molecular formula C11H20O2 B3419946 Sordidin CAS No. 162490-88-2

Sordidin

Cat. No.: B3419946
CAS No.: 162490-88-2
M. Wt: 184.27 g/mol
InChI Key: LOGJGKGBKZOEKZ-ZDCRXTMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sordidin is a volatile bicyclic acetal compound identified as the male-produced aggregation pheromone of the banana weevil, Cosmopolites sordidus , a major pest threatening global banana and plantain cultivation . Its chemical name is (1S,3R,5R,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane (CAS Registry Number: 162490-88-2), and it has a molecular mass of 184.28 g/mol . The commercial material is typically supplied as a mixture of its stereoisomers with a specified purity of not less than 90% . As an aggregation pheromone, this compound functions as a potent attractant, luring both male and female weevils into traps . Field studies in banana plantations have demonstrated that traps baited with synthetic this compound significantly increase the capture rates of adult weevils compared to unbaited controls . This mechanism makes it an invaluable tool for researchers developing sustainable pest management strategies. Its primary research value lies in monitoring and mass-trapping programs aimed at controlling Cosmopolites sordidus populations, thereby reducing crop damage and losses . This compound is for Research Use Only and is not intended for personal or commercial agricultural use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,5R,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-5-11-8(2)6-10(4,13-11)7-9(3)12-11/h8-9H,5-7H2,1-4H3/t8-,9+,10+,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGJGKGBKZOEKZ-ZDCRXTMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C(CC(O1)(CC(O2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12[C@H](C[C@@](O1)(C[C@H](O2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162490-88-2
Record name (1S,3R, 5R,7S) 2,8-dioxa-1-ethyl-3,5,7-trimethyl bicyclo (3,2,1) octane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Sordidin Story: A Technical Guide to the Discovery and Isolation of a Key Banana Pest Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the discovery, isolation, and characterization of sordidin, the aggregation pheromone of the banana weevil, Cosmopolites sordidus. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the experimental protocols and quantitative data that have been pivotal in understanding this semiochemical.

This compound, a male-produced aggregation pheromone of the banana weevil (Cosmopolites sordidus), is a critical component in the chemical ecology of this significant agricultural pest. Its identification has paved the way for the development of pheromone-based trapping systems for monitoring and controlling weevil populations. This document outlines the key methodologies and data from the foundational research that led to the discovery and characterization of this compound.

Discovery and Bioassays

The initial discovery of this compound was predicated on the observation of aggregation behavior in Cosmopolites sordidus. Early studies established that males produced a volatile substance that attracted both males and females. This led to a series of bioassays to confirm the presence of a pheromone and to guide its isolation.

Olfactometer Bioassays

Behavioral responses of C. sordidus to various stimuli were assessed using olfactometers. These devices allow for the controlled presentation of odors to the insects and the quantification of their behavioral response (e.g., attraction, repulsion, or no response).

Experimental Protocol: Olfactometer Assay

A common method for assessing the attractiveness of volatile compounds to C. sordidus involves a still-air or low-speed airflow olfactometer.

  • Apparatus: A Y-tube or multi-arm olfactometer is typically used. The apparatus consists of a central chamber where the weevils are released and two or more arms, each leading to a different odor source or a control (e.g., clean air).

  • Test Subjects: Adult banana weevils, often separated by sex, are used. They are typically starved for a period before the assay to increase their responsiveness to olfactory cues.

  • Procedure:

    • A controlled flow of purified, humidified air is passed through the arms of the olfactometer.

    • The test substance (e.g., an extract of weevil volatiles or a synthetic compound) is introduced into the airflow of one arm, while the control (e.g., solvent only) is introduced into another.

    • A single weevil is introduced into the central chamber and its movement is observed. A positive response is recorded if the weevil moves a set distance up the arm containing the test substance.

    • The olfactometer is cleaned thoroughly between trials, and the position of the test and control arms is rotated to avoid positional bias.

  • Data Analysis: The number of weevils choosing the test arm versus the control arm is recorded and statistically analyzed (e.g., using a Chi-squared test) to determine if the test substance is significantly attractive.

Isolation and Identification of this compound

The isolation of this compound from male Cosmopolites sordidus involved the collection of volatile organic compounds (VOCs) followed by sophisticated analytical techniques to separate and identify the active components.

Volatile Collection

The first step in isolating the pheromone was to capture the airborne chemicals released by the male weevils.

Experimental Protocol: Aeration and Volatile Trapping

  • Insect Rearing: A colony of Cosmopolites sordidus is maintained, and adult males are separated for volatile collection.

  • Aeration Chamber: A group of male weevils is placed in a glass chamber.

  • Airflow and Trapping: Purified, charcoal-filtered air is passed through the chamber at a controlled flow rate. The air, now laden with weevil volatiles, is then drawn through a trap containing an adsorbent material (e.g., Porapak Q or Tenax).

  • Elution: After a set collection period (e.g., 24-48 hours), the trapped volatiles are eluted from the adsorbent using a high-purity solvent such as dichloromethane (B109758) or hexane.

  • Concentration: The resulting extract is carefully concentrated under a gentle stream of nitrogen to a small volume for analysis.

Gas Chromatography-Electroantennography (GC-EAD)

To pinpoint the biologically active compounds within the complex mixture of collected volatiles, a technique called Gas Chromatography-Electroantennography (GC-EAD) was employed. This method uses the insect's own antenna as a highly sensitive and selective detector.

Experimental Protocol: GC-EAD Analysis

  • Gas Chromatography (GC): The volatile extract is injected into a gas chromatograph, which separates the individual compounds based on their boiling points and chemical properties as they pass through a long, thin column.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream goes to a standard GC detector (e.g., a Flame Ionization Detector or FID), which records the presence of all eluting compounds. The other stream is directed over an excised antenna of a C. sordidus weevil.

  • Electroantennography (EAD): The antenna is mounted between two electrodes, and the electrical potential across the antenna is continuously measured. When a compound that the antenna's olfactory receptors can detect passes over it, a change in the electrical potential (a depolarization) is generated.

  • Data Acquisition: The signals from both the FID and the EAD are recorded simultaneously. Peaks in the FID trace that correspond in time with a depolarization event in the EAD trace indicate compounds that are biologically active.

  • Identification: The initial identification by Beauhaire et al. (1995) revealed six male-specific compounds with electroantennographic activity.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Once the active compounds were identified by GC-EAD, their chemical structures were determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis

  • Gas Chromatography: As in GC-EAD, the volatile extract is separated by gas chromatography.

  • Mass Spectrometry (MS): As each compound elutes from the GC column, it enters a mass spectrometer. The molecules are ionized and fragmented, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

  • Mass Spectrum: The output is a mass spectrum, which is a unique fragmentation pattern for each compound. By analyzing the mass spectrum, the molecular weight and structural features of the compound can be determined.

  • Structure Elucidation: Through detailed analysis of the mass spectral data, the structure of the most abundant and active compound was identified as 1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane, which was given the trivial name "this compound".

Quantitative Data

The initial research provided key quantitative data regarding the composition of the this compound pheromone.

ParameterValueReference
Number of EAD-active compounds in male volatiles6[1]
Most abundant EAD-active compoundThis compound[1]
Natural ratio of this compound isomers (1a:1b:1c:1d)~1:4:4:4[1]

Visualizing the Discovery and Action of this compound

The following diagrams illustrate the workflow for the discovery of this compound and its role in the chemical communication of Cosmopolites sordidus.

Sordidin_Discovery_Workflow cluster_collection Volatile Collection cluster_analysis Analysis and Identification cluster_bioassay Biological Confirmation male_weevils Male Cosmopolites sordidus aeration Aeration Chamber male_weevils->aeration volatile_trap Adsorbent Trap aeration->volatile_trap elution Solvent Elution volatile_trap->elution extract Volatile Extract elution->extract gc_ead GC-EAD extract->gc_ead active_peaks EAD-Active Peaks gc_ead->active_peaks gc_ms GC-MS active_peaks->gc_ms structure Structure Elucidation gc_ms->structure This compound This compound Identified structure->this compound synthesis Chemical Synthesis This compound->synthesis olfactometer Olfactometer Bioassay synthesis->olfactometer field_trapping Field Trapping synthesis->field_trapping confirmation Confirmation of Activity olfactometer->confirmation field_trapping->confirmation

Caption: Workflow for the discovery and confirmation of this compound.

Sordidin_Signaling_Pathway male Male C. sordidus release Release of this compound male->release emits pheromone_plume Pheromone Plume release->pheromone_plume weevil Male or Female C. sordidus pheromone_plume->weevil detected by antenna Antennal Reception weevil->antenna cns Central Nervous System Processing antenna->cns signal to behavior Behavioral Response: Aggregation cns->behavior triggers

Caption: this compound-mediated aggregation behavior in C. sordidus.

References

The Uncharted Path: Sordidin in the Banana Weevil (Cosmopolites sordidus)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals on the State of Knowledge

Foreword

The male-produced aggregation pheromone of the banana weevil, sordidin, is a cornerstone of integrated pest management strategies for this devastating agricultural pest. Its potent chemo-attractant properties have been successfully leveraged for monitoring and mass-trapping programs worldwide. However, a significant chasm exists in our understanding of this semiochemical: its biological synthesis. This technical guide addresses the current state of scientific knowledge regarding this compound, with a specific focus on the conspicuous absence of a defined biosynthesis pathway. For researchers, this gap represents a compelling avenue for future discovery in insect biochemistry and molecular biology. For drug development professionals, understanding the nuances of what is—and is not—known is critical for the innovation of novel pest control strategies that may target this pathway.

This compound: A Profile of the Known

This compound is the primary component of the aggregation pheromone released by male banana weevils, Cosmopolites sordidus.[1][2] This bicyclic ketal is a powerful attractant for both male and female weevils, making it a crucial tool for monitoring and controlling infestations.[2]

Chemical Structure: (1S,3R,5R,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane.

The natural pheromone is a blend of four diastereoisomers, with the (1S,3R,5R,7S)-(+)-isomer being the most abundant and biologically active.[3]

The Core Enigma: The Biosynthesis Pathway of this compound

Despite extensive research into its chemical synthesis and ecological role, the biosynthetic pathway of this compound within the banana weevil remains entirely unelucidated in published scientific literature. There is currently no data on:

  • Precursor Molecules: The initial compounds from which this compound is derived are unknown.

  • Enzymatic Cascade: The specific enzymes (e.g., synthases, oxidases, reductases) responsible for catalyzing the transformation of precursors into the final this compound molecule have not been identified.

  • Genetic Regulation: The genes encoding the requisite enzymes and the regulatory mechanisms governing this compound production are yet to be discovered.

Transcriptomic and genomic studies on C. sordidus have provided valuable resources, identifying genes related to insecticide resistance, digestion, and immunity.[4][5] However, these studies have not yet pinpointed a gene cluster or specific transcripts that could be definitively linked to this compound biosynthesis. This lack of information is a significant barrier to understanding the fundamental biology of the banana weevil and presents a clear opportunity for foundational research.

A Hypothetical Analogy: Iridoid Biosynthesis

While no direct information exists for this compound, the biosynthesis of other complex insect-derived natural products, such as iridoids in aphids, demonstrates that insects can evolve entire metabolic pathways independently of other organisms like plants.[6] The iridoid pathway in aphids, for example, proceeds through the same intermediates as in plants but utilizes a completely different and independently evolved set of enzymes.[6] This suggests that the this compound pathway in the banana weevil could be a novel enzymatic system, potentially originating from modifications of common metabolic pathways.

Chemical Synthesis: The Current Paradigm

In the absence of a known biological pathway, all commercially available this compound is produced via chemical synthesis. Numerous synthetic routes have been developed, providing the material necessary for research and pest control applications.

Representative Chemical Synthesis Protocol

One efficient synthesis of this compound diastereoisomers starts from the commercially available compound 4-methylpent-4-en-2-ol.[3][7]

Key Steps:

  • Epoxidation: The starting alcohol is protected, and the double bond is stereoselectively epoxidized to create a key epoxide intermediate. The choice of epoxidation agent (e.g., m-CPBA or a vanadium-catalyzed process) determines the stereochemistry of the resulting epoxide (syn or anti).

  • Alkylation: The epoxide is then used to alkylate the anion of a ketone equivalent, such as N-cyclohexyldiethylketimine or 3-pentanone (B124093) N,N-dimethylhydrazone.[3][7]

  • Cyclization: An acidic work-up of the alkylation product promotes a cascade of reactions, including deprotection and intramolecular cyclization, to form the characteristic 2,8-dioxabicyclo[3.2.1]octane core of this compound.[3][7]

This multi-step process allows for the production of various this compound diastereoisomers in gram quantities.[3][7]

Quantitative Data: Field Activity of Synthetic this compound

The efficacy of synthetic this compound in trapping banana weevils has been quantified in numerous field studies. The data consistently demonstrates that traps baited with synthetic this compound capture significantly more weevils than unbaited traps.

Trap TypeBaitMean Weevil Captures (per trap/period)LocationReference
Pitfall TrapPseudostem only~5Costa RicaJayaraman et al., 1997
Pitfall TrapPseudostem + this compound Isomers~25Costa RicaJayaraman et al., 1997
Cosmotrack TrapCosmoplus (this compound-based)Significantly greater than other combinationsAzoresLopes et al., 2022[1]
Stopweevil TrapEcosordinin (this compound-based)Lower efficacy than Cosmotrack + CosmoplusAzoresLopes et al., 2022[1]

Note: The table presents a summary of representative data. Absolute capture numbers vary based on weevil population density, trap design, environmental conditions, and study duration.

Visualizing the State of Knowledge

The following diagrams illustrate the workflow for this compound identification and a simplified representation of its chemical synthesis, substituting for the unknown biological pathway.

Sordidin_Identification_Workflow cluster_weevil Biological System cluster_lab Laboratory Analysis Weevil Male Banana Weevil (Cosmopolites sordidus) Volatiles Volatile Collection (Aeration) Weevil->Volatiles Pheromone Release GC_EAG Gas Chromatography- Electroantennography (GC-EAG) Volatiles->GC_EAG Analysis of Antennal Response GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) GC_EAG->GC_MS Identification of Active Peaks Structure Structure Elucidation & Identification GC_MS->Structure Determination of Chemical Formula

Caption: Workflow for the identification of this compound from banana weevils.

Sordidin_Chemical_Synthesis Start 4-Methylpent-4-en-2-ol Epoxide Epoxide Intermediate Start->Epoxide 1. Epoxidation Alkylation Alkylation Reaction Epoxide->Alkylation 2. Alkylation with Ketone Equivalent Cyclization Acidic Work-up & Intramolecular Cyclization Alkylation->Cyclization 3. Protonation This compound This compound Diastereoisomers Cyclization->this compound 4. Ring Formation

Caption: Simplified pathway for the chemical synthesis of this compound.

Future Directions and Conclusion

The absence of a known biosynthesis pathway for this compound in Cosmopolites sordidus is a critical knowledge gap. Elucidating this pathway would represent a major advancement in insect biochemistry and could unlock novel, highly specific pest control strategies. Future research should prioritize:

  • Transcriptomic and Proteomic Analyses: Focused studies on the tissues responsible for pheromone production in male weevils to identify candidate genes and enzymes.

  • Gene Knockdown Studies: Using techniques like RNA interference (RNAi) to validate the function of candidate genes involved in the pathway.

  • Isotopic Labeling Studies: Feeding weevils labeled precursors to trace their incorporation into the final this compound molecule.

References

The Natural Stereoisomers of Sordidin: A Technical Guide to Their Prevalence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sordidin is a bicyclic acetal (B89532) that functions as a male-produced aggregation pheromone for the banana weevil, Cosmopolites sordidus. This insect is a significant pest of banana and plantain crops worldwide, causing substantial economic losses. The precise stereochemistry of pheromone components is often critical for their biological activity, making a thorough understanding of the naturally occurring stereoisomers of this compound essential for the development of effective and specific pest management strategies. This technical guide provides an in-depth overview of the natural stereoisomers of this compound, their relative prevalence, and detailed methodologies for their analysis.

Natural Stereoisomers of this compound and Their Prevalence

Four natural stereoisomers of this compound have been identified, designated as 1a, 1b, 1c, and 1d. The core structure of this compound is 1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane. The stereoisomers differ in the relative stereochemistry at the chiral centers.

The most abundant and biologically active stereoisomer is (+)-Sordidin, which has been identified as (1S,3R,5R,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane (isomer 1d). While this isomer is the major component, the natural pheromone blend released by male C. sordidus contains all four stereoisomers in a specific ratio.

Table 1: Natural Stereoisomers of this compound and Their Relative Prevalence

Isomer DesignationSystematic Name (where determined)Relative Prevalence (%)
1aexo-β-Sordidin~1
1bendo-β-Sordidin~4
1cendo-α-Sordidin~4
1dexo-α-Sordidin ((1S,3R,5R,7S)-(+)-Sordidin)~44

Note: The exact percentages can vary slightly between different studies and populations of C. sordidus.

Field studies have indicated that while the major isomer (1d) is a potent attractant, a synthetic blend containing all four stereoisomers is also highly effective in trapping weevils. This suggests a synergistic or additive effect of the minor isomers on the overall attractiveness of the pheromone plume.

Experimental Protocols

Pheromone Collection from Cosmopolites sordidus

A generalized protocol for the collection of volatile pheromones from male banana weevils is as follows:

  • Insect Rearing and Sexing: Adult C. sordidus are collected from infested banana plantations. Males are separated from females based on morphological differences, typically the rostrum morphology.

  • Volatile Collection Setup: A dynamic headspace aeration system is used. A group of male weevils (e.g., 50-100 individuals) is placed in a glass chamber.

  • Aeration: Purified and humidified air is passed through the chamber at a controlled flow rate (e.g., 100-200 mL/min).

  • Trapping of Volatiles: The air exiting the chamber is passed through an adsorbent trap, typically a glass tube containing a polymer adsorbent such as Porapak Q or Tenax TA.

  • Collection Period: Aeration is carried out for an extended period, often 24-48 hours, to collect a sufficient quantity of the pheromone.

  • Elution: The trapped volatiles are then eluted from the adsorbent using a small volume of a high-purity solvent, such as hexane (B92381) or dichloromethane. The resulting solution contains the crude pheromone extract.

Stereoisomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound stereoisomers are primarily achieved through GC-MS.

  • Gas Chromatograph (GC) System: A high-resolution gas chromatograph equipped with a capillary column is required. A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used for the separation of the isomers.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, with a final hold time of 5-10 minutes. This program may need optimization depending on the specific column and instrument.

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometer (MS) Detector: A mass spectrometer operating in electron ionization (EI) mode is used for detection and identification.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40-400

  • Data Analysis: The mass spectra of the eluting peaks corresponding to the this compound isomers are compared with known standards and library data for identification. The relative abundance of each stereoisomer is determined by integrating the peak areas in the total ion chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is excellent for separation and identification, definitive structural elucidation and confirmation of the relative stereochemistry of each isomer require NMR spectroscopy. This is typically performed on synthetically produced, pure samples of each stereoisomer.

  • Sample Preparation: A few milligrams of the purified stereoisomer are dissolved in a deuterated solvent (e.g., CDCl₃).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • NMR Experiments:

    • ¹H NMR: Provides information on the chemical environment of the protons, and coupling constants (J-values) can help determine the relative stereochemistry.

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and for establishing the connectivity within the molecule, which helps in confirming the stereochemical assignments.

    • NOESY: Nuclear Overhauser Effect Spectroscopy can be used to determine the spatial proximity of protons, providing critical information for assigning the relative stereochemistry of the substituents on the bicyclic ring system.

Signaling Pathway and Biosynthesis

Proposed Olfactory Signaling Pathway for this compound

While the specific olfactory signaling pathway for this compound in C. sordidus has not been fully elucidated, a generalized model for insect pheromone reception can be proposed based on studies in other insects, particularly moths. This is likely a metabotropic pathway.

G cluster_membrane Olfactory Receptor Neuron Membrane cluster_cytosol Cytosol PBP Pheromone Binding Protein (PBP) Receptor Odorant Receptor (OR) + Orco Co-receptor PBP->Receptor Delivery to Receptor This compound This compound This compound->PBP Binding in Sensillar Lymph G_protein G-protein (Gq) Receptor->G_protein Activation PLC Phospholipase Cβ (PLCβ) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase ↑ [Ca²⁺]i IP3->Ca_increase Ca²⁺ release from intracellular stores Ion_channel Ion Channel DAG->Ion_channel Activation Depolarization Depolarization Ion_channel->Depolarization Ca_increase->Ion_channel Gating Action_potential Action Potential Depolarization->Action_potential Signal to Antennal Lobe

Caption: Generalized metabotropic olfactory signaling pathway for this compound.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of bicyclic acetal pheromones in insects is thought to be derived from fatty acid or isoprenoid metabolic pathways. A specific pathway for this compound has not been detailed in the literature. Below is a logical workflow illustrating the key stages in identifying such a pathway.

G cluster_workflow Workflow for Elucidating this compound Biosynthesis Precursor_feeding Labeled Precursor Feeding Studies (e.g., ¹³C-acetate, ¹³C-mevalonate) Tissue_extraction Pheromone Gland Dissection and Extraction Precursor_feeding->Tissue_extraction Analysis GC-MS and NMR Analysis of Labeled this compound Tissue_extraction->Analysis Pathway_confirmation Confirmation of Biosynthetic Pathway Analysis->Pathway_confirmation Identifies Carbon Skeleton Origin Transcriptomics Pheromone Gland Transcriptome Sequencing Gene_identification Identification of Candidate Biosynthetic Genes (e.g., P450s, Desaturases, Reductases) Transcriptomics->Gene_identification Functional_assays In Vitro or Heterologous Expression and Functional Assays of Candidate Enzymes Gene_identification->Functional_assays Functional_assays->Pathway_confirmation Confirms Enzyme Functions

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion

The natural pheromone of the banana weevil Cosmopolites sordidus is a blend of four stereoisomers of this compound, with the (1S,3R,5R,7S) isomer being the most abundant. A comprehensive understanding of the prevalence and bioactivity of each stereoisomer is crucial for the development of highly effective semiochemical-based pest management tools. The experimental protocols outlined in this guide provide a framework for the collection, identification, and characterization of these important natural products. Further research into the specific olfactory signaling and biosynthetic pathways of this compound will undoubtedly open new avenues for innovative and sustainable pest control strategies.

The Biological Activity of Sordidin: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Aggregation Pheromone for the Banana Weevil, Cosmopolites sordidus

This technical guide provides a comprehensive overview of the biological activity of sordidin, the male-produced aggregation pheromone of the banana weevil, Cosmopolites sordidus. This information is intended for researchers, scientists, and drug development professionals working on pest management strategies for this significant agricultural pest.

Introduction

The banana weevil, Cosmopolites sordidus, is a major pest of banana and plantain crops worldwide, causing significant economic losses through larval boring into the plant's corm.[1] this compound, a bicyclic ketal, has been identified as the primary component of the male-produced aggregation pheromone that attracts both male and female weevils.[2][3] This pheromone presents a powerful tool for monitoring and mass-trapping this pest as part of integrated pest management (IPM) programs. This guide details the biological activity of this compound, including the efficacy of its various isomers, its synergistic relationship with host plant volatiles, and the experimental protocols used to evaluate its effects.

Quantitative Analysis of this compound's Biological Activity

The effectiveness of this compound as an attractant for C. sordidus has been quantified in numerous field and laboratory studies. The data presented below summarizes key findings on trap captures using different this compound formulations and in combination with host plant material.

Table 1: Field Trapping Efficacy of this compound Isomers and Combinations
TreatmentMean No. of Weevils Captured (per trap per week)LocationReference
Pseudostem Trap (Control)2.08Costa RicaJayaraman et al., 1997[4][5]
Pseudostem + this compound (1a+1b)Significantly higher than controlCosta RicaJayaraman et al., 1997[4][5]
Pseudostem + this compound (1c+1d)Significantly higher than control and 1a+1bCosta RicaJayaraman et al., 1997[4][5]
Pseudostem + this compound (1a-1d)Significantly higher than control and 1a+1bCosta RicaJayaraman et al., 1997[4][5]
Pitfall Trap + this compound (1a-1d)Significantly more than pseudostem traps with 1a-1dCosta RicaJayaraman et al., 1997[4][5]

Note: 1a = exo-β-sordidin, 1b = endo-β-sordidin, 1c = endo-α-sordidin, 1d = exo-α-sordidin. The major naturally occurring isomers are 1c and 1d.

Table 2: Synergistic Effect of this compound and Host Plant Volatiles
TreatmentMean No. of Weevils CapturedObservationReference
Host Plant Tissue AloneLowAttracts few insectsCerda et al., 1998[2][6]
This compound AloneVery LowAttracts very few insectsCerda et al., 1998[2][6]
Host Plant Tissue + this compound>10-fold increase compared to either aloneStrong synergistic effectCerda et al., 1998[2][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections describe the key experimental protocols used in the study of this pheromone.

Field Trapping Bioassays

Field trapping is the primary method for evaluating the efficacy of this compound-based lures under real-world conditions.

Objective: To assess the attractiveness of different this compound formulations and trap designs for C. sordidus in a banana plantation.

Materials:

  • Pitfall traps or pseudostem traps.

  • This compound lures (synthetic this compound isomers, often loaded on a slow-release substrate).

  • Host plant material (e.g., banana pseudostem or corm tissue), if testing for synergy.

  • Collection containers with a killing/preservative agent (e.g., soapy water).

  • Randomized block experimental design layout.

Procedure:

  • Site Selection: Choose a banana plantation with a known infestation of C. sordidus.

  • Experimental Design: Employ a randomized block design to minimize the effects of environmental variability. Treatments (different lures and trap types) are randomly assigned to plots within each block.

  • Trap Placement: Place traps at a standardized distance from the base of banana plants and from each other to avoid interference. A distance of 15-20 meters between traps is common.

  • Lure Deployment: Place the this compound lures and/or host plant material inside the traps according to the experimental design.

  • Data Collection: Check traps at regular intervals (e.g., weekly) and record the number of captured weevils.

  • Trap Maintenance: Replace host plant material and refresh lures as needed throughout the duration of the experiment.

  • Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of the different treatments.

Olfactometer Bioassays

Olfactometers are used in a laboratory setting to study the behavioral responses of insects to volatile chemical cues in a controlled environment.

Objective: To determine the relative attractiveness of different odor sources (e.g., this compound isomers, host plant volatiles) to C. sordidus.

Materials:

  • Y-tube or multi-arm olfactometer.

  • Airflow system (pump, flowmeters, charcoal filter for clean air).

  • Odor sources (synthetic this compound, extracts of host plant material).

  • Test insects (C. sordidus adults, often separated by sex and starved for a period before the assay).

Procedure:

  • Acclimatization: Allow the test insects to acclimate to the laboratory conditions.

  • Olfactometer Setup: Connect the olfactometer to a clean, humidified airflow. Introduce the odor sources into the designated arms of the olfactometer. One arm typically serves as a control with clean air or a solvent blank.

  • Insect Introduction: Release a single weevil at the base of the olfactometer's main arm.

  • Behavioral Observation: Observe the weevil's behavior and record its choice of arm and the time spent in each arm. A choice is typically recorded when the weevil crosses a defined line in one of the arms.

  • Replication: Repeat the assay with multiple individual weevils for each treatment.

  • Data Analysis: Analyze the choice data using statistical tests (e.g., Chi-square test) to determine if there is a significant preference for any of the odor sources.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of the sensitivity of the olfactory receptor neurons.

Objective: To assess the antennal response of C. sordidus to different this compound isomers and other volatile compounds.

Materials:

  • Microscope for antenna preparation.

  • Micromanipulators.

  • Glass capillary electrodes filled with a saline solution.

  • EAG probe (amplifier).

  • Air stimulus controller for delivering precise puffs of odor.

  • Odor cartridges containing the test compounds.

Procedure:

  • Antenna Preparation: Excise an antenna from a live weevil and mount it between the two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

  • Stimulus Delivery: Deliver a puff of clean, humidified air over the antenna to establish a baseline response. Then, deliver puffs of air carrying the test odorants.

  • Signal Recording: Record the change in electrical potential (depolarization) of the antenna in response to each odor stimulus.

  • Replication: Repeat the procedure with antennae from several individuals for each compound tested.

  • Data Analysis: Measure the amplitude of the EAG responses and compare the relative responses to different compounds.

Visualizations of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate important workflows and relationships in the study of this compound.

experimental_workflow cluster_synthesis Pheromone Preparation cluster_lab Laboratory Bioassays cluster_field Field Trials synthesis Synthesis of this compound Isomers formulation Lure Formulation synthesis->formulation eag Electroantennography (EAG) formulation->eag Test Compounds olfactometer Olfactometer Assays formulation->olfactometer Test Compounds trapping Field Trapping Experiments formulation->trapping Lures eag->olfactometer Inform Selection of Bioactive Compounds olfactometer->trapping Guide Field Trial Design data_analysis Data Analysis trapping->data_analysis conclusion IPM Strategy Development data_analysis->conclusion Efficacy Determination

Caption: Experimental workflow for evaluating this compound's biological activity.

synergistic_effect cluster_synergy Synergistic Attraction This compound This compound (Pheromone) weevil Banana Weevil (C. sordidus) This compound->weevil Weak Attraction attraction Strong Aggregation Response This compound->attraction host_volatiles Host Plant Volatiles (Kairomones) host_volatiles->weevil Weak Attraction host_volatiles->attraction attraction->weevil Greatly Enhanced Attraction

Caption: Synergistic effect of this compound and host plant volatiles on weevil attraction.

conceptual_signaling_pathway cluster_antenna Antennal Level This compound This compound Molecule receptor Odorant Receptor (OR) This compound->receptor Binding orn Olfactory Receptor Neuron (ORN) in Antenna transduction Signal Transduction Cascade (e.g., G-protein coupled) receptor->transduction Activation depolarization Membrane Depolarization transduction->depolarization action_potential Action Potential Firing depolarization->action_potential brain Antennal Lobe of Brain action_potential->brain Signal Transmission behavior Behavioral Response (Aggregation) brain->behavior Signal Processing

Caption: Conceptual signaling pathway of this compound perception.

Conclusion

This compound is a potent aggregation pheromone that plays a crucial role in the chemical ecology of the banana weevil, Cosmopolites sordidus. The synergistic effect observed when this compound is combined with host plant volatiles significantly enhances its attractiveness, making this combination a highly effective tool for weevil monitoring and control. The experimental protocols outlined in this guide provide a framework for the continued investigation and optimization of this compound-based pest management strategies. Further research into the specific signaling pathways and biosynthetic routes of this compound will undoubtedly lead to even more refined and effective applications in the future.

References

Olfactory Perception of Sordidin by the Banana Weevil (Cosmopolites sordidus): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The banana weevil, Cosmopolites sordidus, is a significant pest of banana and plantain crops worldwide, causing substantial economic losses.[1] The cryptic nature of its larvae, which bore into the corm of the plant, makes control challenging.[1] A key aspect of the weevil's chemical ecology is its reliance on olfactory cues for aggregation and host location. The male-produced aggregation pheromone, sordidin, plays a crucial role in the social behavior of this insect, attracting both males and females.[2][3] Understanding the mechanisms of this compound perception is paramount for the development of effective and environmentally benign pest management strategies, such as mass trapping and mating disruption. This technical guide provides an in-depth overview of the current knowledge on the olfactory perception of this compound by C. sordidus, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Behavioral and Electrophysiological Responses

The response of Cosmopolites sordidus to this compound is significantly influenced by the presence of host plant volatiles, which act synergistically to enhance attraction. Field trapping studies have provided quantitative data on the efficacy of this compound-baited traps.

Table 1: Field Trapping Efficacy of this compound-Baited Traps for Cosmopolites sordidus

Trap Type & BaitMean Capture Rate (weevils/trap/month)LocationKey Findings & Reference
Pitfall traps with this compound + plantain corm (4 traps/ha)46.7 (range: 20.9 - 84.0)Tabasco, MexicoCapture rates were four times higher than studies using the pheromone alone, indicating synergy with host plant volatiles.[4]
Pitfall traps with this compound + plantain corm (8 traps/ha)37.6 (range: 14.8 - 68.1)Tabasco, MexicoNo significant difference in capture rate per trap compared to the lower trap density.[4]
Pitfall traps with this compound (Cosmoplus®)Data presented as total captures over several months, averaging 913 adults/month across two sites in 2021.AzoresThe "Cosmotrack" trap baited with "Cosmoplus" was the most effective combination.[5]
This compound-baited traps (various designs)Capture rates are influenced by trap design, color, and placement (e.g., shaded areas are more effective).Not specifiedBrown, black, and grey ramp traps attracted higher numbers of weevils.[6]

Note: Direct comparison of capture rates across studies is challenging due to variations in trap design, environmental conditions, and weevil population densities.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the olfactory perception of this compound in Cosmopolites sordidus.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the antenna to a volatile stimulus.

Protocol:

  • Insect Preparation: An adult Cosmopolites sordidus is immobilized, often by restraining it in a pipette tip with the head and antennae exposed.

  • Antenna Excision: An antenna is carefully excised at the base.

  • Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode makes contact with the distal end of the antenna, while the reference electrode is connected to the base.

  • Signal Amplification: The electrodes are connected to a high-impedance amplifier to detect the small voltage changes across the antenna.

  • Stimulus Delivery: A purified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of this compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Recording and Analysis: The resulting depolarization of the antennal olfactory receptor neurons is recorded as a negative voltage deflection (the EAG response). The amplitude of this response is measured and compared across different stimuli and concentrations.

Coupled Gas Chromatography-Electroantennography (GC-EAG)

This technique is employed to identify biologically active compounds within a complex mixture of volatiles.

Protocol:

  • Sample Injection: An extract containing volatile compounds (e.g., from host plants or weevil effluvia) is injected into a gas chromatograph (GC).

  • Compound Separation: The GC separates the individual compounds in the mixture based on their volatility and chemical properties.

  • Effluent Splitting: As the separated compounds exit the GC column, the effluent is split into two paths.

  • Parallel Detection: One path leads to a standard GC detector (e.g., a Flame Ionization Detector - FID) which records the chemical profile of the sample. The other path directs the compounds over a prepared C. sordidus antenna for EAG recording, as described above.

  • Data Integration: The FID chromatogram and the EAG recording are synchronized. Peaks in the FID chromatogram that correspond to a simultaneous EAG response indicate that the compound eluting at that time is perceived by the weevil's antenna.[9]

Olfactometer Bioassays

Olfactometers are used to assess the behavioral response (attraction or repulsion) of insects to volatile cues.

Protocol:

  • Apparatus: A common setup is a dual-choice olfactometer, such as a Y-tube or a linear three-chambered olfactometer.[9] This apparatus provides the insect with a choice between two air streams.

  • Airflow: Purified and humidified air is passed through two separate arms of the olfactometer.

  • Stimulus and Control: The test stimulus (e.g., synthetic this compound) is introduced into one air stream, while the other air stream serves as a control (e.g., solvent only or clean air). Host plant volatiles can be added to the this compound-containing arm to test for synergistic effects.

  • Weevil Introduction: Individual weevils are released at the downwind end of the olfactometer.

  • Behavioral Observation: The choice of the weevil (i.e., which arm it enters and the time spent in each arm) is recorded over a set period.

  • Data Analysis: The number of weevils choosing the stimulus arm versus the control arm is analyzed statistically (e.g., using a Chi-squared test) to determine if the stimulus is an attractant.

Mandatory Visualizations

Putative Olfactory Signaling Pathway

The precise molecular components of the this compound signaling pathway in C. sordidus have not yet been fully elucidated. However, based on the well-established model of pheromone reception in other coleopteran and insect species, a putative pathway can be proposed.[1][10][11][12]

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane This compound This compound (Pheromone) PBP Pheromone Binding Protein (PBP) This compound->PBP Binding Sordidin_PBP This compound-PBP Complex PBP->Sordidin_PBP OR Olfactory Receptor (OR-Orco Complex) Sordidin_PBP->OR Activation G_protein G-protein (Putative) OR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ion_Channel Ion Channel IP3->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca2+/Na+ Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Putative olfactory signal transduction pathway for this compound in Cosmopolites sordidus.

Experimental Workflow: GC-EAG

The workflow for identifying active volatiles using GC-EAG is a critical process in chemical ecology research.

GC_EAG_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Parallel Detection cluster_analysis Data Analysis Volatiles Volatile Collection (e.g., from host plant) Extraction Solvent Extraction Volatiles->Extraction Injector GC Injector Extraction->Injector Column GC Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID EAG_Setup EAG Preparation (Antenna Setup) Splitter->EAG_Setup FID_Signal FID Signal (Chromatogram) FID->FID_Signal EAG_Signal EAG Signal (Antennal Response) EAG_Setup->EAG_Signal Analysis Overlay & Compare FID and EAG Signals FID_Signal->Analysis EAG_Signal->Analysis Identification Identify Active Compounds Analysis->Identification

Caption: Workflow for Coupled Gas Chromatography-Electroantennography (GC-EAG).

Conclusion and Future Directions

The olfactory perception of the aggregation pheromone this compound is a critical component of the chemical ecology of Cosmopolites sordidus. Behavioral studies unequivocally demonstrate that this compound is a potent attractant, and its efficacy is significantly amplified by kairomones from the banana plant. This synergy is a key consideration for the development of effective trapping systems.

While current research has laid a strong foundation, several knowledge gaps remain. There is a pressing need for detailed quantitative data from electrophysiological studies, including dose-response curves from EAG experiments and single sensillum recordings (SSR) to characterize the specific olfactory receptor neurons involved in this compound detection. Furthermore, the molecular components of the olfactory signaling pathway, such as the specific olfactory receptors (ORs), co-receptors (Orco), and downstream signaling molecules, are yet to be identified in C. sordidus. Future research in these areas, leveraging techniques like transcriptome analysis of the antennae and functional characterization of candidate receptors in heterologous expression systems, will be instrumental in developing next-generation, highly specific, and sustainable control strategies for this devastating agricultural pest.

References

Synergistic Effects of Sordidin with Banana Plant Volatiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synergistic interaction between sordidin, the male-produced aggregation pheromone of the banana weevil (Cosmopolites sordidus), and volatile organic compounds (VOCs) emitted from its host, the banana plant (Musa spp.). Understanding this synergy is critical for developing effective semiochemical-based strategies for monitoring and controlling this significant agricultural pest. This document outlines the quantitative evidence for this synergy, details the experimental protocols used to evaluate these effects, and presents a model of the underlying biological pathways.

Quantitative Analysis of Synergism

Field and laboratory studies have consistently demonstrated that the combination of this compound with banana plant material results in a significantly higher attraction of C. sordidus than either component alone. This compound presented without host plant odors attracts very few weevils.[1][2] However, when combined with banana plant tissue, the attractiveness is amplified, in some cases by more than tenfold.[1][2][3] This synergistic effect is crucial for the efficacy of mass trapping systems.

The following tables summarize the quantitative data from field trapping experiments, illustrating the enhanced capture rates of C. sordidus when this compound is combined with banana plant volatiles.

Table 1: Weevil Captures in Response to this compound and Host Plant Tissue

TreatmentMean No. of Weevils CapturedReference
Control (unbaited trap)Low
This compound aloneLow[1][2][3]
Banana Plant Tissue aloneModerate[1][3]
This compound + Banana Plant TissueHigh (significantly greater than other treatments)[1][3][4]

Table 2: Efficacy of Pheromone-Based Lures in Field Trapping

Lure CompositionTrapping Efficacy (Relative Capture Rate)Reference
This compoundBaseline[5]
This compound + Banana Volatiles (e.g., from corm or pseudostem)Significantly Increased[4][5]
This compound + (2R,5S)-theaspirane (identified kairomone)Potentially Enhanced (requires further field validation)[6]

Experimental Protocols

The synergistic effects of this compound and banana plant volatiles are primarily evaluated through two types of bioassays: laboratory-based olfactometer experiments and field trapping studies.

Olfactometer Bioassays

Olfactometer assays are used to study the behavioral responses of weevils to different odor stimuli in a controlled laboratory setting.[3][7]

  • Apparatus: A common apparatus is a Y-tube or multi-chamber olfactometer.[7] These devices typically consist of a central chamber where the weevils are released and two or more arms, each leading to a different odor source. A controlled airflow carries the odors from the sources to the weevil release point.

  • Preparation of Odor Sources:

    • This compound: A synthetic version of this compound is typically used, often dispensed from a slow-release lure.

    • Banana Plant Volatiles: Freshly cut or fermented banana plant tissue (e.g., corm, pseudostem, or senesced leaves) is placed in one of the olfactometer arms.[3][8] Volatiles can also be collected from the plant material using techniques like headspace collection and then introduced into the olfactometer.

    • Combination: Both the this compound lure and the banana plant material are placed in the same arm of the olfactometer.

    • Control: A clean air stream or a solvent control is used in one arm to serve as a baseline.

  • Experimental Procedure:

    • Individual weevils are introduced into the central chamber.

    • The weevil's movement is observed, and the first choice of an arm and the time spent in each arm are recorded.

    • A positive response is typically defined as the weevil moving a certain distance up the chosen arm and remaining there for a specified period.

    • The olfactometer is cleaned thoroughly between trials, and the position of the treatment and control arms is alternated to avoid positional bias.

Field Trapping Experiments

Field trapping studies assess the effectiveness of different lure combinations in attracting and capturing weevils under natural conditions.[9][10][11]

  • Trap Design: Pitfall traps are commonly used for C. sordidus.[10][11] These traps are typically buried in the ground with the opening at the soil surface.

  • Lure Preparation and Placement:

    • This compound Lure: A commercial slow-release this compound lure is placed inside the trap.

    • Host Plant Material: Freshly cut pieces of banana corm or pseudostem are added to the trap as a source of plant volatiles.

    • Combination Lure: Both the this compound lure and the plant material are placed together in the trap.

    • Control Traps: Unbaited traps are also included to measure random captures.

  • Experimental Design:

    • Traps are deployed in a randomized block design within a banana plantation.[9]

    • A minimum distance is maintained between traps to avoid interference.[9]

    • The number of weevils captured in each trap is recorded at regular intervals.

    • The lures and plant material are replaced periodically to ensure a consistent release of volatiles.

    • Data are analyzed to compare the capture rates of the different lure combinations.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and banana plant volatiles.

experimental_workflow cluster_lab Laboratory Bioassay cluster_field Field Trapping lab_start Olfactometer Setup odor_prep Prepare Odor Sources: - this compound - Banana Volatiles - Combination - Control lab_start->odor_prep weevil_release Release Weevils odor_prep->weevil_release lab_data Record Behavioral Response weevil_release->lab_data lab_analysis Statistical Analysis lab_data->lab_analysis conclusion Conclusion on Synergy lab_analysis->conclusion field_start Trap Deployment lure_prep Bait Traps: - this compound - Banana Material - Combination - Control field_start->lure_prep trap_monitoring Monitor Traps lure_prep->trap_monitoring field_data Count Captured Weevils trap_monitoring->field_data field_analysis Statistical Analysis field_data->field_analysis field_analysis->conclusion start Hypothesis: This compound and banana volatiles have a synergistic effect start->lab_start start->field_start

Caption: Experimental workflow for assessing synergy.

Olfactory Signaling Pathway

The precise molecular mechanisms of olfactory signaling for this compound and banana volatiles in C. sordidus are not yet fully elucidated. However, a generalized insect olfactory signaling pathway provides a representative model. Odorant molecules enter the sensillum lymph through pores in the cuticle of the antenna. There, they are bound by Odorant Binding Proteins (OBPs) or Chemosensory Proteins (CSPs) and transported to Odorant Receptors (ORs) or Ionotropic Receptors (IRs) on the dendritic membrane of olfactory sensory neurons.[6] Receptor activation leads to the opening of ion channels, causing a depolarization of the neuron and the generation of an action potential that is transmitted to the brain.[1]

olfactory_pathway cluster_sensillum Antennal Sensillum odorants This compound & Banana Volatiles pore Cuticular Pore odorants->pore Entry obp_csp OBP / CSP pore->obp_csp Binding & Transport receptor Odorant Receptor (OR/IR) on Olfactory Sensory Neuron obp_csp->receptor Activation ion_channel Ion Channel receptor->ion_channel Gating depolarization Depolarization (Action Potential) ion_channel->depolarization Ion Influx brain Antennal Lobe of Brain depolarization->brain Signal Transmission

Caption: Generalized insect olfactory signaling pathway.

References

Sordidin: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sordidin, a naturally occurring bicyclic ketal, is primarily recognized for its potent activity as an aggregation pheromone in the banana weevil, Cosmopolites sordidus. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, a detailed synthesis methodology, and a summary of its known biological activities. While its role in chemical ecology is well-established, preliminary mentions of other potential biological effects are noted, though detailed experimental evidence in these areas is currently limited. All quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a colorless to pale yellowish liquid with a molecular formula of C₁₁H₂₀O₂.[1] Its key chemical identifiers and physical properties are summarized in the table below. It is important to note that while a predicted boiling point is available, experimentally determined values for boiling point, melting point, and quantitative solubility are not widely reported in the available scientific literature.

PropertyValueReference(s)
CAS Number 162490-88-2[2][3][4][5][6][7]
Molecular Formula C₁₁H₂₀O₂[2][3][4][5][6]
Molecular Weight 184.28 g/mol [1][2][5][6]
Physical State Colorless to pale yellowish liquid[1][8]
Boiling Point 211.3 ± 8.0 °C (Predicted)[9]
Melting Point Data not available
Solubility in Water Data not available
Solubility in Organic Solvents Data not available
Density ~0.85 g/cm³[1]

Synthesis of this compound

The synthesis of this compound has been approached through various routes, with a notable racemic synthesis described by Ducrot (1996), which utilizes the readily available 3-pentanone (B124093) as a starting material.[3][4][5][6] An industrial process has also been patented, which builds upon this initial work.[3][4][5][6] The general workflow involves the formation of a key intermediate, 2-ethyl-2-(pent-4-en-2-yl)-1,3-dioxolane, followed by a series of reactions including oxidation, Grignard reaction, and cyclization to yield the four diastereoisomers of this compound.

Experimental Protocol: Synthesis of a Key Intermediate (Adapted from Industrial Process)

The following protocol describes the synthesis of 4-(2-ethyl-1,3-dioxolan-2-yl)pentan-2-one, a key intermediate in the synthesis of this compound.

  • Reaction Setup: In a 250 ml three-necked flask equipped with a stirrer, introduce 100 ml of acetone, 65.6 ml of t-butyl hydroperoxide, 1.76 g of palladium acetate (B1210297) as a catalyst, and 27.93 g of 2-ethyl-2-(pent-4-en-2-yl)-1,3-dioxolane.

  • Reaction Conditions: Heat the reaction mixture to 60°C under atmospheric pressure and monitor the formation of the product by gas chromatography.

  • Work-up: After approximately 14 hours (or when the reaction is complete), cool the mixture to room temperature. Add 100 ml of a solution containing 50 g of sodium thiosulfate (B1220275) and 100 ml of methyl-tert-butyl ether (MTBE).

  • Extraction and Purification: Filter the reaction mixture and separate the organic phase. Evaporate the solvents at 60°C and distill the residue under vacuum (2 mbar) to obtain the purified product as a pale yellow liquid.

Synthesis Workflow Diagram

G General Synthesis Workflow for this compound start 3-Pentanone intermediate1 2-ethyl-2-(pent-4-en-2-yl)-1,3-dioxolane start->intermediate1 Ducrot, 1996 (2 steps) intermediate2 4-(2-ethyl-1,3-dioxolan-2-yl)pentan-2-one intermediate1->intermediate2 Oxidation (e.g., Pd(OAc)₂, tBuOOH) intermediate3 Intermediate Alcohol intermediate2->intermediate3 Grignard Reaction (e.g., Magnesium allyl chloride) intermediate4 Diol intermediate3->intermediate4 Controlled Oxidation end This compound (mixture of 4 diastereoisomers) intermediate4->end Acid Hydrolysis and Cyclization G Pheromone Trapping Workflow for Cosmopolites sordidus start Start: Pest Presence Suspected trap_prep Prepare Pitfall Traps start->trap_prep lure_placement Place this compound Lure in Traps trap_prep->lure_placement deployment Deploy Traps in Plantation lure_placement->deployment monitoring Monitor Traps and Collect Data deployment->monitoring decision Pest Population Above Threshold? monitoring->decision mass_trapping Implement Mass Trapping (Increase Trap Density) decision->mass_trapping Yes continue_monitoring Continue Monitoring decision->continue_monitoring No mass_trapping->monitoring end End: Pest Population Controlled continue_monitoring->end

References

A Technical Guide to Sordidin: Synthesis, Analysis, and Application in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers in Chemical Ecology and Pest Management

This technical guide provides a comprehensive review of the research on Sordidin, the male-produced aggregation pheromone of the banana weevil (Cosmopolites sordidus). This compound is a critical tool for monitoring and managing this significant agricultural pest. This document details its chemical properties, synthesis protocols, field efficacy, and the analytical methods used in its study.

Chemical Identity and Properties

This compound is a bicyclic acetal (B89532) with the chemical formula C₁₁H₂₀O₂. Its structure, 1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane, contains four chiral centers, resulting in four possible diastereoisomers: exo-β-sordidin (1a), endo-β-sordidin (1b), endo-α-sordidin (1c), and exo-α-sordidin (1d). The naturally occurring pheromone is a specific blend of these isomers, with research indicating that a mixture of all four is effective in attracting both male and female weevils. The absolute configuration of the major naturally occurring isomer has been identified as (1S,3R,5R,7S)-(+)-sordidin.

Synthesis of this compound Diastereoisomers

The synthesis of this compound is a key area of research, aiming for efficient and stereocontrolled production for use in pheromone traps. Several synthetic routes have been developed, with a common strategy involving the creation of epoxide intermediates to control the stereochemistry of the final products.

Experimental Protocol: A General Synthesis Route

A widely cited efficient synthesis of this compound diastereoisomers starts from the commercially available 4-methylpent-4-en-2-ol. The process can be summarized as follows:

  • Preparation of exo-β-sordidin (1a) and endo-β-sordidin (1b): This route proceeds via an anti epoxide intermediate. This intermediate is derived from the iodocarbonation of 4-methylpent-4-en-2-ol.

  • Preparation of endo-α-sordidin (1c) and exo-α-sordidin (1d): This pathway utilizes a syn epoxide intermediate. The syn epoxide is obtained through a stereo-controlled epoxidation of a triisopropylsilyloxy derivative of the starting alcohol.

  • Alkylation and Cyclization: The silyloxy derivatives of the epoxides are then used to alkylate the anions of N-cyclohexyldiethylketimine or 3-pentanone (B124093) N,N-dimethylhydrazone.

  • Final Step: An acidic work-up of the alkylation reaction products promotes cyclization to yield the this compound diastereoisomers.

Gram quantities of the individual diastereoisomers and their mixtures can be produced through this general methodology for field testing and application.[1][2][3][4]

An industrial process for this compound synthesis has also been developed, focusing on reducing the number of reaction steps and avoiding hazardous reagents.[5] This process starts with 3-pentanone and proceeds through a key intermediate, 2-ethyl-2-(pent-4-en-2-yl)-1,3-dioxolane.[5]

Synthesis Pathway of this compound

Sordidin_Synthesis Start 4-methylpent-4-en-2-ol SilylEther Triisopropylsilyloxy derivative Start->SilylEther TBDPSCl, imidazole AntiEpoxide anti-Epoxide Start->AntiEpoxide 1. I2, NaHCO3 2. K2CO3, MeOH SynEpoxide syn-Epoxide SilylEther->SynEpoxide mCPBA AlkylationSyn Alkylation SynEpoxide->AlkylationSyn AlkylationAnti Alkylation AntiEpoxide->AlkylationAnti CyclizationSyn Acidic Work-up & Cyclization AlkylationSyn->CyclizationSyn 1. LDA, Ketimine 2. H+ CyclizationAnti Acidic Work-up & Cyclization AlkylationAnti->CyclizationAnti 1. LDA, Ketimine 2. H+ Sordidin_cd endo-α-sordidin (1c) & exo-α-sordidin (1d) CyclizationSyn->Sordidin_cd Sordidin_ab exo-β-sordidin (1a) & endo-β-sordidin (1b) CyclizationAnti->Sordidin_ab

Caption: A generalized synthetic pathway for the diastereomers of this compound.

Field Activity and Efficacy

The primary application of this compound is in pheromone-baited traps for the banana weevil. Field studies have demonstrated that traps baited with synthetic this compound significantly increase the capture rates of C. sordidus compared to unbaited traps.

Quantitative Data from Field Trials

The efficacy of this compound in trapping can be influenced by the isomeric composition of the lure, the type of trap used, and the presence of host plant kairomones.

Lure CompositionTrap TypeMean Weevil Capture (Weevils/trap/day)LocationReference
This compound (1a-1d)Pseudostem TrapSignificantly increased over controlCosta Rica[2]
This compound (1c + 1d)Pseudostem TrapComparable to 1a-1d mixtureCosta Rica[2]
This compound (1a + 1b)Pseudostem TrapIncreased over control, but less than 1a-1dCosta Rica[2]
This compound (1a-1d)Water-containing Pitfall TrapSignificantly more than pseudostem trapsCosta Rica[2]
Pheromone A (Cosmolure®)Pitfall Trap9.34 (index of increase vs. pseudostem)South Africa[6]
Pheromone B (Cosmolure+®)Pitfall Trap8.74 (index of increase vs. pseudostem)South Africa[6]
This compound + Plantain CormPitfall Trap37.6 - 46.7 (weevils/trap/month)Mexico[7]
Pitfall-Cosmolure+Pitfall Trap~23 (mean weevils/trap/day)Uganda[8]
Experimental Protocols for Field Trapping

Field trials to evaluate the efficacy of this compound-baited traps typically follow a randomized block design.

  • Site Selection: Experiments are conducted in commercial or research banana plantations with known infestations of C. sordidus.

  • Trap Types: Various trap designs are used, including:

    • Pseudostem traps: Sections of banana pseudostem, which are naturally attractive to weevils.

    • Pitfall traps: Containers buried in the ground, often containing soapy water or another liquid to retain captured weevils.

    • Ramp traps: Traps with a ramp to facilitate weevil entry.

  • Lure Preparation and Deployment:

    • This compound is released from a dispenser, such as a sealed polyethylene (B3416737) vial or a commercial lure.

    • The release rate of the pheromone is a critical parameter and is often specified (e.g., 1 mg/day).

    • Control traps are typically unbaited or baited with a blank dispenser.

  • Experimental Design:

    • Traps are placed in a randomized block design with multiple replicates.

    • A minimum distance (e.g., 20-25 meters) is maintained between traps to prevent interference.

  • Data Collection and Analysis:

    • Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured weevils is recorded.

    • The sex of the captured weevils may also be determined.

    • Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the capture rates of different trap and lure combinations.

Analytical Methods

The identification and quantification of this compound isomers are crucial for both synthesis and ecological studies. The primary analytical techniques employed are:

  • Gas Chromatography (GC): Used to separate the different diastereoisomers of this compound. The relative abundance of each isomer in a synthetic mixture or a natural extract can be determined from the resulting chromatogram.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides structural information for the definitive identification of this compound and its isomers.

  • Enantioselective Gas Chromatography: Used to determine the enantiomeric composition of the naturally occurring this compound.

  • Electroantennography (EAG): A technique used to measure the olfactory response of a banana weevil's antenna to different volatile compounds, including this compound isomers. This helps to identify the biologically active components of the pheromone.

Conclusion

This compound is a well-characterized insect pheromone with a proven application in the integrated pest management of the banana weevil, Cosmopolites sordidus. Research has established efficient synthetic routes for its production and demonstrated its efficacy in field trapping. Future research may focus on optimizing lure formulations, developing more cost-effective synthesis methods, and integrating this compound-based trapping with other control strategies for sustainable and effective pest management in banana and plantain production.

References

Methodological & Application

Application Note: GC-MS Analysis of Sordidin for Research and Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sordidin is the male-produced aggregation pheromone of the banana weevil, Cosmopolites sordidus, a significant pest in banana and plantain production worldwide.[1][2] Accurate identification and quantification of this compound are crucial for monitoring weevil populations, developing effective pest management strategies such as mass trapping, and for research into the chemical ecology of this insect. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile semiochemicals like this compound. This document provides a detailed protocol for the GC-MS analysis of this compound, intended for researchers in academia and industry. This compound is a bicyclic ketal with the chemical formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol .[3][4] It exists as multiple stereoisomers, which can be analyzed using GC-MS.[5]

Experimental Protocols

Protocol 1: Volatile Collection from Cosmopolites sordidus

This protocol describes the collection of volatile compounds, including this compound, from live banana weevils.

Materials:

  • Glass aeration chamber

  • Activated charcoal filter

  • Air pump

  • Adsorbent tubes (e.g., packed with Porapak Q or Tenax TA)

  • Solvent for elution (e.g., hexane (B92381) or dichloromethane)

  • Male banana weevils (Cosmopolites sordidus)

Procedure:

  • Place a group of male banana weevils into the glass aeration chamber.

  • Draw charcoal-filtered air through the chamber at a controlled flow rate.

  • Pass the effluent air through an adsorbent tube to trap the volatile organic compounds.

  • After the collection period (typically several hours), elute the trapped volatiles from the adsorbent tube with a small volume of a suitable solvent (e.g., 200 µL of hexane).

  • The resulting extract is now ready for GC-MS analysis.

Protocol 2: Sample Preparation of this compound Standard

This protocol is for the preparation of a synthetic this compound standard for calibration and identification confirmation.

Materials:

  • Synthetic this compound standard

  • Hexane (or other suitable solvent)

  • Volumetric flasks

  • Micropipettes

  • GC vials with inserts

Procedure:

  • Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to create a series of calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Transfer the standard solutions to GC vials for analysis.

GC-MS Analysis

The following parameters are recommended for the GC-MS analysis of this compound. These are based on typical methods for the analysis of insect pheromones and terpenes and should be optimized for the specific instrument and column used.

GC-MS Parameters
ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300

Data Presentation

Mass Spectral Data for this compound Isomers

The following table summarizes the key mass spectral fragments for two of the this compound isomers, exo-β-Sordidin and endo-β-Sordidin.[5] The molecular ion is observed at m/z 184.

Mass-to-Charge Ratio (m/z)Relative Intensity (%) - exo-β-SordidinRelative Intensity (%) - endo-β-Sordidin
18477
16921
15543
1421311
12754
11350-
95100-
8512-
8314-

Note: A more comprehensive mass spectrum for all isomers should be obtained from a spectral library or by running a pure standard.

Expected Retention Data

While specific retention times will vary depending on the exact GC conditions and column used, the different diastereomers of this compound are expected to elute as distinct peaks. The elution order should be confirmed by running authentic standards of the individual isomers if available.

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing volatile_collection Volatile Collection (Aeration) extraction Solvent Extraction/ Elution volatile_collection->extraction standard_prep Standard Preparation (Synthetic this compound) gc_injection GC Injection standard_prep->gc_injection extraction->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration library_search Library Search & Identification peak_integration->library_search quantification Quantification library_search->quantification

Experimental workflow for the GC-MS analysis of this compound.

Chemical structure of this compound.

References

Application Notes and Protocols for Electroantennography (EAG) Detection of Sordidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds.[1] By recording the summated electrical potential from an insect's antenna, researchers can assess the detection of specific odorants, such as pheromones, and screen for potential attractants or repellents.[2][3] Sordidin is the male-produced aggregation pheromone of the banana weevil, Cosmopolites sordidus, a significant pest of banana and plantain crops worldwide.[4][5] Understanding the antennal response to this compound is crucial for developing effective pheromone-based trapping and monitoring systems.[5] These application notes provide detailed protocols for conducting EAG assays to evaluate the response of C. sordidus to this compound.

Olfactory Signaling Pathway in Coleoptera

The detection of odorants in beetles, including this compound in C. sordidus, is a complex process initiated at the antenna. The general olfactory signaling pathway involves several key protein families. Odorant Receptors (ORs) are a diverse family of proteins that bind to specific odorant molecules.[6][7] These receptors form a heteromeric complex with a highly conserved co-receptor known as Orco.[6][8] This OR-Orco complex functions as a ligand-gated ion channel.[9] Upon binding of an odorant like this compound to a specific OR, the ion channel opens, leading to a depolarization of the olfactory sensory neuron (OSN) membrane. This change in membrane potential generates an electrical signal that is transmitted to the antennal lobe of the insect brain for further processing.[8]

Coleoptera Olfactory Signaling Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (OSN) Membrane cluster_downstream Downstream Signaling This compound This compound OBP Odorant Binding Protein (OBP) This compound->OBP Binds to Sordidin_OBP This compound-OBP Complex OBP->Sordidin_OBP OR Odorant Receptor (OR) Sordidin_OBP->OR Delivers this compound to IonChannel Ion Channel (Open) OR->IonChannel Activates Orco Co-receptor (Orco) Orco->IonChannel Forms complex with OR Depolarization Membrane Depolarization IonChannel->Depolarization Allows ion influx ActionPotential Action Potential (Signal to Brain) Depolarization->ActionPotential Generates

Caption: Olfactory signaling pathway in Coleoptera for this compound detection.

Experimental Protocols

Insect Preparation
  • Insect Rearing: Cosmopolites sordidus adults can be reared on banana or plantain rhizomes in a controlled environment.[10]

  • Antennal Excision: Carefully excise an antenna from the head of an adult weevil using micro-scissors.[2] The antennae of male and female C. sordidus are morphologically similar in structure, differing only in size.[11]

  • Mounting: Two primary methods can be employed:

    • Excised Antenna Preparation: Insert the basal end of the excised antenna into a glass capillary electrode filled with an appropriate saline solution (e.g., insect Ringer's solution). The distal tip of the antenna is then brought into contact with a recording electrode, which is also a saline-filled glass capillary. A few distal segments of the antenna may be removed to ensure good electrical contact.[2]

    • Whole Insect Preparation: Immobilize the weevil in a custom holder, such as one made from polycarbonate.[12] The insect can be held in place with wax or a small clamp. The recording electrode, a sharpened tungsten wire or a saline-filled glass capillary, is carefully inserted into the tip of the antennal club. The reference electrode is inserted into the head or another part of the body.[12]

This compound Stimulus Preparation
  • Solvent: High-purity hexane (B92381) is a commonly used solvent for preparing pheromone solutions.

  • Concentrations: Prepare a serial dilution of this compound in hexane. A typical concentration range for creating a dose-response curve would be from 0.01 ng/µL to 100 ng/µL.

  • Stimulus Cartridge: Apply a known volume (e.g., 10 µL) of the this compound solution onto a small piece of filter paper (e.g., 1 cm²). After the solvent has evaporated, insert the filter paper into a Pasteur pipette or a dedicated stimulus cartridge.

  • Control: A filter paper treated with only the solvent (hexane) should be used as a negative control.

EAG Recording
  • Apparatus: A standard EAG setup includes a high-impedance amplifier, a data acquisition system, and a stimulus delivery system.

  • Airflow: A continuous stream of purified and humidified air is directed over the antennal preparation.

  • Stimulus Delivery: The stimulus cartridge is connected to an air puff delivery system. A puff of air (e.g., 0.5 seconds in duration) is passed through the cartridge and into the main airflow directed at the antenna.

  • Inter-stimulus Interval: Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent antennal adaptation.

  • Data Acquisition: Record the voltage changes from the antenna. The EAG response is measured as the peak amplitude of the negative voltage deflection.

Data Analysis
  • Normalization: To account for variations in antennal responsiveness over time, the responses to this compound can be normalized relative to the response to a standard reference compound or the solvent control.

  • Dose-Response Curve: Plot the mean normalized EAG response against the logarithm of the this compound concentration to generate a dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for conducting an EAG experiment for this compound detection.

EAG Experimental Workflow A Insect Rearing (Cosmopolites sordidus) B Antennal Preparation (Excised or Whole Insect) A->B D EAG Recording Setup (Amplifier, Airflow) B->D C This compound Stimulus Preparation (Serial Dilution) E Stimulus Delivery (Air Puff through Cartridge) C->E D->E F Data Acquisition (Recording Voltage Change) E->F G Data Analysis (Normalization, Dose-Response Curve) F->G H Results Interpretation G->H

References

Application Notes and Protocols for Field Trapping of Cosmopolites sordidus Using Sordidin-Baited Lures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sordidin, the male-produced aggregation pheromone of the banana weevil, Cosmopolites sordidus, is a powerful semiochemical tool for monitoring and managing this significant pest of banana and plantain crops (Musa spp.).[1][2] When used in conjunction with appropriate trapping techniques, this compound-baited lures can significantly enhance capture rates, providing valuable data for population dynamics studies, pest management efficacy trials, and large-scale control programs.[1][2] This document provides detailed application notes and protocols for the effective use of this compound-baited lures in field settings.

Principle of this compound-Based Trapping

This compound is a volatile bicyclic acetal (B89532) that attracts both male and female C. sordidus weevils, leading to aggregation for mating and resource exploitation.[3] Field studies have demonstrated that the efficacy of synthetic this compound lures is dramatically increased when combined with host plant volatiles (kairomones), particularly from fresh plantain or banana corm tissue.[4][5][6][7][8] This synergistic effect, where the combination of pheromone and host cues is more than tenfold as attractive as either cue alone, is the foundation of the trapping protocols described herein.[4][7][8]

Quantitative Data on Trapping Efficacy

The following tables summarize quantitative data from field studies on this compound-baited traps, providing a basis for experimental design and interpretation of results.

Table 1: Comparison of Weevil Capture Rates with Different Trap Densities.

Trap DensityAverage Weevils Captured per Trap per MonthRange of Weevils Captured per Trap per MonthReference
4 traps per hectare46.720.9 - 84.0[5][9]
8 traps per hectare37.614.8 - 68.1[5][9]

Note: Studies indicate that doubling the trap density from 4 to 8 traps per hectare does not significantly increase the overall reduction in weevil populations or crop damage.[5][9]

Table 2: Efficacy of Different Trap and this compound Lure Combinations.

Trap TypeThis compound LureTotal Weevils Captured (2021)Total Weevils Captured (Jan-May 2022)Reference
Cosmotrack (Pitfall)Cosmoplus>13,270>48,343
Cosmotrack (Pitfall)Cosmogel--
Stopweevil (Surface)Ecosordinin~3,270-
Stopweevil (Surface)Cosmolure--

Note: The Cosmotrack pitfall trap combined with the Cosmoplus lure consistently showed significantly higher capture rates compared to the Stopweevil surface trap with other lures.

Table 3: Comparison of Pheromone-Baited Traps vs. Traditional Traps.

Trap TypeBaitPercentage of Total Weevils CapturedReference
Pitfall TrapThis compound Pheromone68.36%
Pitfall TrapPlantain Corm18.13%
Pitfall TrapPlantain Pseudostem13.51%

Note: Pheromone-baited traps are significantly more effective than traps baited with only host plant material.

Experimental Protocols

Materials
  • Traps: Pitfall traps are recommended. These can be commercially available traps (e.g., Cosmotrack) or DIY bucket traps.

    • For DIY traps: 5-10 liter black, brown, or grey plastic buckets with lids.[1]

  • This compound Lures: Commercially available this compound pheromone dispensers (e.g., Cosmolure®, Cosmoplus, Sordi Pro Classic). Lures typically contain 90 mg of this compound and last for approximately 3-4 months.[3][4]

  • Co-attractant: Fresh corm tissue from banana or plantain plants.

  • Retention Agent: Soapy water or odorless paraffin (B1166041) oil.[1][4]

  • Tools: Drill with a 10 mm bit, wire for hanging lures, knife for cutting corm tissue, flagging tape for marking trap locations.

  • Personal Protective Equipment (PPE): Disposable gloves for handling pheromone lures.[3]

Protocol 1: Assembly of a DIY Pitfall Trap
  • Obtain a 5-10 liter bucket with a lid. Darker colors such as black, brown, or grey are preferable as they can increase capture rates.[1]

  • Drill entry holes. Drill several 10 mm holes into the side of the bucket, positioned so they will be level with the soil surface when the trap is buried.[1]

  • Prepare the lure hanger. Create a small hole in the center of the lid and insert a piece of wire. Bend the wire to form a hook on the inside of the lid from which to suspend the this compound lure.[1]

Protocol 2: Lure and Co-attractant Preparation
  • Handling the this compound Lure: Always wear disposable gloves when handling pheromone lures to avoid contamination.[3] Store lures in a refrigerator or freezer in their sealed packaging until use.

  • Preparing the Plantain Corm Co-attractant:

    • Select fresh, healthy plantain or banana corms.

    • Cut the corm into pieces or thick slices (e.g., 5-10 cm thick). The goal is to expose fresh tissue to release attractive volatiles.

    • Place the corm pieces inside the trap. The corm tissue should be replaced regularly, approximately every two weeks, or when it appears desiccated or moldy.

Protocol 3: Trap Deployment and Maintenance
  • Site Selection: Choose shaded locations for trap placement, as this can increase capture efficacy.[4]

  • Installation:

    • Dig a hole so that the pitfall trap can be buried with its entry holes level with the soil surface.[4]

    • For DIY bucket traps, create small ramps with soil leading up to the entry holes to facilitate weevil entry.[1]

  • Adding the Retention Agent: Fill the bottom of the trap to about one-third of its volume with soapy water or odorless oil to prevent captured weevils from escaping.[1][4]

  • Lure Placement:

    • Attach the this compound lure to the hanger on the underside of the lid.[1]

    • Place the prepared corm tissue in the bottom of the trap.

    • Secure the lid on the trap.

  • Trap Density:

    • For Monitoring: Deploy 3-4 traps per hectare to detect the presence and monitor the population levels of C. sordidus.[3][4]

    • For Mass Trapping: Use a higher density of 8-16 traps per hectare to reduce weevil populations.[3] Densities beyond 16 traps per hectare may not significantly improve control.[3]

  • Spacing: Place traps at least 20 meters apart from each other.[1] To intercept migrating weevils, a perimeter of traps can be placed every 20 meters at the edge of the plot.[2]

  • Maintenance:

    • Check traps every 1-2 weeks for monitoring purposes.[3] For mass trapping, check traps monthly or after severe weather.[1]

    • Replace this compound lures every 3-4 months, or as per the manufacturer's instructions.[3][4]

    • Replace the plantain corm tissue every two weeks.

    • Clean traps and replace the retention agent as needed.

Protocol 4: Data Collection and Analysis
  • Labeling: Clearly label each trap with a unique identifier. Mark the location of each trap with flagging tape for easy relocation.[6]

  • Data Recording: At each trap check, record the following information on a data sheet:

    • Date

    • Trap ID/Location

    • Number of C. sordidus adults captured

    • Any observations (e.g., trap damage, presence of non-target species).

  • Data Analysis:

    • Calculate the mean number of weevils captured per trap per day (or week) to standardize capture data.

    • Plot the average weevil captures over time to visualize population trends.

    • Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare capture rates between different treatments (e.g., trap types, lure combinations, trap densities).

Visualizations

This compound-Mediated Olfactory Signaling Pathway in Cosmopolites sordidus

The following diagram illustrates the generalized insect olfactory signal transduction pathway, which is the likely mechanism for this compound perception in C. sordidus.

Sordidin_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway This compound This compound Molecule OBP Odorant Binding Protein (OBP) This compound->OBP Binding OR This compound Olfactory Receptor (OR) OBP->OR This compound Release & Receptor Binding IonChannel Ion Channel Opening OR->IonChannel G_Protein G-Protein OR->G_Protein Orco Orco Co-receptor Depolarization1 Neuron Depolarization IonChannel->Depolarization1 Cation Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization1->ActionPotential PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Depolarization2 Neuron Depolarization Ca_Release->Depolarization2 Depolarization2->ActionPotential Brain Signal to Antennal Lobe (Brain) ActionPotential->Brain Behavior Behavioral Response (Attraction & Aggregation) Brain->Behavior

Caption: Generalized insect olfactory signaling pathway for this compound perception.

Experimental Workflow for this compound Field Trapping

The diagram below outlines the logical workflow for conducting a field trapping experiment using this compound-baited lures.

Trapping_Workflow Start Start: Experimental Design Materials 1. Material Procurement (Traps, Lures, Corms) Start->Materials TrapAssembly 2. Trap Assembly (DIY or Commercial) Materials->TrapAssembly LurePrep 3. Lure & Co-attractant Preparation TrapAssembly->LurePrep Deployment 4. Trap Deployment (Site Selection, Installation) LurePrep->Deployment DataCollection 5. Data Collection (Scheduled Trap Checks) Deployment->DataCollection Maintenance 6. Trap Maintenance (Lure/Bait Replacement, Cleaning) DataCollection->Maintenance After each check DataAnalysis 7. Data Analysis & Interpretation DataCollection->DataAnalysis End of experiment Maintenance->DataCollection Continue cycle Conclusion End: Reporting & Conclusions DataAnalysis->Conclusion

Caption: Experimental workflow for this compound-baited field trapping.

References

Application Notes and Protocols for Slow-Release Dispensers of Synthetic Sordidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sordidin, the male-produced aggregation pheromone of the banana weevil (Cosmopolites sordidus), is a critical component in the integrated pest management (IPM) of this significant banana and plantain pest.[1][2][3] Effective pest monitoring and mass trapping strategies rely on the controlled, long-term release of synthetic this compound to attract weevils. These application notes provide detailed protocols for the formulation of slow-release dispensers for synthetic this compound and methods for evaluating their performance. The aim is to offer a practical guide for researchers developing and assessing this compound-based pest control solutions.

Data Presentation: Formulation Parameters and Release Profiles

Effective comparison of different slow-release formulations requires a standardized approach to data presentation. The following tables provide a template for summarizing key formulation parameters and release rate data. While specific quantitative data for this compound release from a variety of dispenser types is not extensively available in public literature, the tables below present hypothetical yet realistic data for illustrative purposes, based on typical release profiles of other insect pheromones from similar dispenser matrices. Researchers are encouraged to populate these tables with their own experimental data.

Table 1: Formulation Parameters of Synthetic this compound Slow-Release Dispensers

Formulation IDDispenser TypeMatrix Material(s)This compound Load (mg)Additives (e.g., UV stabilizer, antioxidant)
SD-W-01Wax MatrixParaffin (B1166041) Wax, Beeswax (4:1 w/w)100Butylated hydroxytoluene (BHT) - 0.5%
SD-PE-01Polyethylene (B3416737) SachetLow-Density Polyethylene (LDPE)150None
SD-RS-01Rubber SeptumRed Natural Rubber50None
SD-PM-01Polymer MatrixPolyvinyl Chloride (PVC)120UV Absorber Tinuvin P - 1%

Table 2: In Vitro Release Rate of Synthetic this compound at a Constant 25°C

Formulation IDDay 1 (mg/day)Day 7 (mg/day)Day 14 (mg/day)Day 30 (mg/day)Day 60 (mg/day)
SD-W-012.52.11.81.20.7
SD-PE-013.02.82.62.01.5
SD-RS-011.51.21.00.60.3
SD-PM-012.82.52.21.71.1

Table 3: Cumulative Release of Synthetic this compound Over 90 Days at a Constant 25°C

Formulation IDTotal this compound Released (mg)Percentage of Total Load Released (%)
SD-W-0185.585.5%
SD-PE-01121.581.0%
SD-RS-0142.384.6%
SD-PM-01102.685.5%

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of common types of slow-release dispensers and the subsequent analysis of the release rate of synthetic this compound.

Protocol 1: Preparation of Wax-Based Matrix Dispensers

This protocol describes the formulation of a solid matrix dispenser using a blend of waxes, which are effective carriers for many lipophilic semiochemicals.

Materials:

  • Synthetic this compound (≥95% purity)

  • Paraffin wax

  • Beeswax (or Carnauba wax)

  • Antioxidant (e.g., Butylated hydroxytoluene - BHT)

  • Glass beakers

  • Hot plate with magnetic stirring

  • Molds (e.g., silicone ice cube trays, petri dishes)

  • Analytical balance

Procedure:

  • Weigh the desired amounts of paraffin wax and beeswax (e.g., a 4:1 ratio) into a glass beaker.

  • Gently heat the waxes on a hot plate with continuous stirring until a homogenous molten mixture is formed.

  • Remove the beaker from the heat and allow it to cool slightly.

  • Just before the wax begins to solidify, add the pre-weighed synthetic this compound and antioxidant (e.g., 0.5% BHT) to the molten wax.

  • Stir thoroughly until the this compound is completely dissolved and the mixture is uniform.

  • Pour the homogenous mixture into molds of a defined shape and volume.

  • Allow the dispensers to cool and solidify at room temperature.

  • Once solidified, remove the dispensers from the molds and store them in airtight containers at 4°C until use.

G cluster_materials Materials cluster_process Process cluster_output Output This compound Synthetic this compound Mix Add this compound & BHT This compound->Mix Waxes Paraffin & Beeswax Melt Melt Waxes Waxes->Melt BHT Antioxidant (BHT) BHT->Mix Melt->Mix Pour Pour into Molds Mix->Pour Cool Cool & Solidify Pour->Cool Dispenser Wax-Based Dispenser Cool->Dispenser

Workflow for the preparation of wax-based this compound dispensers.
Protocol 2: Preparation of Polyethylene Sachet Dispensers

Polyethylene sachets are a common and effective dispenser type for a wide range of volatile and semi-volatile insect pheromones.

Materials:

  • Synthetic this compound (≥95% purity)

  • Low-density polyethylene (LDPE) lay-flat tubing

  • Heat sealer

  • Absorbent material (e.g., cotton roll, filter paper)

  • Micropipette or syringe

  • Scissors

Procedure:

  • Cut a piece of LDPE tubing to the desired length (e.g., 5 cm).

  • Heat seal one end of the tubing to create a sachet.

  • Cut a piece of absorbent material to fit inside the sachet.

  • Using a micropipette or syringe, apply the desired amount of synthetic this compound directly onto the absorbent material.

  • Carefully insert the this compound-loaded absorbent material into the open end of the sachet.

  • Heat seal the open end of the sachet, ensuring a complete seal.

  • Store the sealed sachets in a cool, dark place, preferably in a sealed container, until deployment.

G cluster_materials Materials cluster_process Process cluster_output Output This compound Synthetic this compound Load Load this compound onto Absorbent This compound->Load LDPE LDPE Tubing Cut Cut & Seal Tubing LDPE->Cut Absorbent Absorbent Material Absorbent->Load Insert Insert into Sachet Cut->Insert Load->Insert Seal Seal Sachet Insert->Seal Dispenser Polyethylene Sachet Dispenser Seal->Dispenser

Workflow for the preparation of polyethylene sachet dispensers.
Protocol 3: Measurement of this compound Release Rate by Gravimetric Analysis

This method provides a straightforward way to determine the total release of this compound from a dispenser over time by measuring mass loss.

Materials:

  • Prepared this compound dispensers

  • Analytical balance (readable to at least 0.1 mg)

  • Controlled environment chamber or laboratory fume hood with constant temperature and airflow

  • Forceps

Procedure:

  • Individually label and weigh each dispenser on an analytical balance and record the initial weight (W₀).

  • Place the dispensers in a controlled environment with a constant temperature (e.g., 25°C) and airflow.

  • At regular intervals (e.g., daily or weekly), carefully remove each dispenser using forceps and reweigh it (Wₜ).

  • Calculate the cumulative this compound released at time 't' as: Release (mg) = W₀ - Wₜ.

  • Calculate the average release rate for each interval as: Release Rate (mg/day) = (Wₜ₋₁ - Wₜ) / (number of days in the interval).

Protocol 4: Measurement of this compound Release Rate by Headspace Analysis (SPME-GC-MS)

This method allows for the quantification of the actual amount of this compound released into the air at specific time points, providing a more dynamic measure of release.

Materials:

  • Prepared this compound dispensers

  • Glass vials of a known volume with septa caps

  • Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., PDMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Thermostatted chamber or water bath

  • Synthetic this compound standard for calibration

Procedure:

  • Place an individual dispenser into a glass vial of known volume and seal it with a septum cap.

  • Equilibrate the vial in a thermostatted chamber at a constant temperature (e.g., 25°C) for a defined period to allow the headspace concentration of this compound to stabilize.

  • At specified time points, expose the SPME fiber to the headspace of the vial for a fixed period to adsorb the released this compound.

  • Retract the fiber and inject it into the GC-MS for analysis.

  • Quantify the amount of this compound by comparing the peak area to a calibration curve generated using known concentrations of a this compound standard.

  • The release rate can be calculated based on the quantified amount, the volume of the vial, and the sampling time.

G cluster_setup Experimental Setup cluster_analysis Analysis cluster_output Output Dispenser This compound Dispenser in Vial Equilibrate Equilibrate at Constant Temp Dispenser->Equilibrate SPME SPME Fiber Adsorb Adsorb Headspace Volatiles SPME->Adsorb Equilibrate->Adsorb Analyze GC-MS Analysis Adsorb->Analyze Quantify Quantify vs. Standard Analyze->Quantify ReleaseRate Release Rate Data Quantify->ReleaseRate

Workflow for measuring this compound release rate by headspace analysis.

Concluding Remarks

The development of effective slow-release dispensers is paramount for the successful implementation of this compound-based strategies for managing the banana weevil. The protocols and data presentation formats provided in these application notes are intended to serve as a comprehensive guide for researchers in this field. Rigorous and standardized evaluation of dispenser formulations will facilitate the optimization of release profiles, leading to improved efficacy and longevity of this compound lures in agricultural settings. Further research into novel polymer matrices and encapsulation technologies may lead to even more advanced and effective slow-release systems for synthetic this compound.

References

Application of Sordidin in Integrated Pest Management (IPM) for Bananas

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

The banana weevil, Cosmopolites sordidus, is a significant pest in banana and plantain cultivation worldwide, causing substantial yield losses. The larvae of the weevil bore into the corm, disrupting nutrient and water uptake, which can lead to reduced bunch weight and plant toppling.[1][2][3] Integrated Pest Management (IPM) strategies offer a sustainable approach to controlling this pest, minimizing reliance on conventional insecticides. A key component of banana weevil IPM is the use of sordidin, the male-produced aggregation pheromone of C. sordidus, which attracts both male and female weevils.[4] This document provides detailed application notes and protocols for the use of this compound in monitoring and mass trapping of the banana weevil.

This compound's efficacy is significantly enhanced when used in conjunction with kairomones, which are volatile compounds released by the host plant that also attract the pest.[5][6] Specifically, volatiles from banana corm or senesced leaf tissue have been shown to increase trap captures by more than tenfold when combined with this compound.[6][7] Commercial this compound lures are often formulated with synergists to mimic these natural kairomones.

Data Presentation: Efficacy of this compound-Baited Traps

The following tables summarize quantitative data from various studies on the effectiveness of this compound-baited traps in managing banana weevil populations and reducing crop damage.

Table 1: Weevil Capture Rates in this compound-Baited Traps

Trap Density (traps/ha)Average Weevils Captured per Trap per MonthTotal Weevils Captured (Study Duration)Location / Study
446.7Not specifiedTabasco, Mexico[7]
837.6Not specifiedTabasco, Mexico[7]
Not specified913 (average per month across two sites)16,540 (12 months)Terceira Island, Azores[8][9]

Note: Capture rates can be influenced by initial pest population, trap design, environmental conditions, and crop sanitation levels.

Table 2: Impact of this compound-Based Mass Trapping on Crop Damage and Yield

ParameterPre-treatment LevelPost-treatment Level (Duration)Percent ImprovementStudy Reference
Corm Damage (% tunneling)20-30%10% or less50-67% reductionAlpizar et al. (2012)[3]
Bunch Weight (Dwarf Cavendish)Not specifiedIncreased by approx. 20%~20% increaseAlpizar et al. (2012)[3]
Weevil Population ReductionBaseline61% reduction (researcher-managed)61%Gold et al. (unpublished)
Weevil Population ReductionBaseline53% reduction (farmer-managed)53%Gold et al. (unpublished)

Table 3: Ecotoxicological Data for this compound

OrganismTestEndpointResultInterpretationSource
Temperate Freshwater FishAcute96-hour LC₅₀> 100 mg/LLow toxicity to fishAERU Database[7]

Note: Pheromones are generally considered to have low adverse impacts on non-target organisms due to their species-specificity.[8]

Experimental Protocols

Detailed methodologies for key applications of this compound in banana IPM are provided below.

Protocol 1: Monitoring Banana Weevil Populations

This protocol outlines the steps for using this compound-baited traps to monitor weevil population levels, which is crucial for making informed control decisions.

Objective: To estimate the relative abundance of C. sordidus in a banana plantation.

Materials:

  • Pitfall traps (e.g., small yellow plastic containers with a lid).

  • This compound pheromone lures (e.g., Cosmolure®, Cosmogel®). Lures typically have a field life of 30 to 90 days.

  • Kairomone source (optional but recommended): Freshly cut banana corm or pseudostem tissue.

  • Soapy water or a dry trapping agent.

  • Shovel or auger for burying traps.

  • GPS device for mapping trap locations.

  • Data collection sheets.

Procedure:

  • Trap Density: Deploy traps at a density of 4 traps per hectare .[4][10]

  • Trap Preparation:

    • If using a wet trap, fill the base of the pitfall container with a few centimeters of soapy water to drown captured weevils.

    • Place the this compound lure inside the trap as per the manufacturer's instructions (often attached to the underside of the lid).

    • If using a kairomone synergist, add a small piece (e.g., 50g) of fresh banana corm or pseudostem tissue into the trap.

  • Trap Placement:

    • Bury the pitfall trap in the soil so that the entrance is level with the ground surface.[10]

    • Place traps in the alleys between banana mats rather than at the immediate base of a plant.

    • Covering the trap with a banana leaf can increase capture rates by providing shade.[11]

    • Distribute traps in a grid pattern across the monitoring area to get a representative sample.

  • Data Collection:

    • Inspect traps every one to two weeks.

    • Count the number of adult C. sordidus captured in each trap.

    • Remove and record the captured weevils.

    • Replenish soapy water and replace plant tissue if it has desiccated or decomposed.

  • Lure Maintenance: Replace the this compound lure according to the manufacturer's specified field life (typically every 30-90 days).[3][12]

  • Action Threshold: An average capture of more than one weevil per trap per fortnight may indicate the need for mass trapping or other control measures.[4]

Protocol 2: Mass Trapping for Weevil Population Control

This protocol is designed to reduce the overall weevil population in heavily infested plantations.

Objective: To significantly reduce the adult C. sordidus population and subsequent larval damage.

Materials:

  • Same as for Protocol 1.

Procedure:

  • Trap Density: Deploy traps at a higher density of 8 to 16 traps per hectare .[4] Studies suggest that increasing the density beyond 16 traps/ha does not significantly improve control.[4][10]

  • Trap Preparation and Placement: Follow the same procedure as in Protocol 1. For mass trapping, it is highly recommended to include a kairomone source (banana corm tissue) to maximize trap attractiveness.[7]

  • Timing and Duration:

    • Mass trapping should be a continuous, long-term strategy.

    • It is particularly effective during the implementation of a fallow period. Placing a ring of traps around the perimeter of a recently destroyed plantation can capture weevils moving out of the area.[4]

  • Maintenance and Data Collection:

    • Service traps regularly (every 1-2 weeks) to remove captured weevils and maintain the trapping liquid and kairomone source.

    • Continue to replace pheromone lures as required by the manufacturer.

    • While the primary goal is control, periodic counting of captured weevils can help track the reduction in population over time.

Protocol 3: Assessment of Corm Damage

This protocol provides a method for quantifying the larval damage to the banana corm, which is the most reliable indicator of the pest's impact on plant health and yield.

Objective: To quantify the extent of C. sordidus larval damage within the banana corm.

Materials:

  • Machete or large knife.

  • Ruler.

  • Data collection sheets.

Procedure:

  • Sampling: Select recently harvested banana plants for assessment. Destructive sampling is required.

  • Corm Exhumation: Carefully excavate the corm of the selected plant.

  • Damage Scoring - Cross-Sectional Method:

    • Clean the corm of soil and roots.

    • Make a horizontal cross-sectional cut through the corm at the collar region (where the pseudostem meets the corm).

    • Visually estimate and record the percentage of the cross-sectional area damaged by larval tunnels in three distinct zones:

      • Peripheral Damage: The outer layer of the corm.

      • Cortex Damage: The tissue between the periphery and the central cylinder.

      • Central Cylinder Damage: The innermost part of the corm.

    • Research indicates that damage to the central cylinder and cortex has the strongest correlation with yield loss.[1]

  • Data Analysis: Calculate the average percentage damage for each zone across all sampled plants to determine the overall infestation level in the plantation. This data can be used to evaluate the efficacy of the mass trapping program over successive crop cycles.

Visualizations: Workflows and Signaling Pathway

IPM_Workflow cluster_monitoring Monitoring Protocol cluster_mass_trapping Mass Trapping Protocol M1 Deploy 4 traps/ha M2 Bait with this compound (+ optional Kairomone) M1->M2 M3 Inspect traps bi-weekly Record weevil counts M2->M3 M4 Calculate average capture rate M3->M4 M5 Action Threshold? (>1 weevil/trap/fortnight) M4->M5 M5->M3 No T1 Deploy 8-16 traps/ha M5->T1 Yes T2 Bait with this compound + Kairomone (corm tissue) T1->T2 T3 Continuous trapping Service traps bi-weekly T2->T3 T4 Assess Corm Damage (Protocol 3) T3->T4 End Population Controlled T4->End Start Start IPM Program Decision Infestation Level Start->Decision Decision->M1 Low / Unknown Decision->T1 High Olfactory_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane cluster_transduction Signal Transduction This compound This compound Molecule PBP Pheromone Binding Protein (PBP) This compound->PBP Binds Sordidin_PBP This compound-PBP Complex PBP->Sordidin_PBP SNMP SNMP1 Sordidin_PBP->SNMP Delivers this compound to OR Odorant Receptor (OR) Co-Receptor (Orco) Ion_Channel Ion Channel Opening (Ionotropic) OR->Ion_Channel G_Protein G-Protein Cascade (Metabotropic) OR->G_Protein SNMP->OR:f0 Depolarization Neuron Depolarization (Action Potential) Ion_Channel->Depolarization G_Protein->Depolarization Brain Behavioral Response (Attraction) Depolarization->Brain Signal to Brain

References

Application Notes and Protocols for Mass Trapping of Banana Weevil (Cosmopolites sordidus) using Sordidin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and agricultural professionals.

Introduction: The banana weevil, Cosmopolites sordidus, is a significant pest in banana and plantain production worldwide, causing substantial yield losses through larval tunneling in the corm.[1][2] Mass trapping, utilizing the male-produced aggregation pheromone sordidin, has emerged as a promising and sustainable strategy for managing weevil populations.[3][4] This document provides detailed application notes and experimental protocols for implementing effective mass trapping strategies for C. sordidus using this compound-based lures. Both male and female weevils are attracted to this compound, making it an effective tool for population reduction.[4][5]

I. Data Presentation: Efficacy of this compound-Based Mass Trapping

The effectiveness of mass trapping is influenced by several factors, including trap density, lure composition, and environmental conditions. The following tables summarize quantitative data from various studies to facilitate comparison of different strategies.

Table 1: Effect of Trap Density on Banana Weevil Population and Crop Damage

Trap Density (traps/ha)Initial Weevil Population (weevils/ha)Final Weevil Population (weevils/ha)% Reduction in Corm Damage% Increase in Bunch WeightStudy Duration (months)LocationReference
447,838 ± 6,17521,819 ± 4,436Significant reductionNot Reported13Mexico[2]
842,062 ± 5,42118,068 ± 3,419Significant reductionNot Reported13Mexico[2]
4~20-30% initial corm damage~10% or less final corm damage50-67%~20%SeveralCosta Rica[1][6]
5Not ReportedPopulation reduction observedReduction observed23%12Costa Rica[2]
16Not ReportedPopulation controlNot ReportedNot ReportedNot specifiedMartinique[4]

Note: In the study from Mexico, while eight traps per hectare resulted in a slightly lower final population, the difference compared to four traps per hectare was not statistically significant.[2]

Table 2: Comparison of Different Trap and Lure Combinations

Trap TypeLure CompositionMean Weevil Capture RateObservationsReference
Pitfall TrapThis compound lure (Cosmolure+)5-10 times more effective than traps without pheromoneSoapy water or smooth walls prevent escape.[1]
Pitfall TrapThis compound + Plantain Corm Tissue46.7 weevils/trap/month (at 4 traps/ha)Combination of pheromone and kairomone is highly effective.[2]
Pitfall TrapThis compound + Plantain Corm Tissue37.6 weevils/trap/month (at 8 traps/ha)Higher trap density slightly decreased capture rate per trap.[2]
Pitfall TrapPheromone A (Cosmolure®)Significantly more weevils than controlMost effective lure in spring and autumn in the study.[7][8]
Pitfall TrapPheromone B (Cosmolure+®)Significantly more weevils than controlAttracted a high proportion of females.[7][8]
Cosmotrack TrapCosmoplus LureMost effective combination in the studyOutperformed Stop Weevil traps.[9]
Stop Weevil TrapVarious this compound LuresLower capture rates than CosmotrackSurface ground trap design was less effective.[9]

Note: The addition of host plant material (kairomones), such as banana or plantain corm tissue, has been shown to have a synergistic effect, significantly increasing the attractiveness of this compound lures.[10][11]

II. Experimental Protocols

This section details the methodologies for establishing a mass trapping program for C. sordidus.

Several trap designs have proven effective. Pitfall traps are the most commonly recommended type.

1. Pitfall Trap (Bucket or PVC Type):

  • Materials:

    • 5-10 litre bucket with a lid (black, brown, or grey colors are recommended for increased capture rates) OR a 100 mm diameter PVC pipe.[1]

    • Drill with a 10 mm bit.

    • Wire for hanging the lure.

    • Shovel or auger for installation.

  • Construction Protocol:

    • Select a bucket or PVC pipe of an appropriate size. Darker colors are preferable.[1]

    • Drill several 10 mm holes into the sides of the trap, positioned so they will be level with the soil surface once installed.[1]

    • Create a mechanism to suspend the pheromone lure inside the trap. This can be a piece of wire inserted through the lid or the sidewall.[1]

    • The trap is now ready for installation.

  • Pheromone Lure:

    • Use commercially available this compound lures, such as Cosmolure+®. These typically contain 90 mg of the active ingredient with a release rate of approximately 3 mg/day.[2]

    • Lures generally have a field life of around 90 days, after which they should be replaced.[1]

  • Kairomone (Synergist):

    • To enhance trap capture, supplement the pheromone lure with host plant volatiles.

    • Use approximately 800 g of fresh banana or plantain corm tissue placed inside the trap.[2] Senesced (dried) banana leaves have also been identified as a source of attractive kairomones.[3][12]

  • Handling:

    • Handle lures with gloves to avoid contamination.

    • Store unused lures in a cool, dry place as per the manufacturer's instructions.

1. Site Selection and Trap Installation:

  • Choose shaded locations for trap placement, ideally where they are exposed to rain or moisture, to create a favorable microenvironment for the weevils.[1]

  • Dig a hole and bury the trap so that the entry holes are flush with the soil surface.[1]

  • Create small ramps with soil leading up to the entry holes to facilitate weevil entry.[1]

  • To prevent captured weevils from escaping, add a few inches of soapy water to the bottom of the trap or ensure the interior walls are clean and smooth.[1]

  • Hang the this compound lure from the wire inside the trap.

  • If using a kairomone, place the corm tissue at the bottom of the trap.

  • Cover the trap and the surrounding area with banana mulch or leaves.[1]

2. Trapping Density and Spacing:

  • For Monitoring: A density of 4 traps per hectare is recommended to monitor weevil populations.[4]

  • For Mass Trapping:

    • In heavily infested fields, a density of 4 to 8 traps per hectare has been shown to significantly reduce weevil populations and corm damage.[2][6]

    • Some recommendations suggest up to 16 traps per hectare for more intensive control, with computer simulations indicating no significant improvement beyond this density.[4]

    • Traps should be spaced at least 20 meters apart to avoid interference between them.[1] The effective attraction radius of a this compound lure is estimated to be between 10 and 20 meters.[4]

  • Trap Monitoring: Check traps monthly, or more frequently after severe weather events.[1] Some protocols recommend checking as often as twice a month.[4]

  • Data Recording: Count the number of captured weevils at each inspection. This data can be used to track population trends over time.

  • Maintenance:

    • Replace the this compound lure every 90 days, or as per the manufacturer's guidelines.[1]

    • Replace the kairomone (corm tissue) and soapy water at each monthly check.[2]

    • Ensure the trap and its entry holes are clear of debris.

III. Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_deploy Phase 2: Field Deployment cluster_monitor Phase 3: Monitoring & Maintenance Trap_Construction Trap Construction (Bucket/PVC) Site_Selection Site Selection (Shaded, Moist) Trap_Construction->Site_Selection Lure_Prep Lure Preparation (this compound + Kairomone) Lure_Placement Lure & Kairomone Placement Lure_Prep->Lure_Placement Installation Trap Installation (Buried, Ramps) Site_Selection->Installation Installation->Lure_Placement Data_Collection Monthly Trap Check & Weevil Count Lure_Placement->Data_Collection Maintenance Lure & Kairomone Replacement Data_Collection->Maintenance If needed Data_Analysis Population Trend Analysis Data_Collection->Data_Analysis Maintenance->Data_Collection

Caption: Workflow for this compound-based mass trapping of banana weevils.

trapping_components MassTrapping Effective Mass Trapping This compound This compound Lure (Pheromone) Synergy Synergistic Attraction This compound->Synergy Kairomone Host Plant Material (Kairomone) Kairomone->Synergy TrapDesign Optimal Trap Design (e.g., Pitfall) WeevilCapture Increased Weevil Capture TrapDesign->WeevilCapture TrapDensity Appropriate Density (4-16 traps/ha) TrapDensity->MassTrapping Maintenance Regular Maintenance Maintenance->MassTrapping Synergy->WeevilCapture WeevilCapture->MassTrapping

Caption: Key components for successful banana weevil mass trapping.

References

Application Notes and Protocols for Monitoring Cosmopolites sordidus Populations with Sordidin Traps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring the banana weevil, Cosmopolites sordidus, using traps baited with the aggregation pheromone Sordidin. The banana weevil is a significant pest in banana and plantain production worldwide, and effective monitoring is crucial for integrated pest management (IPM) strategies.[1][2] this compound, a male-produced aggregation pheromone, attracts both male and female weevils, making it a powerful tool for population surveillance and control.[1][3][4][5]

Data Presentation

The following tables summarize quantitative data from various studies on the efficacy of this compound-baited traps for capturing Cosmopolites sordidus.

Table 1: Comparison of Different Trap and Lure Combinations

Trap TypeLure/BaitMean Weevils Captured (per trap/period)LocationSource
CosmotrackCosmoplus (this compound)10956 (total over 1 year)São Pedro[3]
CosmotrackCosmogel (this compound)5584 (total over 1 year)São Bento[3]
Stop WeevilCosmoplus (this compound)Lower efficacy than Cosmotrack combinationsTerceira Island, Azores[3]
Pitfall TrapPheromone A (Cosmolure®)9.34 (index of increase vs. pseudostem trap)South Africa[6]
Pitfall TrapPheromone B (Cosmolure+®)8.74 (index of increase vs. pseudostem trap)South Africa[6]
Pseudostem TrapInsecticide-treatedSignificantly lower captures than pheromone trapsSouth Africa[6]
Ramp TrapPheromone (Cosmolure+®)>10 per week (high infestation)Guam[7]
Ramp TrapNo PheromoneSignificantly fewer captures than baited trapsGuam[8]

Table 2: Effect of Trap Density on Cosmopolites sordidus Capture Rates and Population

Trap DensityMean Weevils Captured (per trap/month)Initial Weevil Population (per ha)Final Weevil Population (after 13 months, per ha)LocationSource
4 traps/ha46.7 (range: 20.9 - 84.0)47,838 ± 6,17521,819 ± 4,436Tabasco, Mexico[9]
8 traps/ha37.6 (range: 14.8 - 68.1)42,062 ± 5,42118,068 ± 3,419Tabasco, Mexico[9]
Control (no traps)N/A44,062 ± 5,68948,883 ± 4,707Tabasco, Mexico[9]

Table 3: Influence of Host Plant Material on this compound Trap Efficacy

Lure/Bait CombinationRelative EfficacyObservationSource
This compound + Plantain Corm TissueHighIncreases capture more than tenfold compared to pheromone alone.[9][10]
This compound + Pseudostem TissueModerateFresh or fermented pseudostem tissue increases captures.[9]
This compound aloneLow to ModerateAttracts few insects when presented without host plant tissue.[5][10]

Experimental Protocols

Protocol 1: Preparation and Deployment of this compound-Baited Pitfall Traps

This protocol describes the preparation and deployment of pitfall traps, a common and effective method for monitoring C. sordidus.

Materials:

  • Pitfall traps (e.g., Cosmotrack, EOSTRAP® COSMOPOLITES DRY CAPTURE TRAP)[11][12]

  • This compound pheromone lures (e.g., Cosmoplus, Cosmogel, Cosmolure+®)[3]

  • Host plant material (plantain or banana corm)[9]

  • Shovel or auger

  • Gloves

  • Soapy water or a dry capture container

  • Leaves or other debris for shading

Procedure:

  • Site Selection: Choose representative locations within the banana or plantain plantation. Traps are more effective when placed in the shade of the crop canopy.[7][8]

  • Trap Installation:

    • Dig a hole in the ground that is deep enough to bury the pitfall trap up to its entry holes.[11]

    • Place the trap securely in the hole, ensuring the rim is level with the soil surface to allow for easy entry of the weevils.

  • Baiting the Trap:

    • Wear gloves when handling the pheromone lure to avoid contamination.[4]

    • Place the this compound lure inside the trap according to the manufacturer's instructions. Pheromone diffusers typically last for 3-4 months.[4]

    • For enhanced attraction, add fresh pieces of plantain or banana corm tissue inside the trap.[9][10] The combination of the pheromone and host plant volatiles is synergistic.[5][10]

  • Capture Agent:

    • If using a wet trap, fill the bottom of the trap with a few inches of soapy water to drown and retain the captured weevils.

    • For dry traps, ensure the design prevents the weevils from escaping.

  • Shading: Cover the trap with leaves or other plant debris. This increases the trap's efficacy.[8][11]

  • Trap Density:

    • For Monitoring: Deploy 1-4 traps per hectare to detect the presence and relative population size of C. sordidus.[4][11]

    • For Mass Trapping: Increase the density to 8-40 traps per hectare, depending on the infestation level.[4][11]

  • Trap Placement Strategy:

    • For monitoring, place traps in a grid pattern.

    • For mass trapping, a "belt" of traps every 10 meters around the plot can be effective.[13]

Protocol 2: Data Collection and Monitoring

Regular and systematic data collection is essential for understanding population dynamics.

Materials:

  • Data sheets or a mobile data collection device

  • Forceps or a small sieve for collecting weevils

  • Containers for transporting collected weevils (if necessary for further analysis)

Procedure:

  • Trap Inspection Frequency: Check the traps weekly or bi-weekly.[4][7]

  • Data Recording: At each trap, record the following information:

    • Date of inspection

    • Trap identification number/location

    • Number of C. sordidus adults captured

    • Condition of the trap and lure

    • Any relevant environmental observations

  • Weevil Collection:

    • Carefully remove all captured weevils from the trap.

    • If further analysis is required (e.g., determining sex ratio), store the specimens appropriately. Dissection can be used to determine the sex and reproductive status of captured females.[9]

  • Trap Maintenance:

    • Clean the trap of any debris.

    • Replenish the soapy water if using a wet trap.

    • Replace the pheromone lure every 3-4 months or as recommended by the manufacturer.[4]

    • Replace the plantain/banana corm tissue regularly to ensure it remains attractive.

    • Periodically rotate the trap locations within the plot to ensure comprehensive monitoring.[7]

Protocol 3: Data Analysis

Analyzing the collected data will provide insights into the C. sordidus population trends.

Procedure:

  • Calculate Mean Capture Rate: For each monitoring period, calculate the average number of weevils captured per trap per week (or other defined time unit).

  • Population Fluctuation: Plot the mean capture rates over time to visualize population fluctuations. This can help identify peak activity periods.

  • Spatial Distribution: Create maps of the plantation showing the capture rates at different trap locations to identify infestation hotspots.

  • Comparison of Treatments: If evaluating different trapping strategies (e.g., varying trap densities or baits), use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the mean capture rates between treatments.[9]

  • Correlation with Environmental Factors: Correlate capture data with climatic variables such as temperature, rainfall, and humidity to determine their influence on weevil activity.[9][13]

  • Economic Thresholds: Compare capture rates to established economic thresholds to inform control decisions. For example, a capture rate of 5-10 weevils per trap per week may be considered a medium level of infestation.[7][11]

Visualizations

logical_relationship cluster_response Response This compound This compound (Male-produced Aggregation Pheromone) Attraction Attraction & Aggregation This compound->Attraction Attracts both sexes HostVolatiles Host Plant Volatiles (Kairomones from Corm/Pseudostem) HostVolatiles->Attraction Synergizes attraction MaleWeevil Male Weevil MaleWeevil->Attraction FemaleWeevil Female Weevil FemaleWeevil->Attraction

Caption: Logical relationship of this compound and host plant volatiles in attracting Cosmopolites sordidus.

experimental_workflow cluster_planning Phase 1: Experimental Setup cluster_data_collection Phase 2: Data Collection cluster_analysis Phase 3: Data Analysis & Interpretation A Site Selection & Trap Density Determination (Monitoring vs. Mass Trapping) B Trap Preparation (Pitfall/Ramp Traps) A->B C Bait Preparation (this compound Lure + Host Plant Material) B->C D Trap Deployment (Buried, Shaded) C->D E Weekly/Bi-weekly Trap Inspection D->E F Counting & Recording Captured Weevils E->F G Trap Maintenance (Cleaning, Re-baiting) F->G H Calculate Mean Capture Rates F->H G->E Continue Monitoring Cycle I Analyze Population Dynamics & Spatial Distribution H->I J Statistical Comparison of Treatments I->J K Correlate with Environmental Data J->K L Decision Making based on Economic Thresholds K->L

Caption: Experimental workflow for monitoring Cosmopolites sordidus with this compound traps.

References

Commercial suppliers of synthetic Sordidin for research

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract

This document provides detailed application notes and protocols for the use of synthetic sordidin in a research setting. This compound is primarily known as the male-produced aggregation pheromone of the banana weevil (Cosmopolites sordidus), a significant pest in banana cultivation. While its role in chemical ecology and pest management is well-established, its broader biological activities and potential applications in drug development are currently unexplored. This guide is intended for researchers, scientists, and drug development professionals interested in the procurement and application of synthetic this compound. We present a summary of commercial suppliers, product specifications, and detailed protocols for its synthesis, analysis, and use in insect bioassays.

Introduction

This compound is a bicyclic ketal that functions as an aggregation pheromone in the banana weevil, Cosmopolites sordidus.[1][2][3][4][5][6][7] Its chemical structure is 1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane. Synthetic this compound is a valuable tool for monitoring and managing populations of this pest.[1][2][3][4][5][6][7] For researchers and drug development professionals, this compound may present an interesting scaffold for chemical synthesis and biological screening. However, it is crucial to note that, to date, the scientific literature has focused almost exclusively on its pheromonal activity. There is a notable absence of research into its effects on cellular signaling pathways, molecular targets outside of insect olfactory receptors, or its potential pharmacological or toxicological properties in other biological systems. This document aims to provide a comprehensive overview of the available information on synthetic this compound, with a focus on practical applications in a research context.

Commercial Suppliers of Synthetic this compound

A number of chemical suppliers offer synthetic this compound for research purposes. The available products vary in purity, formulation, and the isomeric ratio of the this compound diastereomers. Researchers should carefully consider these specifications based on their experimental needs.

SupplierProduct NameCAS NumberPurityNotes
NSJ Prayog Life Sciences Pvt Ltd This compound162490-88-2≥90%Offered as a crop care chemical/pheromone.[8]
BOC Sciences This compound162490-88-2Not SpecifiedMarketed as a natural product for biological research.[9]
ChemBK This compound162490-88-2Not SpecifiedListed as an insecticide.[10]
LookChem This compound162490-88-2Not SpecifiedProvides a list of various suppliers and pricing.

Note: The purity and isomeric composition of commercially available this compound can vary. It is recommended to request a certificate of analysis from the supplier to confirm these details before use.

Application Notes

The primary and currently sole documented application of synthetic this compound is in the study and management of the banana weevil, Cosmopolites sordidus. Its use in laboratory and field settings revolves around its potent chemoattractant properties.

1. Insect Behavior and Olfaction Studies: Synthetic this compound is a key tool for investigating the chemical ecology of C. sordidus. It can be used in various bioassays to study the insect's olfactory responses, dose-response relationships, and the synergistic or antagonistic effects of other volatile compounds.

2. Pest Management Research: In the context of integrated pest management (IPM), synthetic this compound is used as a lure in traps to monitor population dynamics and for mass trapping to reduce weevil numbers in banana plantations.[7] Research in this area focuses on optimizing trap design, lure longevity, and the combined use of this compound with other attractants or control agents.

3. Chemical Synthesis and Analog Development: The bicyclic ketal structure of this compound presents a target for synthetic organic chemists. The development of novel synthetic routes and the creation of this compound analogs can be pursued for structure-activity relationship (SAR) studies, potentially leading to the discovery of more potent or selective pheromones or compounds with novel biological activities.

Experimental Protocols

The following protocols are derived from published research and provide a starting point for laboratory and field experiments using synthetic this compound.

Protocol 1: General Synthesis of this compound Diastereomers

This protocol is a generalized representation of synthetic routes described in the literature.[2][3][4][5][11] Specific reagents and conditions may vary.

Workflow for the Synthesis of this compound Diastereomers

G cluster_0 Starting Material Preparation cluster_1 Key Intermediate Formation cluster_2 Side Chain Introduction cluster_3 Cyclization and Final Product A Commercially Available Starting Material C Protection of Hydroxyl Group A->C Protection B Epoxidation D Grignard Reaction B->D Alkylation C->B Epoxidation E Acid-catalyzed Cyclization D->E Deprotection & Cyclization F Purification (Chromatography) E->F Crude Product G This compound Diastereomers F->G Purified Product

Caption: Generalized workflow for the chemical synthesis of this compound.

Methodology:

  • Protection of Starting Material: The hydroxyl group of a suitable starting material, such as 4-methyl-4-penten-2-ol, is protected using a standard protecting group (e.g., silyl (B83357) ether) to prevent unwanted side reactions.

  • Epoxidation: The double bond of the protected starting material is epoxidized to form a key epoxide intermediate. The stereochemistry of this step can influence the final diastereomeric ratio of this compound.

  • Grignard Reaction: The epoxide is opened via a Grignard reaction with an appropriate ethyl magnesium halide to introduce the ethyl group at the C1 position.

  • Deprotection and Cyclization: The protecting group is removed under acidic conditions, which also catalyzes the intramolecular cyclization to form the bicyclic ketal core of this compound.

  • Purification: The resulting mixture of this compound diastereomers is purified using column chromatography to separate the isomers and remove any remaining impurities.

Protocol 2: Quality Control and Analysis of Synthetic this compound

Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Identification cluster_3 Data Analysis A Synthetic this compound Sample B Gas Chromatography (GC) A->B Injection C Flame Ionization Detector (FID) B->C Quantitative Analysis D Mass Spectrometry (MS) B->D Structural Elucidation E Purity Assessment C->E F Diastereomeric Ratio Determination D->F

Caption: Analytical workflow for the quality control of synthetic this compound.

Methodology:

  • Sample Preparation: A dilute solution of the synthetic this compound is prepared in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Gas Chromatography (GC): The sample is injected into a gas chromatograph equipped with a nonpolar or medium-polarity capillary column. The temperature program should be optimized to achieve baseline separation of the this compound diastereomers.

  • Detection and Identification:

    • Flame Ionization Detector (FID): Provides a quantitative measure of the amount of each diastereomer present, allowing for the determination of the purity and isomeric ratio.

    • Mass Spectrometry (MS): Provides mass spectral data for each eluting peak, confirming the identity of the this compound diastereomers by comparison with known spectra.

  • Data Analysis: The peak areas from the FID chromatogram are used to calculate the percentage purity and the relative abundance of each diastereomer.

Protocol 3: Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

G cluster_0 Antenna Preparation cluster_1 Stimulus Delivery cluster_2 Signal Acquisition and Analysis A Excise Antenna from C. sordidus B Mount Antenna on Electrodes A->B F Amplify and Record Antennal Signal B->F C Prepare this compound Solution D Apply to Filter Paper in Pasteur Pipette C->D E Puff Air Over Antenna D->E E->F G Measure Depolarization Amplitude F->G H Compare to Control G->H

Caption: Logical flow of a behavioral bioassay using a two-choice olfactometer.

Methodology:

  • Apparatus Setup: A two-choice olfactometer (e.g., a Y-tube olfactometer) is set up with a controlled and purified airflow to each arm.

  • Stimulus and Control: A dispenser containing synthetic this compound is placed in the airflow of one arm of the olfactometer. A control dispenser with only the solvent is placed in the other arm.

  • Experiment: An individual weevil is introduced at the base of the olfactometer and allowed a set amount of time to choose between the two arms.

  • Data Collection and Analysis: The number of weevils choosing the this compound arm versus the control arm is recorded. The data are analyzed using an appropriate statistical test (e.g., a chi-squared test) to determine if there is a significant preference for the this compound.

Signaling Pathways and Broader Biological Relevance

As of the date of this document, there is no published research detailing the interaction of this compound with specific cellular signaling pathways outside of the insect olfactory system. The molecular targets of this compound in non-insect species have not been identified, and its potential for pharmacological activity remains uninvestigated. The bicyclic ketal motif is present in some biologically active natural products, but this does not directly imply a broader bioactivity for this compound itself. Researchers interested in exploring the potential of this compound in drug discovery or other areas of cell biology should be aware that this would be a pioneering area of investigation.

Conclusion

Synthetic this compound is a commercially available chemical primarily used in the research of the banana weevil, Cosmopolites sordidus. This document provides an overview of its suppliers and detailed protocols for its synthesis, analysis, and use in established entomological bioassays. While this compound is a powerful tool for studying insect chemical ecology and developing pest management strategies, its potential applications in drug development and other areas of biomedical research are completely unexplored. The lack of data on its broader biological activities represents a significant knowledge gap but also an opportunity for novel research. Future studies are needed to elucidate any potential interactions of this compound with cellular signaling pathways and to assess its pharmacological and toxicological profile in non-insect systems.

References

Troubleshooting & Optimization

Improving the efficacy of Sordidin-baited traps

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers, scientists, and drug development professionals working with Sordidin-baited traps.

Welcome to the technical support center for this compound-baited traps. This resource is designed for researchers, scientists, and chemical ecologists to optimize experimental design and troubleshoot common issues encountered when using this compound, the aggregation pheromone of the banana weevil (Cosmopolites sordidus).

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is the principal component of the male-produced aggregation pheromone of the banana weevil, Cosmopolites sordidus.[1][2] It is a complex organic molecule (2,8-dioxa-1-ethyl-3,5,7-trimethyl bicyclo[3.2.1] octane) that attracts both male and female weevils.[3][4] Commercially available this compound is a synthetic blend of diastereoisomers developed for use in monitoring and mass trapping programs.[2][3]

Q2: What is the primary application of this compound-baited traps? A2: The primary application is for the monitoring and management of the banana weevil, a significant pest in banana and plantain crops worldwide.[5][6] Traps are used to assess pest densities, determine the need for control measures, and for mass trapping to reduce weevil populations.[3][7]

Q3: Which type of trap is most effective for capturing C. sordidus? A3: Pitfall traps have consistently demonstrated higher efficacy in capturing C. sordidus compared to other designs like surface or ramp traps.[3][7][8] Studies have shown that pitfall traps, such as the 'Cosmotrack' trap, capture significantly more weevils than surface-level traps.[3] It is recommended to add soapy water to the bottom of the traps to prevent captured weevils from escaping.[3][7]

Q4: How do co-attractants affect trap efficacy? A4: The addition of host plant material (kairomones) can dramatically increase trap captures. Fresh tissue from the plantain or banana corm has been shown to increase the capture rate in this compound-baited traps by more than tenfold.[1] While pseudostem tissue also enhances attraction, it is generally less effective than corm tissue.[1] Combining this compound with host-plant volatiles acts synergistically to improve trap performance.[1]

Q5: What is the recommended density of traps for an experiment or control program? A5: Trap density depends on the objective. For monitoring, lower densities may be sufficient. For mass trapping, studies have evaluated densities of four to eight traps per hectare, though doubling the density did not always yield significantly better results.[1][5] Computer simulations suggest that a density of 16 traps per hectare, placed 20 meters apart, is optimal for effective control in heavily infested fields.[6]

Troubleshooting Guide

Q: My this compound-baited traps are capturing very few or no weevils. What are the potential causes and solutions? A: Low capture rates can be attributed to several factors related to the lure, trap, environment, or experimental setup. Use the following guide and the troubleshooting flowchart below to diagnose the issue.

  • Lure Integrity and Release Rate:

    • Check Lure Age and Storage: Pheromone lures have a limited field life (often around 90 days) and should be stored in a cool, dark place before deployment.[3] Ensure the lure has not expired.

    • Verify Release Rate: An inadequate release rate can reduce the active space of the trap. While specific rates depend on the commercial lure, a rate of 1 mg/day has been used effectively in studies.[7] Consider contacting the manufacturer for specifications on release rate and longevity.

  • Trap Type and Setup:

    • Use an Effective Trap Design: Ensure you are using a pitfall-style trap, as these are proven to be more effective for C. sordidus.[3][7] Surface traps are not recommended due to low efficiency.[3]

    • Proper Placement: Traps should be buried so the entrance is level with the ground.[6] Studies on similar weevils show that ground-level traps are significantly more effective than those placed at heights.[9]

    • Enhance with Shading: Covering traps with banana leaves or placing them in shaded areas can increase capture efficacy.[8][10]

  • Environmental Conditions:

    • Relative Humidity: Low relative humidity can negatively impact weevil activity and trap captures. Studies have shown a significant positive relationship between relative humidity and capture rates.[10][11] Consider deploying traps during periods of higher humidity if possible.

    • Temperature: Weevil activity may decrease in very low temperatures. Captures have been observed to increase above 24°C.[12]

    • Heavy Rain/Wind: While some studies show no effect, extreme weather could potentially interfere with pheromone dispersal or weevil movement.[1][10]

  • Synergists and Competing Stimuli:

    • Add Host-Plant Kairomones: If you are using the this compound lure alone, its efficacy can be dramatically improved by adding pieces of fresh banana or plantain corm to the trap.[1]

    • Remove Competing Food Sources: Traps may be less effective if placed in areas with an abundance of freshly cut or fallen pseudostems, which can act as competing attractants and breeding sites.[13] Good field sanitation is recommended.[1]

Troubleshooting Flowchart for Low Trap Efficacy

G start Start: Low/No Weevil Captures lure_check Is the lure within its 'use by' date and stored correctly? start->lure_check trap_check Is the trap a pitfall design, placed at ground level? lure_check->trap_check Yes replace_lure Action: Replace lure. Use fresh, properly stored lures. lure_check->replace_lure No env_check Are environmental conditions (humidity, temp) favorable? trap_check->env_check Yes adjust_trap Action: Switch to a pitfall trap. Ensure entrance is level with soil. Consider adding a leaf cover. trap_check->adjust_trap No synergist_check Are you using host-plant material (corm) as a co-attractant? env_check->synergist_check Yes wait_for_conditions Action: Wait for more favorable weather conditions (e.g., higher humidity). Relocate traps if needed. env_check->wait_for_conditions No add_synergist Action: Add fresh banana/plantain corm pieces to the trap. Replace every 1-2 weeks. synergist_check->add_synergist No final_check Problem likely resolved. Continue monitoring captures. synergist_check->final_check Yes replace_lure->trap_check adjust_trap->env_check wait_for_conditions->synergist_check add_synergist->final_check G cluster_prep Phase 1: Preparation cluster_deploy Phase 2: Deployment cluster_monitor Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis design 1. Design Experiment (RCBD, 4+ Blocks) select_site 2. Select Infested Field Site design->select_site prep_materials 3. Prepare Traps, Lures, & Co-attractants select_site->prep_materials install_traps 4. Install & Map Traps (25m spacing) prep_materials->install_traps add_lures 5. Deploy Randomized Lure Treatments install_traps->add_lures check_traps 6. Weekly Trap Checks (8-12 weeks) add_lures->check_traps count_weevils 7. Count & Record Captures (Male/Female) check_traps->count_weevils maintain_traps 8. Refresh Water & Corm; Remove Weevils count_weevils->maintain_traps maintain_traps->check_traps analyze 9. Statistical Analysis (ANOVA, Tukey's HSD) maintain_traps->analyze End of Trial conclude 10. Determine Most Effective Lure analyze->conclude G pheromone This compound Lure (Pheromone) attraction_p Moderate Attraction pheromone->attraction_p kairomone Host Plant Corm (Kairomone) attraction_k Low Attraction (short range) kairomone->attraction_k trap Baited Trap response MAXIMIZED BEHAVIORAL RESPONSE (High Capture Rate) trap->response synergy Synergistic Effect attraction_p->synergy attraction_k->synergy synergy->trap

References

Technical Support Center: Optimizing Sordidin Lure Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sordidin-based lures for the capture of the banana weevil, Cosmopolites sordidus. Low trap capture rates can be a significant impediment to effective monitoring and mass trapping efforts. This guide addresses common issues and provides evidence-based solutions to enhance lure performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is the aggregation pheromone produced by male banana weevils, Cosmopolites sordidus, to attract both male and female weevils for mating and aggregation.[1] Synthetic this compound is used as a lure in traps for monitoring weevil populations and for mass trapping to reduce their numbers in banana and plantain plantations.[2][3]

Q2: My this compound-baited traps are catching very few weevils. What are the most common reasons for low capture rates?

Low capture rates can stem from several factors:

  • Absence of Host Plant Odors: this compound lures are significantly more effective when used in conjunction with host plant volatiles (kairomones).[1][4][5] Traps baited with this compound alone attract significantly fewer weevils.[4][5]

  • Improper Trap Type and Design: The type of trap used plays a crucial role in capture efficacy. Pitfall traps are commonly recommended for weevils.[2] Trap color and size can also influence capture rates.[6][7]

  • Suboptimal Trap Placement: Placing traps in direct sunlight, for example, can reduce captures compared to placing them in the shade of the banana canopy.[7][8]

  • Environmental Conditions: Weevil activity and pheromone dispersal are influenced by temperature, humidity, and rainfall.[8][9][10] For instance, adult weevil activity tends to increase during warmer and wetter weather.

  • Lure Age and Storage: The pheromone lure has a limited field life and must be replaced periodically.[3] Improper storage can also reduce its effectiveness.

Q3: How can I enhance the attractiveness of my this compound lures?

The most effective way to boost capture rates is to use this compound in combination with host plant material, which releases synergistic kairomones. The addition of banana or plantain corm tissue to a this compound-baited trap has been shown to increase weevil capture by more than tenfold.[11] While pseudostem tissue also increases captures, corm tissue is reported to be a more potent co-attractant.[11] Some commercial lures are formulated to include both the pheromone and synthetic banana tree volatiles.[1]

Q4: What is the recommended density of traps for effective monitoring or mass trapping?

The optimal trap density depends on the objective:

  • Monitoring: For monitoring weevil populations, a density of 4 traps per hectare is generally recommended.[2]

  • Mass Trapping: For mass trapping aimed at reducing weevil populations in heavily infested fields, a higher density of up to 16 traps per hectare is suggested.[2][12] However, one study found that increasing the density from 4 to 8 traps per hectare did not significantly improve population reduction, possibly due to overlapping attraction radii.[11]

Q5: How often should I check the traps and replace the this compound lure?

  • Trap Monitoring: It is recommended to check traps regularly, for instance, every one to two weeks for monitoring purposes.[3] For mass trapping, checking twice a month to collect and dispose of trapped weevils is advised.[2]

  • Lure Replacement: this compound lures have a finite lifespan. Depending on the manufacturer and environmental conditions, they typically need to be replaced every 3-4 months.[3] Some formulations may last for about 90 days.[1][12] Always refer to the manufacturer's instructions for specific replacement intervals.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Consistently low to zero weevil captures in this compound-baited traps. Lure used without a kairomone source.Add fresh banana or plantain corm tissue (approximately 800g) to each trap.[11] Alternatively, use a commercial lure that incorporates both this compound and kairomones.[1]
Inappropriate trap design.Ensure you are using a recommended trap type, such as a pitfall trap, which is effective for weevils.[2] Consider using brown, black, or grey colored traps, as these have been shown to be more attractive.[6][7]
Lure has expired or is inactive.Check the expiration date of the lure. Replace lures according to the manufacturer's recommended schedule (typically every 90 days).[1][3] Store new lures in a refrigerator as recommended.[3]
Capture rates are initially high but decline rapidly. Pheromone release rate has diminished.Replace the this compound lure.
Trap has become filled with debris or water.Clean the trap, ensuring weevils can still enter and be captured. If using a pitfall trap, ensure it is not completely flooded. Soapy water can be used to prevent escape.[2]
Local weevil population has been depleted.This is the goal of mass trapping. Monitor damage to the plants to assess the impact of the trapping program.
Capture rates vary significantly between different traps in the same area. Inconsistent trap placement.Ensure all traps are placed in similar conditions. Placing traps in the shade of the banana canopy is recommended over direct sunlight.[7][8] Covering traps with banana leaves can also increase capture rates.[10][13]
Environmental microclimate variations.Be aware of variations in humidity and temperature within the experimental area, as these can affect weevil activity. Relative humidity has shown a positive correlation with capture rates in some studies.[10]

Data Summary Tables

Table 1: Effect of Co-attractants on this compound Trap Efficacy

Lure CompositionRelative Weevil Capture RateSource
This compound aloneLow[4][5]
Host Plant Tissue aloneVariable, often low[2][4]
This compound + Host Plant PseudostemIncreased capture[11]
This compound + Host Plant Corm TissueMore than 10-fold increase in capture[11]
This compound + Palm Alcohol Extract2.1-fold increase in mean catch per week[5][14]

Table 2: Impact of Trap Density on Weevil Capture (Mass Trapping)

Trap Density (traps/hectare)Average Monthly Capture per TrapNotesSource
446.7 (range: 20.9 - 84.0)Effective for reducing heavy infestations.[11]
837.6 (range: 14.8 - 68.1)Doubling the traps did not significantly increase overall population reduction.[11]
16Recommended for heavily infested fields.Computer simulations suggest no improvement beyond this density.[2]

Experimental Protocols

Protocol 1: Standard Pitfall Trap Setup for C. sordidus Monitoring

  • Trap Selection: Utilize a pitfall-style trap, which can consist of a small plastic container.[2] Traps colored brown, black, or grey are preferable.[6][7]

  • Lure and Co-attractant Preparation:

    • Suspend one this compound lure (e.g., 90 mg) from the trap's cover or inside the container.[3][11]

    • Add approximately 800g of fresh plantain or banana corm tissue as a kairomone source.[11]

  • Trap Installation:

    • Bury the container in the ground so that the rim is level with the soil surface.[2]

    • Place the trap in the shade, for example, at the base of a banana mat or under the canopy.[7][11]

    • Add a small amount of soapy water to the bottom of the trap to prevent weevils from escaping.[2]

  • Data Collection and Maintenance:

    • Check the traps every 1-2 weeks.[3]

    • Count and remove all captured C. sordidus weevils.

    • Replace the corm tissue when it is no longer fresh.

    • Replace the this compound lure according to the manufacturer's specifications (e.g., every 90 days).[1]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Deployment cluster_monitoring Phase 3: Monitoring & Maintenance Trap_Selection Select Trap (e.g., Pitfall, Brown/Black Color) Lure_Prep Prepare this compound Lure Trap_Selection->Lure_Prep Trap_Installation Install Trap (Ground Level, Shaded Area) Lure_Prep->Trap_Installation Kairomone_Prep Prepare Kairomone Source (e.g., 800g Corm Tissue) Kairomone_Prep->Trap_Installation Add_Soapy_Water Add Soapy Water Trap_Installation->Add_Soapy_Water Check_Traps Check Traps Weekly/Bi-weekly Add_Soapy_Water->Check_Traps Collect_Data Count & Record Weevils Check_Traps->Collect_Data Trap_Maintenance Replace Kairomone & Lure (as needed / scheduled) Collect_Data->Trap_Maintenance Trap_Maintenance->Check_Traps Continue Cycle

Caption: Workflow for optimizing this compound trap deployment.

Troubleshooting_Logic Start Low Capture Rate Observed Check_Kairomone Is a kairomone source (e.g., corm tissue) present? Start->Check_Kairomone Add_Kairomone Action: Add host plant corm or pseudostem. Check_Kairomone->Add_Kairomone No Check_Trap_Design Is the trap design optimal? (e.g., Pitfall, correct color) Check_Kairomone->Check_Trap_Design Yes Add_Kairomone->Check_Trap_Design Modify_Trap Action: Switch to a recommended trap type (e.g., brown pitfall). Check_Trap_Design->Modify_Trap No Check_Placement Is the trap placed in a shaded location? Check_Trap_Design->Check_Placement Yes Modify_Trap->Check_Placement Move_Trap Action: Relocate trap to a shaded area. Check_Placement->Move_Trap No Check_Lure_Age Is the lure within its effective lifespan? Check_Placement->Check_Lure_Age Yes Move_Trap->Check_Lure_Age Replace_Lure Action: Replace this compound lure. Check_Lure_Age->Replace_Lure No Success Capture Rate Improved Check_Lure_Age->Success Yes Replace_Lure->Success

Caption: Troubleshooting logic for low this compound trap captures.

References

Technical Support Center: Degradation of Synthetic Sordidin Under Field Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of synthetic sordidin under field conditions. The information is designed to assist researchers in designing experiments, interpreting results, and troubleshooting common issues encountered during the use of this compound-based products.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause the degradation of synthetic this compound?

A1: The degradation of synthetic this compound, a bicyclic ether, is primarily influenced by a combination of abiotic and biotic factors:

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, leading to faster degradation. They can also increase the volatility of this compound, leading to loss from the application site.

  • UV Radiation (Sunlight): Photodegradation can occur when this compound molecules absorb energy from UV light, which can lead to the breaking of chemical bonds and the formation of degradation byproducts.

  • pH: The acidity or alkalinity of the soil and water can influence the rate of hydrolysis of the ether linkage in the this compound molecule.

  • Moisture: Water is a key reactant in hydrolysis, and its presence can facilitate the breakdown of this compound. High humidity can also affect the release rate from dispensers.

  • Soil Composition: The presence of organic matter and certain minerals in the soil can influence the adsorption and subsequent degradation of this compound. Soil microorganisms also play a significant role in its biotic degradation.[1][2][3]

  • Oxygen: Atmospheric oxygen can contribute to the oxidative degradation of this compound.

Q2: What are the likely degradation pathways for synthetic this compound?

A2: Based on its bicyclic ether structure, the following degradation pathways are likely for synthetic this compound:

  • Hydrolysis: The ether bond in the bicyclic structure can be cleaved by the addition of water, a reaction that can be catalyzed by acidic or basic conditions in the soil or water. This would likely result in the opening of the ring structure to form a diol.

  • Oxidation: this compound can undergo oxidation, particularly at the carbon atoms adjacent to the ether oxygen. This can lead to the formation of hydroperoxides, which are often unstable and can further break down into smaller molecules like aldehydes, ketones, or carboxylic acids.

  • Photodegradation: Exposure to UV radiation can induce cleavage of C-C and C-O bonds within the molecule, leading to a variety of smaller, more volatile degradation products.

Q3: How long can I expect synthetic this compound to be effective in the field?

A3: The field longevity of synthetic this compound depends on the formulation of the lure, the type of dispenser used, and the environmental conditions at the deployment site. While specific field-life data for this compound is limited, pheromone lures for other insect species can have effective periods ranging from a few weeks to several months.[4][5] For example, the half-life of the pheromone gossyplure in soil has been reported to be approximately one day, indicating it is not persistent.[6][7] It is crucial to consult the manufacturer's recommendations for the specific this compound product you are using and to monitor its effectiveness through trap capture data.

Q4: How should I store synthetic this compound lures to minimize degradation?

A4: To maximize the shelf-life of synthetic this compound lures, they should be stored in a cool, dark, and dry place.[4] The manufacturer's storage recommendations should always be followed. In general:

  • Refrigeration or Freezing: Storing lures in a refrigerator or freezer can significantly slow down degradation processes.

  • Airtight and Light-Proof Containers: Lures should be kept in their original, unopened packaging until use to protect them from oxygen and light.

Q5: What are the potential degradation byproducts of this compound, and are they biologically active?

A5: While specific degradation byproducts of this compound have not been extensively documented in publicly available literature, based on the likely degradation pathways (hydrolysis and oxidation), potential byproducts could include ring-opened diols, aldehydes, ketones, and carboxylic acids. The biological activity of these byproducts is generally unknown. It is possible that some byproducts may have a neutral, synergistic, or even antagonistic effect on the target insect, the banana weevil (Cosmopolites sordidus).

Troubleshooting Guide

This guide addresses common problems researchers may face during experiments involving the field application of synthetic this compound.

Problem Potential Cause Troubleshooting Steps
Low or no trap capture of Cosmopolites sordidus 1. Degraded Lure: The this compound lure may have lost its potency due to improper storage or exceeding its shelf-life.[4]1. Verify the expiration date of the lure. 2. Ensure lures were stored according to the manufacturer's instructions (typically refrigerated or frozen in a sealed, dark container). 3. Replace the old lure with a fresh one.
2. Rapid Field Degradation: Harsh environmental conditions (high temperature, direct sunlight) may be causing rapid degradation of the this compound in the field.1. If possible, position traps in shaded areas to reduce exposure to direct sunlight and extreme heat. 2. Consider using a dispenser designed for slow, controlled release to protect the pheromone. 3. Increase the frequency of lure replacement during periods of extreme weather.
3. Inappropriate Lure Dispenser: The dispenser may not be releasing this compound at an optimal rate for attracting the target insect.1. Consult literature on trapping C. sordidus to ensure you are using a recommended dispenser type. 2. If possible, measure the release rate of this compound from the dispenser under laboratory conditions.
Inconsistent trap capture results between replicates 1. Micro-environmental Variability: Differences in temperature, sunlight exposure, and airflow between trap locations can lead to variable degradation rates.1. Standardize trap placement as much as possible (e.g., same height, similar canopy cover). 2. Record environmental parameters (temperature, humidity) at each trap location to help explain variability in the data.
2. Contamination of Lures: Handling lures without gloves can introduce contaminants that may interfere with the pheromone or accelerate its degradation.1. Always use clean gloves when handling lures and traps. 2. Store lures away from other chemicals.
Suspected formation of degradation byproducts interfering with the experiment 1. Abiotic Degradation: Hydrolysis, oxidation, or photodegradation of this compound is occurring in the field.1. Collect aged lures from the field and analyze their chemical composition using GC-MS to identify potential degradation products. 2. Conduct controlled laboratory degradation studies (see Experimental Protocols below) to identify byproducts under specific conditions (e.g., UV exposure, different pH).
2. Biotic Degradation: Soil microorganisms are breaking down the this compound.[2][3][8][9]1. Conduct a soil microcosm experiment (see Experimental Protocols below) to assess the rate of biotic degradation. 2. Compare the degradation rate in sterilized vs. non-sterilized soil to determine the contribution of microbes.

Data on Pheromone Degradation

Due to the limited publicly available data on the degradation of synthetic this compound, the following tables provide examples of degradation data for other insect pheromones and related compounds to serve as a reference. Researchers are encouraged to generate specific data for this compound using the protocols outlined below.

Table 1: Estimated Half-life of Gossyplure in Soil

CompoundSoil TypeTemperatureHalf-life (Approx.)Reference
GossyplureLufkin fine sandy loam32°C24 hours[7]

Table 2: Factors Influencing the Persistence of Pesticides (as an analogue for pheromones)

FactorEffect on PersistenceNotes
High Temperature DecreasesIncreases rates of volatilization and chemical degradation.
High Soil Moisture Generally DecreasesEnhances microbial degradation and hydrolysis.
High Organic Matter Increases or DecreasesCan increase adsorption, protecting the compound from degradation, but can also enhance microbial activity.
High Clay Content IncreasesIncreases adsorption, reducing availability for degradation.
Neutral to Alkaline pH VariesCan accelerate alkaline hydrolysis of some compounds.
Sunlight Exposure DecreasesPromotes photodegradation.

Experimental Protocols

Protocol 1: Determination of this compound Degradation in a Soil Microcosm

Objective: To quantify the rate of biotic and abiotic degradation of synthetic this compound in a specific soil type.

Materials:

  • Synthetic this compound standard

  • Soil sample from the intended field site

  • Autoclave for soil sterilization

  • Incubator

  • Glass jars or beakers (microcosms)

  • Solvent for extraction (e.g., hexane (B92381) or dichloromethane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Analytical balance

Methodology:

  • Soil Preparation:

    • Sieve the soil to remove large debris.

    • Divide the soil into two portions. Sterilize one portion by autoclaving. The other portion will be the non-sterile (biotic) soil.

    • Determine the moisture content of the soil and adjust to a desired level (e.g., 60% of water holding capacity).

  • Microcosm Setup:

    • Weigh equal amounts of sterile and non-sterile soil into separate glass jars.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Spike the soil in each jar with a known concentration of this compound. Allow the solvent to evaporate completely.

    • Cover the jars with a breathable material to allow gas exchange but prevent contamination.

  • Incubation:

    • Place the microcosms in an incubator at a constant temperature (e.g., 25°C) in the dark.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), collect soil samples from each microcosm.

    • Extract the this compound from the soil samples using an appropriate solvent.

    • Analyze the extracts by GC-MS to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for both sterile and non-sterile soil.

    • Calculate the degradation rate and half-life (t½) for both conditions. The difference in degradation rates between the non-sterile and sterile soil represents the contribution of microbial degradation.

Protocol 2: Assessment of this compound Photodegradation

Objective: To determine the susceptibility of synthetic this compound to degradation by UV light.

Materials:

  • Synthetic this compound standard

  • UV-transparent vials (e.g., quartz)

  • UV lamp with a known wavelength output or a solar simulator

  • Solvent for dissolving this compound (e.g., methanol (B129727) or acetonitrile)

  • GC-MS or High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen solvent at a known concentration.

    • Transfer the solution to UV-transparent vials.

    • Prepare control samples by wrapping identical vials in aluminum foil to block light.

  • UV Exposure:

    • Place the vials under the UV lamp or in the solar simulator.

    • Maintain a constant temperature during the experiment.

  • Sampling and Analysis:

    • At various time points, take aliquots from the exposed and control vials.

    • Analyze the samples by GC-MS or HPLC to determine the concentration of this compound remaining.

  • Data Analysis:

    • Compare the concentration of this compound in the exposed samples to the control samples over time.

    • Calculate the photodegradation rate and half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Microcosm Setup cluster_incubation Incubation cluster_analysis Analysis soil_prep Soil Preparation (Sterile & Non-Sterile) spike_soil Spike Soil with this compound soil_prep->spike_soil sordidin_prep This compound Stock Solution Preparation sordidin_prep->spike_soil incubate Incubate at Constant Temperature spike_soil->incubate sampling Time-course Sampling incubate->sampling extraction Solvent Extraction sampling->extraction gcms GC-MS Analysis extraction->gcms data_analysis Data Analysis (Half-life Calculation) gcms->data_analysis

Caption: Experimental workflow for determining this compound degradation in a soil microcosm.

degradation_pathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation This compound Synthetic this compound (Bicyclic Ether) Hydrolysis Hydrolysis (H₂O, pH) This compound->Hydrolysis Oxidation Oxidation (O₂) This compound->Oxidation Photodegradation Photodegradation (UV Light) This compound->Photodegradation Microbial Microbial Degradation (Soil Microbes) This compound->Microbial Degradation_Products Degradation Products (e.g., Diols, Aldehydes, Ketones) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Microbial->Degradation_Products

Caption: Inferred degradation pathways for synthetic this compound in the environment.

troubleshooting_guide Start Low or No Trap Capture DegradedLure Is the lure degraded? Start->DegradedLure EnvFactors Are environmental factors harsh? DegradedLure->EnvFactors No CheckStorage Check storage conditions and expiration date DegradedLure->CheckStorage Yes DispenserIssue Is the dispenser appropriate? EnvFactors->DispenserIssue No ShadeTraps Place traps in shaded areas EnvFactors->ShadeTraps Yes VerifyDispenser Verify dispenser type and release rate DispenserIssue->VerifyDispenser Yes ReplaceLure Replace with a fresh lure CheckStorage->ReplaceLure IncreaseReplacement Increase lure replacement frequency ShadeTraps->IncreaseReplacement

Caption: Troubleshooting logic for low trap capture of Cosmopolites sordidus.

References

Technical Support Center: Optimizing Sordidin Concentration for Weevil Attraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Sordidin concentration in weevil attraction experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Question Possible Causes Troubleshooting Steps
Why am I observing low or no weevil attraction to my this compound-baited traps? 1. Suboptimal this compound Concentration: The concentration may be too low to be detected or too high, causing repellency. 2. Lure Degradation: this compound may have degraded due to improper storage or exposure to environmental factors. 3. Lack of Synergists: this compound is significantly more attractive to weevils when combined with host plant volatiles (kairomones).[1][2] 4. Ineffective Trap Type or Placement: The trap design may not be suitable for the target weevil species, or it may be placed in a location with high wind or direct sunlight.1. Conduct a Dose-Response Study: Test a range of this compound concentrations in an olfactometer or field trial to determine the optimal dose. 2. Ensure Proper Lure Handling: Store this compound lures in a cool, dark place as specified by the manufacturer and replace them at recommended intervals. 3. Incorporate Host Plant Material: Add fresh or fermented host plant tissue, such as banana pseudostem or corm, to the traps to enhance attraction.[3] 4. Optimize Trapping System: Use a trap design proven effective for your target species (e.g., pitfall traps for Cosmopolites sordidus) and place them in shaded areas with minimal wind exposure.[3]
My experimental results are inconsistent between trials. What could be the cause? 1. Variable Environmental Conditions: Temperature, humidity, and time of day can influence weevil activity.[4] 2. Inconsistent Lure Dispensing: The release rate of this compound from the lure may be inconsistent. 3. Weevil Physiological State: The responsiveness of weevils to pheromones can be affected by their age, mating status, and nutritional state.1. Standardize Experimental Conditions: Conduct experiments at the same time of day and under similar environmental conditions. Record temperature and humidity for each trial. 2. Use High-Quality Lures: Source lures from a reputable supplier and ensure they are all from the same batch. 3. Standardize Weevil Subjects: Use weevils of a similar age and physiological state for all bioassays.
How can I be sure that the weevils are responding to the this compound and not other factors? 1. Contamination of Experimental Arena: Residual odors from previous experiments or cleaning agents can interfere with weevil behavior. 2. Visual Cues: Weevils may be responding to visual cues from the trap or the surrounding environment.1. Thoroughly Clean Equipment: Clean all olfactometer parts and trapping materials with a non-repellent solvent (e.g., ethanol) and allow them to air dry completely between trials. 2. Conduct Control Experiments: Include a control group with traps containing no this compound to measure baseline attraction to the trap itself. In laboratory bioassays, conduct experiments in a controlled environment with uniform lighting to minimize visual stimuli.
The captured weevils in my traps are escaping. How can I prevent this? 1. Trap Design Flaws: The trap entrance may be too large, or the inner surfaces may provide a foothold for escape. 2. Lack of a Retaining Agent: Weevils that fall into the trap can crawl back out if there is nothing to retain them.1. Modify Trap Design: Ensure the trap entrance is large enough for entry but difficult to exit. Use traps with smooth inner surfaces. 2. Use a Retaining Agent: Add a soapy water solution or a non-toxic, odorless oil to the bottom of the trap to prevent escape.

Frequently Asked Questions (FAQs)

Question Answer
What is this compound? This compound is a male-produced aggregation pheromone of the banana weevil, Cosmopolites sordidus. It attracts both male and female weevils.[1][5]
What is the optimal concentration of this compound for weevil attraction? A definitive optimal concentration for all conditions has not been established in the literature. The ideal concentration can vary depending on the target weevil species, environmental conditions, and the presence of synergistic host plant volatiles. A dose-response study is recommended to determine the optimal concentration for your specific experimental setup.
How important are host plant volatiles when using this compound? Host plant volatiles, or kairomones, are critically important. The attractiveness of this compound is increased more than tenfold when used in conjunction with host plant tissue.[1]
How long do this compound lures typically last in the field? The longevity of a this compound lure depends on the manufacturer and the release matrix. It is crucial to follow the manufacturer's recommendations for replacement intervals to ensure a consistent release rate.
Can this compound be used to attract other weevil species? This compound is the aggregation pheromone for Cosmopolites sordidus. While some pheromones can have cross-species effects, this compound is generally considered specific to this species.

Data Presentation

While specific dose-response data for this compound concentration is limited in published literature, the following tables summarize the comparative effectiveness of different attractant combinations and trap types for Cosmopolites sordidus.

Table 1: Comparative Attraction of Cosmopolites sordidus to Different Lure Combinations (Field Study)

Lure CombinationMean Weevils Captured/Trap/Week (± SE)Relative Attraction Index
Unbaited Control0.5 ± 0.21.0
This compound Lure Only5.2 ± 1.110.4
Banana Pseudostem Only2.8 ± 0.75.6
This compound Lure + Banana Pseudostem15.7 ± 2.531.4

Data are hypothetical and for illustrative purposes, based on the principle of synergy between this compound and host plant volatiles described in the literature.[1]

Table 2: Efficacy of Different Trap Types for Capturing Cosmopolites sordidus

Trap TypeLure UsedMean Weevils Captured/Trap/Week (± SE)
Pitfall Trap (e.g., Cosmotrack)This compound + Host Volatiles25.4 ± 3.1
Ramp TrapThis compound + Host Volatiles18.9 ± 2.4
Sticky TrapThis compound + Host Volatiles9.7 ± 1.5

Data are hypothetical and for illustrative purposes, synthesized from studies comparing trap efficiencies.[3]

Experimental Protocols

Olfactometer Bioassay for Dose-Response Evaluation

This protocol outlines a method for determining the dose-dependent attraction of weevils to this compound in a controlled laboratory setting.

Materials:

  • Y-tube or four-arm olfactometer

  • Air pump with flow meters

  • Charcoal-filtered, humidified air source

  • This compound solutions of varying concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/µl) in a suitable solvent (e.g., hexane)

  • Filter paper discs

  • Adult weevils of a known age and sex, starved for 24 hours

  • Timer

  • Data recording sheets

Procedure:

  • Preparation:

    • Set up the olfactometer in a room with controlled temperature, humidity, and lighting.

    • Clean all olfactometer components thoroughly with a non-repellent solvent and bake or air-dry to remove any residual odors.

    • Prepare serial dilutions of this compound in the chosen solvent.

  • Acclimatization:

    • Acclimatize the weevils to the experimental conditions for at least 30 minutes before the bioassay.

  • Treatment Application:

    • Apply a standard volume (e.g., 10 µl) of a this compound solution to a filter paper disc and place it in the treatment arm of the olfactometer.

    • Apply the same volume of the solvent alone to a filter paper disc and place it in the control arm.

  • Weevil Introduction:

    • Introduce a single weevil at the base of the Y-tube or in the central chamber of the four-arm olfactometer.

  • Data Collection:

    • Start the timer and record the weevil's first choice of arm and the time spent in each arm over a set period (e.g., 5-10 minutes).

    • A choice is typically recorded when the weevil moves a set distance into an arm.

  • Replication and Randomization:

    • Repeat the assay with a new weevil for each replicate (e.g., 20-30 replicates per concentration).

    • Randomize the position of the treatment and control arms between trials to avoid positional bias.

  • Data Analysis:

    • Analyze the choice data using a chi-square test or a binomial test to determine if the weevil's preference for the this compound-treated arm is statistically significant.

    • Analyze the time-spent data using a t-test or ANOVA.

Field Trapping Experiment for Optimal Lure Loading

This protocol describes a field experiment to determine the optimal release rate (loading) of this compound for weevil capture.

Materials:

  • Standardized weevil traps (e.g., pitfall traps)

  • This compound lures with different loadings (e.g., 10 mg, 50 mg, 100 mg, 200 mg)

  • Host plant material (e.g., banana pseudostem pieces)

  • Control lures (blanks)

  • Randomized block experimental design layout for the field

  • GPS for marking trap locations

  • Data collection sheets

Procedure:

  • Site Selection:

    • Choose a field with a known weevil population.

  • Experimental Design:

    • Design the experiment using a randomized complete block design to account for field variability. Each block should contain one of each treatment (different this compound loadings and a control).

  • Trap Deployment:

    • Deploy the traps at a set distance from each other (e.g., 20 meters) to avoid interference.

    • Bait each trap with the assigned this compound lure and a standardized amount of host plant material.

  • Data Collection:

    • Collect and count the number of weevils in each trap at regular intervals (e.g., weekly) for a set duration (e.g., 4-6 weeks).

  • Lure Maintenance:

    • Replace lures and host plant material as needed based on their known longevity.

  • Data Analysis:

    • Analyze the weevil capture data using ANOVA to determine if there are significant differences in attraction between the different this compound loadings.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations are significantly different from each other.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_lab Laboratory Bioassay (Olfactometer) cluster_field Field Trial lab_prep Prepare this compound Dilutions lab_setup Set up Olfactometer lab_prep->lab_setup lab_assay Conduct Choice Assay lab_setup->lab_assay lab_data Record Weevil Preference lab_assay->lab_data lab_analysis Statistical Analysis (Chi-square/t-test) lab_data->lab_analysis determine_optimal Determine Optimal Concentration Range lab_analysis->determine_optimal field_prep Prepare Lures with Different Loadings field_setup Deploy Traps in Randomized Blocks field_prep->field_setup field_data Weekly Weevil Counts field_setup->field_data field_analysis Statistical Analysis (ANOVA) field_data->field_analysis field_analysis->determine_optimal

Caption: Workflow for determining optimal this compound concentration.

Signaling_Pathway Generalized Weevil Olfactory Signaling Pathway for this compound cluster_sensillum Sensillar Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_degradation Signal Termination This compound This compound Molecule OBP Odorant Binding Protein (OBP) This compound->OBP ODE Odorant Degrading Enzyme (ODE) This compound->ODE Sordidin_OBP This compound-OBP Complex OBP->Sordidin_OBP OR Odorant Receptor (OR) Sordidin_OBP->OR This compound Release Ion_Channel Ion Channel Opening OR->Ion_Channel Orco Olfactory Co-receptor (Orco) Orco->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Inactive_Metabolites Inactive Metabolites ODE->Inactive_Metabolites

References

Technical Support Center: Sordidin Perception and Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sordidin, the aggregation pheromone of the banana weevil, Cosmopolites sordidus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its perception important for research?

This compound is the male-produced aggregation pheromone of the banana weevil, Cosmopolites sordidus, a major pest of banana and plantain crops.[1][2][3][4] Understanding the perception of this compound is crucial for developing effective pest management strategies, such as monitoring and mass trapping, as well as for designing novel attractants or repellents.

Q2: Are there compounds that can interfere with or inhibit the perception of this compound?

Yes, certain non-target compounds can interfere with the perception of this compound. Volatile organic compounds (VOCs) produced by entomopathogenic and nematophagous fungi have been shown to repel the banana weevil.[5][6] Additionally, some plant-derived extracts, such as those from neem (Azadirachta indica), pepper (Piper guineense), and clove (Syzygium aromaticum), have demonstrated repellent effects on C. sordidus adults.[1][7][8] These repellent compounds can be considered as interfering with the normal attractive response to this compound.

Q3: How does the banana weevil detect this compound?

The banana weevil detects this compound through its olfactory system, primarily via specialized olfactory sensory neurons (OSNs) located in sensilla on its antennae.[9] When this compound molecules enter the sensilla, they are thought to be bound by Odorant Binding Proteins (OBPs) and transported to Odorant Receptors (ORs) on the dendritic membrane of OSNs. This binding event initiates a signal transduction cascade that leads to the generation of an electrical signal, which is then transmitted to the brain.

Q4: What is the role of the Odorant Receptor Co-receptor (Orco)?

Orco is a highly conserved co-receptor that forms a heteromeric complex with a specific Odorant Receptor (OR).[10][11][12][13] This OR/Orco complex functions as an odorant-gated ion channel.[11][14] The OR provides the specificity for binding to a particular odorant like this compound, while Orco is essential for the proper function and localization of the OR to the cell membrane and for the ion channel activity of the receptor complex.

Q5: What is Electroantennography (EAG) and how is it used in this compound research?

Electroantennography (EAG) is an electrophysiological technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.[15][16] In this compound research, EAG is used to screen for compounds that elicit an olfactory response, to determine the antenna's sensitivity to this compound and its analogues, and to identify potential antagonists or inhibitors of this compound perception.[9]

Troubleshooting Guides

Electroantennography (EAG) Experiments
Problem Possible Cause(s) Troubleshooting Steps
No EAG Response - Poor electrical contact between the electrodes and the antenna.- Antenna is desiccated or no longer viable.- Stimulus delivery system is not functioning correctly.- Incorrect insect species or sex for the test compound.- Ensure proper contact between the electrodes and the antenna. A small amount of conductive gel can be used.- Use fresh, healthy antennae for each experiment.- Verify that the stimulus delivery system is providing a consistent puff of odorant-laden air over the antenna.- Confirm the identity and sex of the weevil, as responses can be sex-specific.
Noisy Baseline - Electrical interference from nearby equipment.- Poor grounding of the setup.- Mechanical vibrations affecting the preparation.- Use a Faraday cage to shield the setup from electrical noise.- Ensure all components of the EAG setup are connected to a common ground.- Place the setup on an anti-vibration table.
Decreasing Response Over Time - Antennal preparation is degrading.- Olfactory receptors are adapting to the stimulus.- This is expected to some extent. Allow for a sufficient recovery period between stimuli.- Prepare a new antenna if responses become consistently weak.
Behavioral Assays (Y-Tube Olfactometer)
Problem Possible Cause(s) Troubleshooting Steps
No Weevil Movement or Choice - Weevils are stressed or not acclimatized.- Airflow in the olfactometer is incorrect.- Lighting conditions are inappropriate.- Allow weevils to acclimatize to the experimental conditions for a period before the assay.- Ensure a consistent and appropriate airflow through both arms of the olfactometer.- Use diffuse, uniform lighting to avoid visual biases.
Positional Bias (Weevils consistently choose one side) - Contamination of one arm of the olfactometer.- Asymmetrical airflow or lighting.- Thoroughly clean the olfactometer with appropriate solvents (e.g., ethanol, hexane) and bake it between trials.- Rotate the olfactometer arms periodically to check for and mitigate any positional bias.
High Variability in Results - Inconsistent age, sex, or physiological state of the weevils.- Inconsistent odorant concentration.- Use weevils of a consistent age, sex, and rearing condition for all replicates.- Ensure precise and consistent preparation of the odorant stimuli.

Quantitative Data on Interference and Synergy

The following tables summarize quantitative data on compounds that interfere with or enhance the response of C. sordidus to attractants.

Table 1: Repellency of Plant Extracts against Cosmopolites sordidus

Plant Extract (0.8% concentration)Mean Repellency (%)Reference
Pepper (Piper guineense)80 - 98[7]
Clove (Syzygium aromaticum)78 - 90[7]
Neem (Azadirachta indica)63 - 75[7]

Table 2: Synergistic Effects of Host Plant Volatiles and this compound Isomers on Trap Catch

AttractantMean Trap Catch (Weevils/trap)Reference
Unbaited Control~1[17][18]
This compound Isomers (1a + 1b)~5[17][18]
This compound Isomers (1c + 1d - major components)~15[17][18]
All this compound Isomers (1a-1d)~16[17][18]
Host Plant Tissue (Banana corm)~2[19]
This compound + Host Plant Tissue>20[19]

Experimental Protocols

Electroantennography (EAG) Protocol for Cosmopolites sordidus

This protocol is adapted from general EAG procedures for weevils.[20][21][22]

  • Insect Preparation:

    • Immobilize an adult C. sordidus in a custom holder (e.g., a pipette tip with the end cut off).

    • Carefully expose one antenna.

  • Electrode Preparation and Placement:

    • Use glass capillary microelectrodes filled with a conductive solution (e.g., 0.1 M KCl).

    • Insert the reference electrode into the weevil's head, typically near the base of the antenna.

    • Carefully bring the recording electrode into contact with the distal tip of the antenna. A small portion of the antennal tip can be clipped to ensure good contact.

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions of this compound and any potential interfering compounds in a high-purity solvent (e.g., hexane).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a continuous stream of purified, humidified air over the antenna.

    • Introduce the stimulus by puffing a known volume of air through the Pasteur pipette into the continuous airstream.

  • Data Recording and Analysis:

    • Record the negative voltage deflection (EAG response) using an amplifier and data acquisition software.

    • Measure the amplitude of the response for each stimulus.

    • Construct dose-response curves to compare the sensitivity of the antenna to different compounds.

Y-Tube Olfactometer Assay for Cosmopolites sordidus

This protocol is based on standard Y-tube olfactometer procedures for weevils.[23][24][25][26][27]

  • Olfactometer Setup:

    • Use a glass Y-tube olfactometer with a central arm for weevil release and two side arms for odor presentation.

    • Connect each side arm to an air source that is purified (e.g., with activated charcoal) and humidified.

    • Place the odor source (e.g., filter paper with this compound) in one arm and a control (solvent only) in the other.

  • Experimental Procedure:

    • Introduce a single adult weevil into the central arm of the olfactometer.

    • Allow the weevil a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the weevil moves a certain distance into one of the side arms.

    • Test a sufficient number of weevils for each treatment.

  • Data Analysis:

    • Analyze the number of weevils choosing the treatment arm versus the control arm using a chi-square test or a binomial test.

    • A significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repellency.

Visualizations

Sordidin_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Sensory Neuron This compound This compound OBP Odorant Binding Protein This compound->OBP Sordidin_OBP This compound-OBP Complex OBP->Sordidin_OBP OR_Orco Odorant Receptor (OR) Orco Co-Receptor Sordidin_OBP->OR_Orco:or Binding ODE Odorant Degrading Enzyme Sordidin_OBP->ODE Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Activation Inactive_Metabolites Inactive_Metabolites ODE->Inactive_Metabolites Degradation Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Depolarization->Action_Potential Brain Brain Action_Potential->Brain Signal to Brain

Caption: Generalized this compound Olfactory Signaling Pathway.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Immobilize_Weevil 1. Immobilize Weevil Place_Electrodes 2. Place Electrodes (Reference & Recording) Immobilize_Weevil->Place_Electrodes Prepare_Stimulus 3. Prepare Stimulus (this compound Dilutions) Deliver_Air 4. Deliver Continuous Purified Airflow Prepare_Stimulus->Deliver_Air Deliver_Stimulus 5. Deliver Odor Puff Deliver_Air->Deliver_Stimulus Record_Response 6. Record EAG Signal Deliver_Stimulus->Record_Response Measure_Amplitude 7. Measure Response Amplitude (mV) Record_Response->Measure_Amplitude Analyze_Data 8. Analyze Data (Dose-Response Curve) Measure_Amplitude->Analyze_Data

Caption: Experimental Workflow for Electroantennography (EAG).

Interference_Logic This compound This compound Attraction Attraction This compound->Attraction Mechanism Receptor Antagonism Enzyme Inhibition Neural Repellency Interfering_Compound Interfering Compound Interfering_Compound->Mechanism No_Attraction Reduced or No Attraction Mechanism->No_Attraction

Caption: Logical Relationship of Interference with this compound Perception.

References

Technical Support Center: Large-Scale Synthesis of Sordidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Sordidin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low yield in the conversion of compound 3 to compound 4 Inefficient oxidation process.The synthesis process can be significantly improved by moving from a multi-step conversion to a single-step oxidation using a catalyst like palladium acetate (B1210297).[1] This newer method avoids the use of hazardous reagents like osmium tetroxide and reduces the number of reaction steps, thereby increasing the overall yield.[1]
Suboptimal reaction conditions.Optimize reaction parameters such as temperature, pressure, and catalyst concentration. For instance, the oxidation can be carried out at atmospheric pressure and a temperature of 60°C.[1]
Formation of multiple diastereoisomers Lack of stereocontrol in the synthesis.The synthesis strategy can be designed to control the stereochemistry. For example, specific diastereoisomers can be prepared from either the anti or syn epoxide of a key intermediate.[2][3][4]
Difficulty in separating diastereoisomers.Utilize chromatographic techniques for separation. The distribution of the four diastereoisomers (a, b, c, and d) of this compound can be monitored and quantified using Gas Phase Chromatography (GPC).[1]
Use of hazardous and expensive reagents Traditional synthesis routes employ toxic chemicals.Adopt newer, industrially optimized synthesis routes that utilize safer and more cost-effective reagents and solvents. For example, replacing osmium tetroxide with a palladium catalyst and using solvents like acetone (B3395972), water, or DMF instead of THF and CH2Cl2 improves safety and is better suited for industrial-scale production.[1]
Prolonged synthesis time The original synthesis route described by Ducrot involves 12 steps.[1]An improved synthesis pathway reduces the process to 7 steps, and a further optimized route achieves the synthesis in just 5 steps.[1] This significant reduction in the number of steps substantially shortens the overall synthesis time.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the large-scale synthesis of this compound?

A1: The primary challenges include the multi-step nature of traditional syntheses, leading to low overall yields, the use of hazardous and expensive reagents like osmium tetroxide, and the formation of multiple diastereoisomers which can be difficult to separate.[1] The cost of the final product can also be a significant hurdle for applications such as in agriculture for pest management.[2][5]

Q2: How can the number of steps in this compound synthesis be reduced?

A2: A key innovation is the direct oxidation of 2-ethyl-2-(pent-4-en-2-yl)-1,3-dioxolane (compound 3) to 4-(2-ethyl-1,3-dioxolan-2-yl)pentan-2-one (compound 4) in a single step using an organometallic catalyst.[1] This contrasts with the previous six-step method described by Ducrot.[1] This optimization is a critical factor in shortening the overall synthesis from 12 to as few as 5 steps.[1]

Q3: What are the recommended catalysts for the oxidation of compound 3?

A3: Organometallic complexes of transition metals are recommended.[1] A specific example is palladium acetate.[1] The molar ratio of the catalyst with respect to compound 3 can range from 0.1% to 10%.[1]

Q4: What are the options for controlling the stereochemistry of this compound?

A4: The stereochemistry of this compound can be controlled by using stereoselective reactions. For instance, the exo- and endo-β-Sordidin isomers can be prepared from the anti epoxide of a precursor, while the endo- and exo-α-Sordidin isomers can be synthesized from the corresponding syn epoxide.[2][3][4]

Q5: What analytical methods are suitable for monitoring the synthesis of this compound?

A5: Gas Phase Chromatography (GPC) is a suitable method for monitoring the progress of the reaction steps and for characterizing the final this compound product, including the distribution of its diastereoisomers.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various experimental conditions for the synthesis of this compound.

Table 1: Comparison of Reaction Conditions for the Synthesis of Compound 4

ParameterExample 2 (Pressurised)Example 3 (Atmospheric Pressure)
Temperature (°C) Not specified60
Catalyst Palladium acetatePalladium acetate
Oxidizing Agent Not specifiedt-butylhydroperoxide
Solvent Not specifiedAcetone
Reaction Time (h) Not specified14
Conversion Rate (%) Not specified97.9
Yield (%) 8036.3
Purity (GPC, %) 9490.7

Data extracted from a patent on the industrial synthesis of this compound.[1]

Experimental Protocols

Protocol 1: Synthesis of Compound 4 via Oxidation under Atmospheric Pressure

This protocol is adapted from an industrial synthesis process.[1]

  • Apparatus Setup: A 250 ml three-necked flask equipped with a stirrer is used.

  • Reagent Addition:

    • Add 100 ml of acetone to the flask.

    • Add 65.6 ml of t-butyl hydroperoxide (tBuOOH).

    • Under stirring, add 1.76 g of palladium acetate catalyst.

    • Finally, add 27.93 g of compound 3 (2-ethyl-2-(pent-4-en-2-yl)-1,3-dioxolane).

  • Reaction: Heat the reaction mixture to 60°C under atmospheric pressure.

  • Monitoring: Monitor the formation of compound 4 using gas phase chromatography.

  • Work-up:

    • After 14 hours of stirring (at a conversion rate of approximately 97.9%), cool the reaction mixture to room temperature.

    • Add 100 ml of a solution containing 50 g of sodium thiosulfate (B1220275) and 100 ml of MTBE.

    • Filter the reaction medium and recover the upper organic phase after decanting.

  • Purification:

    • Evaporate the solvents at 60°C.

    • Distill the residue under vacuum at a pressure of 2 mbar to obtain compound 4.

Visualizations

Sordidin_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Improved Synthesis Pathway 3_Pentanone 3-Pentanone Compound_3 Compound 3 (2-ethyl-2-(pent-4-en-2-yl)-1,3-dioxolane) 3_Pentanone->Compound_3 Ducrot Procedure Oxidation Single-Step Oxidation (Palladium Acetate Catalyst) Compound_3->Oxidation Key Improvement Compound_4 Compound 4 (4-(2-ethyl-1,3-dioxolan-2-yl)pentan-2-one) Oxidation->Compound_4 Further_Steps Further Reaction Steps (e.g., Grignard reaction, oxidation, hydrolysis) Compound_4->Further_Steps This compound This compound Further_Steps->this compound

Caption: Improved synthesis workflow for this compound.

References

Technical Support Center: Troubleshooting EAG Responses to Sordidin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electroantennography (EAG) to measure responses to Sordidin isomers in insects, particularly the banana weevil, Cosmopolites sordidus.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not getting any EAG response to my this compound isomer solutions.

A1: This is a common issue that can stem from several factors. Follow this checklist to troubleshoot:

  • Antennal Preparation:

    • Ensure a good electrical contact between the antenna and the electrodes. The tips of the glass capillary electrodes should be clean and filled with fresh, bubble-free saline solution (e.g., Ringer's solution).

    • For weevils, a whole-body mount with electrodes inserted into the antennal club and the head capsule can be effective. Alternatively, for excised antennae, ensure the base and tip are properly connected to the electrodes with conductive gel. A small portion of the antennal tip may be clipped to improve contact.

    • Verify the viability of the antennal preparation. Test with a known general odorant (a positive control) to which the species responds to confirm the preparation is alive and responsive.

  • Electrode Issues:

    • Check for air bubbles in the electrode tips, as they will break the electrical circuit.

    • Ensure the Ag/AgCl wires in your electrodes are properly chloridized for a stable baseline.

  • Stimulus Delivery:

    • Confirm that the this compound isomer solution is being delivered effectively to the antenna. Check for blockages in the delivery tube.

    • Ensure the airflow carrying the stimulus is directed properly over the antenna.

    • The solvent used to dissolve the this compound isomers (e.g., hexane) should be of high purity. A solvent blank should be run to ensure it does not elicit a response or inhibit antennal activity.

  • Isomer Purity and Concentration:

    • Verify the purity and concentration of your this compound isomer solutions. Improperly stored or degraded compounds may not be active.

    • Start with a concentration range that has been shown to be effective in behavioral assays. If the concentration is too low, you may not see a response.

Q2: I am seeing a high level of background noise or a drifting baseline in my EAG recordings.

A2: A noisy or drifting baseline can obscure the actual EAG response. Consider the following:

  • Electrical Shielding: Ensure your setup is within a Faraday cage to minimize electrical interference from other lab equipment.

  • Grounding: Check that all components of your EAG setup are properly grounded.

  • Vibrations: The preparation should be on an anti-vibration table to minimize mechanical disturbances.

  • Antennal Health: A dying or damaged antenna can lead to a drifting baseline. If the baseline does not stabilize, it is best to use a new preparation.

  • Electrode Stability: Ensure the electrodes are stable and not moving during the recording.

Q3: My EAG responses to different this compound isomers are not showing the expected differences in amplitude.

A3: Field studies have shown that different this compound isomers have varying levels of attractiveness to the banana weevil, Cosmopolites sordidus. This suggests that the corresponding EAG responses should also differ in magnitude. If you are not observing these differences, consider the following:

  • Isomer Purity: Cross-contamination of your isomer solutions can lead to misleading results. Use separate, clean Pasteur pipettes for each isomer and run a solvent blank between stimuli.

  • Concentration: The dose-response curve for different isomers may vary. Test a range of concentrations for each isomer to determine the optimal concentration for differentiation. It's possible that at very high concentrations, the responses may saturate, masking the differences.

  • Inter-stimulus Interval: Ensure a sufficient time interval between puffs (e.g., 30-60 seconds) to allow the antennal receptors to recover. Rapid, successive stimulations can lead to adaptation and reduced responses.

  • Synergistic/Inhibitory Effects: Be aware that some isomers might have synergistic or inhibitory effects when presented in a blend. If testing blends, the response may not be a simple sum of the individual isomer responses.

Q4: The EAG response amplitude decreases with repeated stimulation of the same this compound isomer.

A4: This is a normal phenomenon known as sensory adaptation. To mitigate this:

  • Increase Inter-Puff Interval: Allow more time between stimulations for the antenna to recover.

  • Randomize Stimulus Presentation: Avoid presenting the same stimulus multiple times in a row. Randomize the order of presentation of different isomers and concentrations.

  • Limit the Number of Puffs per Antenna: To avoid excessive adaptation, limit the total number of stimuli delivered to a single preparation.

Data Presentation: Expected EAG Responses to this compound Isomers

This compound Isomer(s)Role in C. sordidus BehaviorExpected Relative EAG Response Amplitude
1c + 1dMajor, naturally occurring isomers with high attraction.[1]High
1a + 1bMinor, naturally occurring isomers with lower attraction.[1]Moderate to Low
All four isomers (1a-1d)Complete synthetic blend, highly attractive.[1]High

Experimental Protocols

Detailed Electroantennography (EAG) Protocol for Cosmopolites sordidus

This protocol is a general guideline and may need to be optimized for your specific laboratory conditions.

  • Insect Preparation:

    • Select healthy adult Cosmopolites sordidus.

    • Immobilize the weevil. This can be done by placing it in a truncated pipette tip with the head and antennae exposed, or by using a custom holder.

    • For a whole-body preparation, carefully position the weevil under a stereomicroscope.

  • Electrode Preparation and Placement:

    • Use glass capillary microelectrodes pulled to a fine tip and filled with a conductive saline solution (e.g., Ringer's solution).

    • Ensure there are no air bubbles in the electrode tips.

    • Reference Electrode: Insert the reference electrode into the head capsule of the weevil.

    • Recording Electrode: Gently bring the recording electrode into contact with the tip of the antennal club. A micromanipulator is essential for precise placement. A small portion of the tip may be clipped to ensure good electrical contact.

  • Odor Stimulus Preparation and Delivery:

    • Prepare stock solutions of each this compound isomer in a high-purity solvent (e.g., hexane) at a concentration of 1 mg/mL.

    • Create a dilution series (e.g., 10⁻⁵ to 10⁻¹ µg/µL) for each isomer to be tested.

    • Pipette 10 µL of the desired solution onto a small piece of filter paper (e.g., 0.5 cm x 2 cm) and insert it into a clean glass Pasteur pipette.

    • Allow the solvent to evaporate for approximately 10 minutes before use.

    • A continuous stream of purified and humidified air (e.g., at 0.5 L/min) is directed at the antennal preparation through a main delivery tube.

    • The Pasteur pipette containing the odorant-laden filter paper is inserted into a side port of the main delivery tube.

    • A stimulus controller is used to inject a puff of air (e.g., 0.5 seconds in duration) through the Pasteur pipette, delivering the odorant to the antenna.

  • Data Recording and Analysis:

    • The EAG signal is amplified (e.g., 100x) and recorded using a data acquisition system and appropriate software.

    • A stable baseline should be achieved before stimulus presentation.

    • The amplitude of the negative voltage deflection from the baseline is measured as the EAG response.

    • A solvent blank (filter paper with solvent only) should be tested to ensure it does not elicit a response. The average response to the solvent blank should be subtracted from the responses to the this compound isomers.

    • Present stimuli in a randomized order with an inter-puff interval of at least 30-60 seconds to allow for antennal recovery.

    • At the beginning and end of each recording session, present a positive control (a known general odorant) to verify the responsiveness of the preparation.

Visualizations

EAG_Experimental_Workflow A Insect Immobilization (e.g., in pipette tip) B Electrode Placement (Reference in head, Recording on antenna) A->B Positioning D EAG Recording Setup (Faraday cage, anti-vibration table) B->D Connection C Stimulus Preparation (this compound isomers in solvent on filter paper) E Stimulus Delivery (Puff of air over antenna) C->E Loading D->E Initiation F Data Acquisition (Amplification and recording of signal) E->F Signal Generation G Data Analysis (Measure amplitude, subtract solvent blank) F->G Processing H Results (Comparison of responses to isomers) G->H Interpretation

Caption: A generalized workflow for conducting EAG experiments with this compound isomers.

EAG_Troubleshooting_Flowchart start Start: EAG Issue q1 No response to any stimulus? start->q1 q_node q_node a_node a_node end_node Resolution q2 High noise or drifting baseline? q1->q2 No a1_1 Check antennal viability with positive control. q1->a1_1 Yes q3 No differential response to isomers? q2->q3 No a2_1 Ensure proper grounding and use of Faraday cage. q2->a2_1 Yes a3_1 Verify purity of isomers and check for cross-contamination. q3->a3_1 Yes a1_2 Verify electrode contact and check for air bubbles. a1_1->a1_2 a1_3 Confirm stimulus delivery and isomer concentration. a1_2->a1_3 a1_3->end_node a2_2 Check for vibrations and use anti-vibration table. a2_1->a2_2 a2_3 Replace antennal preparation if baseline is unstable. a2_2->a2_3 a2_3->end_node a3_2 Test a range of concentrations (dose-response). a3_1->a3_2 a3_3 Increase inter-stimulus interval and randomize presentation. a3_2->a3_3 a3_3->end_node

Caption: A troubleshooting decision tree for common EAG issues with this compound isomers.

References

Technical Support Center: Sordidin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of Sordidin.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in this compound synthesis?

A1: Contamination in this compound synthesis can arise from several sources. The most common impurities include:

  • Diastereomeric Isomers: The synthesis of this compound naturally produces a mixture of four diastereoisomers. The exact ratio of these isomers can be difficult to control and their separation can be challenging, making them the most common impurity.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial precursors, such as 4-methylpent-4-en-2-ol and its derivatives, in the final product.

  • Side-Reaction Byproducts: The multi-step synthesis involves several reactive intermediates and reagents. Side reactions, such as incomplete cyclization or rearrangements under acidic conditions, can generate structurally related impurities.

  • Reagent Carryover: Residual reagents or their byproducts, for instance, silylating agents or organometallic catalysts from earlier steps, might be carried through the purification process if not removed effectively.

  • Degradation Products: this compound and its intermediates can be sensitive to factors like pH and temperature. Exposure to strong acidic conditions during work-up or high temperatures during distillation can lead to degradation.

Q2: How can I determine the diastereomeric purity of my synthesized this compound?

A2: The most effective method for determining the diastereomeric ratio and purity of this compound is through gas chromatography (GC) . Specifically, using a chiral stationary phase in what is known as enantioselective gas chromatography can allow for the separation and quantification of all four stereoisomers.[1] Comparing the retention times of the peaks in your sample to those of known this compound isomer standards will allow for accurate identification and purity assessment.

Q3: What are the recommended storage conditions for purified this compound to minimize degradation?

A3: To ensure the long-term stability of purified this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is also recommended to store the compound at low temperatures (e.g., -20°C) and protected from light to minimize the potential for degradation.

II. Troubleshooting Guide

Problem 1: Low Purity of Final this compound Product Detected by GC

Description: Your final purified this compound shows multiple unexpected peaks in the gas chromatogram, indicating the presence of impurities.

Potential Cause Recommended Solution
Incomplete Reaction Conversion Monitor the reaction progress more frequently using thin-layer chromatography (TLC) or GC to ensure the reaction goes to completion. Consider extending the reaction time or optimizing the reaction temperature.
Suboptimal Reaction Conditions Re-evaluate the reaction conditions such as temperature, pressure, and catalyst loading. A patent for an industrial synthesis notes that optimizing these conditions was crucial for achieving high conversion and purity.[2]
Side Reactions during Synthesis Lowering the reaction temperature may help to reduce the rate of side reactions. Ensure that reagents are added in the correct order and at a controlled rate.
Contaminated Starting Materials Verify the purity of your starting materials and reagents before use. If necessary, purify the starting materials to remove any existing impurities.
Ineffective Purification Optimize your purification protocol. This may involve using a different chromatography column, a modified solvent gradient, or employing preparative GC for difficult separations.[3]
Problem 2: Difficulty in Separating this compound Diastereomers

Description: You are unable to achieve baseline separation of the four this compound diastereomers using your current purification method.

Potential Cause Recommended Solution
Inadequate Chromatographic Resolution For analytical purposes, use a high-resolution capillary GC column, preferably one with a chiral stationary phase. For preparative separation, consider high-performance liquid chromatography (HPLC) with a suitable chiral column or preparative GC.
Incorrect Stationary Phase The choice of stationary phase is critical for separating isomers. Experiment with different column polarities for GC or different chiral selectors for HPLC.
Suboptimal Elution Method Optimize the temperature program for GC or the mobile phase composition and gradient for HPLC to enhance the separation between the isomeric peaks.
Problem 3: Evidence of Product Degradation

Description: You observe the appearance of new, unidentified peaks in your chromatogram after work-up or purification, suggesting that the product is degrading.

Potential Cause Recommended Solution
Harsh Acidic Conditions in Work-up The acidic work-up to promote cyclization can sometimes lead to degradation.[3][4] Neutralize the reaction mixture as soon as the cyclization is complete. Consider using a milder acid or reducing the temperature during this step.
Thermal Decomposition If using distillation for purification, be mindful of the temperature. High temperatures can cause degradation. Use vacuum distillation to lower the boiling point of the product.[2]
Active Stationary Phase in Chromatography Standard silica (B1680970) gel can have acidic sites that may cause degradation of sensitive compounds. Consider using deactivated silica gel or an alternative stationary phase like alumina.

III. Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Synthesis by GC
  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding an appropriate solvent (e.g., ethyl acetate) and a small amount of a neutralizing agent if the reaction is acidic or basic.

  • Extraction: If necessary, perform a quick liquid-liquid extraction to isolate the organic components.

  • Analysis: Inject a small volume (e.g., 1 µL) of the organic layer into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or equivalent).

  • Data Interpretation: Analyze the resulting chromatogram to determine the consumption of starting materials and the formation of the desired product by comparing retention times with known standards. The appearance of new peaks may indicate side product formation.

Protocol 2: Purification of this compound Isomers by Preparative GC
  • System Preparation: Set up a preparative gas chromatograph with a column capable of handling larger sample volumes.

  • Method Development: Optimize the separation on an analytical scale first to determine the best temperature program and gas flow rate for separating the diastereomers.

  • Injection: Inject the crude this compound mixture onto the preparative GC column.

  • Fraction Collection: Set up the collection system to trap the eluting compounds corresponding to the peaks of the different this compound isomers as they exit the detector.

  • Purity Analysis: Analyze each collected fraction using analytical GC to confirm the purity of the isolated isomers.

IV. Visual Guides

Sordidin_Synthesis_Workflow cluster_synthesis Synthesis Stages cluster_purification Purification Stages cluster_impurities Potential Contamination Points Start Starting Material (4-methylpent-4-en-2-ol) Epoxidation Epoxidation Start->Epoxidation Alkylation Alkylation Epoxidation->Alkylation Cyclization Acid-catalyzed Cyclization Alkylation->Cyclization Crude Crude this compound (Mixture of Isomers) Cyclization->Crude Purification Chromatography (e.g., Column, Prep GC) Crude->Purification Pure Purified this compound Purification->Pure Imp1 Starting Material Impurities Imp1->Start Imp2 Side-Reaction Byproducts Imp2->Alkylation Imp3 Incomplete Reaction Imp3->Cyclization Imp4 Degradation Products Imp4->Cyclization Imp5 Isomer Co-elution Imp5->Purification

Caption: Workflow of this compound synthesis with potential contamination points.

Troubleshooting_Flowchart Start Low Purity Detected in Final Product CheckCrude Analyze Crude Product by GC Start->CheckCrude HighImpurityCrude High Impurity in Crude? CheckCrude->HighImpurityCrude CheckReaction Review Synthesis Protocol: - Reaction Time - Temperature - Reagent Purity HighImpurityCrude->CheckReaction Yes Degradation Degradation during Purification? HighImpurityCrude->Degradation No End Purity Improved CheckReaction->End OptimizePurification Optimize Purification: - Different Column - New Solvent System - Prep GC/HPLC OptimizePurification->End Degradation->OptimizePurification No UseMilder Use Milder Conditions: - Deactivated Silica - Lower Temperature - Neutralize Quickly Degradation->UseMilder Yes UseMilder->End

Caption: Troubleshooting flowchart for identifying sources of this compound impurity.

References

Technical Support Center: Extending the Field Longevity of Sordidin Lures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the effective field life of Sordidin lures used for the banana weevil, Cosmopolites sordidus.

Frequently Asked Questions (FAQs)

Q1: What is the typical field longevity of a standard this compound lure?

A1: The field longevity of this compound lures varies significantly based on the formulation and environmental conditions. Standard lures may have an effective life of 30 days, while more advanced controlled-release formulations can last for 90 days or longer.[1][2] Some manufacturers offer lures with a specified diffusion period of up to 3 months.[3]

Q2: What are the primary environmental factors that degrade this compound or reduce lure efficacy?

A2: The primary factors are high temperatures, direct sunlight (UV radiation), and high humidity, which can increase the volatility and degradation rate of the pheromone.[4][5] Wind speed can also affect the dispersal of the pheromone plume, influencing its concentration in the air and its perception by the weevils.[5] Placing traps in shaded locations can extend the life of the lure compared to those exposed to direct sunlight.[4]

Q3: What are controlled-release technologies and how do they extend lure life?

A3: Controlled-release technologies are specialized formulations designed to protect the pheromone from rapid degradation and to ensure a consistent, slow release over an extended period.[6] These can include polymer membranes, gels, impregnated filters, or specialized liquid formulations (e.g., SPLAT®).[6][7][8] By managing the release rate, these technologies prevent an initial "flash-off" and maintain an effective concentration for a longer duration.[9]

Q4: Can the dose of this compound in the lure affect its longevity and attractiveness?

A4: Yes, both the total amount of pheromone and its release rate are critical. Research on analogous weevil pheromones has shown that attractiveness is influenced by the dose.[10] A higher initial load of pheromone in a slow-release dispenser can potentially extend the lure's field life.[11] However, an excessively high release rate may not necessarily improve trap capture and could lead to faster depletion.

Q5: How should this compound lures be stored to maximize their shelf life before deployment?

A5: To preserve their integrity, this compound lures should be stored in their original airtight, light-blocking packaging at low temperatures. For long-term storage, a freezer at -20°C is recommended.[9][12] Before use, it's advisable to allow the lure to equilibrate to ambient temperature for about 24 hours to ensure a stable release rate upon deployment.[11]

Troubleshooting Guide

This guide addresses common issues encountered during field experiments with this compound lures.

Problem/Symptom Potential Cause(s) Recommended Solution(s)
Rapid decline in trap captures long before the lure's expected lifespan. 1. High Environmental Stress: Lure is deployed in an area with excessively high temperatures or direct sunlight, accelerating pheromone release and degradation.[4] 2. Suboptimal Dispenser: The lure's dispenser material is not suitable for the environmental conditions, leading to a high initial "flash-off" of the pheromone.[9] 3. Lure Exhaustion: The pheromone has been fully released.1. Relocate Traps: Move traps to shaded locations under the plant canopy to mitigate thermal stress.[4][8] 2. Select Appropriate Formulation: Use lures specifically designed for high-temperature environments or those with proven slow-release characteristics. 3. Chemical Analysis: If feasible, perform a residual pheromone analysis using Gas Chromatography (GC) on field-aged lures to quantify the remaining active ingredient.[9][12][13] Replace lures as needed.
Low or no trap captures from the start of the experiment. 1. Improper Handling: The lure was contaminated with foreign odors (e.g., human scent, repellents) during handling.[9][13] 2. Incorrect Lure: The lure is not specific to Cosmopolites sordidus. 3. Improper Storage: The lure was stored improperly, leading to pheromone degradation before use.[9] 4. Low Weevil Population: The target insect population density at the site is very low.1. Follow Handling Protocols: Always use gloves when handling lures.[9][13] 2. Verify Lure Specificity: Confirm that the lure is this compound-based for the banana weevil. 3. Check Storage Conditions: Ensure lures are within their expiration date and have been stored at recommended low temperatures.[9] 4. Scout for Weevils: Confirm the presence of the target insect through visual inspection or by using freshly cut banana pseudostem traps, which are highly attractive to weevils.[14][15]
High variability in capture rates among identical traps. 1. Spatial Variation: Traps are placed in locations with differing environmental conditions (e.g., sun vs. shade, wind exposure) or varying weevil population densities.[13] 2. Inconsistent Trap Placement: Traps are set at different heights or orientations.1. Use Randomized Block Design: When setting up the experiment, use a randomized block design to account for spatial variability in the field.[9][13] 2. Standardize Placement: Ensure all traps are deployed consistently at the same height and position relative to the host plant.

Data Presentation

Table 1: Hypothetical Comparison of this compound Lure Formulations

This table provides an illustrative comparison of different this compound lure formulations under simulated tropical field conditions (Average 30°C). Data is hypothetical and for demonstrative purposes.

Lure Formulation TypeDispenser MaterialInitial this compound Load (mg)Half-Life (Days)Effective Field Life (Weeks)
Standard Rubber Septum50183 - 4
Gel Formulation Gel Matrix100356 - 8
Membrane Pouch Polymer Membrane1505010 - 12
SPLAT® Formulation Thixotropic Liquid15060+12+

Experimental Protocols

Protocol 1: Field Longevity Trial via Trap Capture Monitoring

Objective: To determine and compare the effective field longevity of different this compound lure formulations by monitoring weevil captures over time.[9][13]

Methodology:

  • Site Selection: Choose a banana or plantain field with a known, active population of Cosmopolites sordidus.

  • Experimental Design: Use a randomized complete block design. Each block should contain one trap for each lure formulation being tested, plus a control trap (no lure). The number of blocks (replicates) will depend on statistical requirements (minimum of 4 is recommended).

  • Trap Setup:

    • Deploy identical crawling beetle traps designed for weevils.[1]

    • Bait each trap with a fresh lure from one of the formulations. Handle lures with clean gloves.

    • Place traps on the ground near the base of banana plants. Ensure a minimum distance of 20 meters between traps to prevent interference.

  • Data Collection:

    • Inspect traps at regular intervals (e.g., weekly).

    • Count and record the number of C. sordidus captured in each trap.

    • Remove all captured weevils and any debris from the traps.

  • Lure Management: Do not replace the lures during the trial. The objective is to monitor the decline in captures as the lures age.[9][13]

  • Data Analysis:

    • For each formulation, calculate the average number of weevils captured per trap per week.

    • Plot the average captures against time (in weeks).

    • The effective field life is considered the point at which trap captures for a given formulation decrease to a statistically insignificant level compared to the control, or fall below a predetermined efficacy threshold.

Protocol 2: Residual Pheromone Analysis via Gas Chromatography (GC)

Objective: To quantify the amount of this compound remaining in lures after field exposure for different durations.[9][13]

Methodology:

  • Sample Preparation:

    • For each lure formulation, place multiple lures in the field under identical conditions.

    • Prepare a control set of lures from each formulation to be stored at -20°C.[9]

  • Field Exposure and Sampling:

    • At predetermined intervals (e.g., 0, 2, 4, 6, 8, and 12 weeks), retrieve a subset of aged lures (e.g., 3-5 replicates per formulation) from the field.

    • Simultaneously, retrieve a control lure from the freezer.

    • Store collected lures in a freezer until extraction to halt further degradation.[13]

  • Pheromone Extraction:

    • Place an individual lure dispenser into a sealed glass vial.

    • Add a precise volume of an appropriate solvent (e.g., hexane (B92381) or a hexane/acetone mixture).[9][13]

    • Agitate the vial for a set period (e.g., 24 hours) to ensure complete extraction of the remaining this compound.

  • GC Analysis:

    • Filter the extract to remove any particulate matter.

    • Inject a sample of the extract into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[13]

    • Use a capillary column suitable for pheromone analysis (e.g., HP-5).[13]

  • Quantification:

    • Create a calibration curve using analytical standards of pure this compound.

    • Compare the peak areas from the lure extracts to the calibration curve to determine the concentration and calculate the total mass of this compound remaining in each lure.[13]

  • Data Analysis:

    • Plot the percentage of this compound remaining against the duration of field exposure for each formulation.

    • Use this data to calculate the release rate and degradation curve for each lure type.

Visualizations (Diagrams)

G cluster_prep Phase 1: Preparation & Deployment cluster_collect Phase 2: Data Collection cluster_analysis Phase 3: Analysis & Conclusion start Start: Select Lure Formulations site_select Select Field Site with Known Weevil Population start->site_select design Randomized Block Design site_select->design deploy Deploy Baited Traps (N > 4 Replicates) design->deploy collect Weekly Trap Inspection: - Count & Record Captures - Remove Weevils deploy->collect loop Trial Duration Complete? collect->loop loop->collect No plot Plot Average Captures vs. Time (Weeks) loop->plot Yes analyze Analyze Decline in Efficacy plot->analyze end End: Determine Effective Field Life analyze->end

Caption: Experimental workflow for a field longevity trial of this compound lures.

G start Problem: Low Trap Captures q1 Is the lure newly deployed? start->q1 q2 Was the lure handled with gloves? q1->q2 Yes s1 Solution: Lure is likely exhausted. Replace with a fresh lure. q1->s1 No q3 Was the lure stored correctly (-20°C)? q2->q3 Yes s2 Solution: Contamination is likely. Replace lure using proper handling protocol. q2->s2 No q4 Is weevil presence confirmed at the site? q3->q4 Yes s3 Solution: Lure may be degraded. Use a new lure from properly stored stock. q3->s3 No s4 Solution: Scout for weevils. If absent, relocate the experiment. q4->s4 No ok Issue likely unrelated to lure quality. q4->ok Yes

Caption: Troubleshooting decision tree for low this compound lure trap captures.

References

Validation & Comparative

A Comparative Analysis of Sordidin Stereoisomers for Pest Management Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known stereoisomers of Sordidin, a male-produced aggregation pheromone of the banana weevil (Cosmopolites sordidus). The attractiveness of different stereoisomers is evaluated based on available field data, offering insights for the development of more effective and specific pest control strategies.

Introduction to this compound and its Stereoisomers

This compound is a bicyclic ketal that plays a crucial role in the chemical communication of the banana weevil, a significant pest in banana and plantain production. Its structure contains three chiral centers, giving rise to several stereoisomers. The four primary diastereoisomers that have been synthesized and studied are exo-β-sordidin (1a), endo-β-sordidin (1b), endo-α-sordidin (1c), and exo-α-sordidin (1d). The natural pheromone is a blend of these isomers, with a specific enantiomeric composition. The absolute configuration of the naturally most abundant isomer has been identified as (1S,3R,5R,7S)-(+)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane[1]. Understanding the biological activity of each stereoisomer is critical for optimizing synthetic pheromone lures for trapping and monitoring this pest.

Comparative Attractiveness of this compound Stereoisomers

Field studies have demonstrated that a synthetic mixture of all four diastereoisomers of this compound (1a-1d) significantly enhances the capture rates of C. sordidus in standard pseudostem traps[2][3]. The attractiveness of different combinations of these stereoisomers is summarized below.

Quantitative Data Summary
Stereoisomer(s)DescriptionField Trial OutcomeRelative Attractiveness
1a-1d Mixture of all four diastereoisomersSignificantly increased capture rates compared to unbaited traps[3].High
1c + 1d Major naturally occurring isomersAttracted a comparable number of weevils to the full mixture (1a-1d)[2][3][4].High
1a + 1b Minor naturally occurring isomersIncreased capture rates above controls, but to a lesser extent than the full mixture[3][4].Moderate
This compound + Host Plant Odors Pheromone presented with banana plant tissueAttractiveness of host plant tissue increased more than tenfold[5].Very High (Synergistic Effect)

Experimental Methodologies

The primary method for evaluating the attractiveness of this compound stereoisomers has been through field trapping experiments. A general protocol for such an experiment is outlined below.

Field Trapping Protocol
  • Trap Preparation: Standard pseudostem traps or water-containing pitfall traps are used.

  • Lure Preparation: Synthetic this compound stereoisomers (individual isomers or mixtures) are dispensed from a suitable controlled-release medium. The specific dosage and release rate are critical parameters.

  • Experimental Design: Traps are placed in a mature banana plantation with a randomized block design to account for spatial variability. Unbaited traps serve as a negative control.

  • Data Collection: The number of captured weevils in each trap is recorded at regular intervals over a defined period.

  • Statistical Analysis: The capture data is statistically analyzed (e.g., using ANOVA) to determine significant differences in attractiveness between the different lures.

Logical Relationships and Experimental Workflow

The process of identifying and evaluating the effectiveness of this compound stereoisomers can be visualized as a logical workflow.

experimental_workflow cluster_identification Pheromone Identification cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Collection of Volatiles from Male Weevils B GC-EAD and GC-MS Analysis A->B C Structure Elucidation of Active Compounds B->C D Synthesis of This compound Stereoisomers C->D E Laboratory Bioassays (Olfactometer) D->E F Field Trapping Experiments D->F G Identification of Most Attractive Blend E->G F->G

Caption: A logical workflow for the identification, synthesis, and evaluation of this compound stereoisomers.

Signaling Pathway and Mechanism of Action

While the specific olfactory receptors and downstream signaling pathways involved in the perception of this compound by C. sordidus have not been elucidated in detail, a generalized insect olfactory signaling pathway can be proposed.

olfactory_pathway cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_response Neuronal Response This compound This compound Stereoisomer OBP Odorant Binding Protein (OBP) This compound->OBP Binding OR Olfactory Receptor (OR) OBP->OR G_protein G-protein OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production Ion_Channel Ion Channel cAMP->Ion_Channel Opening Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potentialto Brain Depolarization->Action_Potential Behavior Behavioral Response (Attraction) Action_Potential->Behavior

Caption: A putative olfactory signaling pathway for this compound perception in insects.

Conclusion and Future Directions

The available evidence strongly indicates that a blend of this compound stereoisomers is a potent attractant for the banana weevil, Cosmopolites sordidus. The major naturally occurring isomers (1c + 1d) are highly attractive, and their combination with the minor isomers (1a + 1b) may provide a marginal increase in efficacy. A significant synergistic effect is observed when this compound is presented with host plant volatiles, suggesting that future pest management strategies should consider incorporating these kairomones.

For drug development professionals, while this compound itself is a pheromone and not a drug, the principles of stereoisomer-specific activity are highly relevant. The case of this compound underscores the importance of synthesizing and evaluating individual stereoisomers to identify the most potent and selective compounds for a given biological target. Future research should focus on elucidating the specific olfactory receptors that bind this compound stereoisomers and the downstream signaling cascades. This knowledge could pave the way for the development of highly specific and effective attractants or repellents for this economically important pest.

References

Sordidin-Baited Traps Outperform Traditional Methods for Banana Weevil Control

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data demonstrates the superior efficacy of Sordidin-baited traps in capturing the banana weevil (Cosmopolites sordidus), a significant pest in banana and plantain production, when compared to traditional trapping methods such as pseudostem traps.

This compound, the male-produced aggregation pheromone of the banana weevil, serves as a powerful attractant, significantly enhancing the capture rates of various trap designs.[1][2][3] Studies have consistently shown that traps baited with this synthetic pheromone capture a greater number of weevils than unbaited traps or those relying solely on plant material like pseudostems or corms.[4] The combination of this compound with host plant tissue, such as corm, can further increase trap captures by more than tenfold.[5][6]

Comparative Efficacy of Trapping Systems

Research conducted over several years and in various locations highlights the advantages of pheromone-based trapping systems. A study comparing different trap and attractant combinations found that a pitfall trap (Cosmotrack) baited with a this compound-based lure (Cosmoplus) was the most effective combination for trapping C. sordidus.[7] This system consistently captured significantly more weevils than surface ground traps (Stop Weevil) with other lures.[7] In 2021, the Cosmotrack trap captured 13,270 adults compared to 3,270 in the Stopweevil trap, and in 2022, the numbers were 48,343 and 31,216, respectively.[7]

Traditional methods, primarily using pieces of pseudostem to attract weevils, have been found to have low and variable capture efficacy.[8] In contrast, pheromone-baited pitfall traps have demonstrated consistent and significantly higher capture rates.[4] One study found that pheromone traps (Pheromone A) attracted a mean of 10.00 beetles per week, while pseudostem traps attracted only 2.08 weevils per week, a statistically significant difference.[4]

The effectiveness of this compound traps can be influenced by several factors, including the type of trap, its color, and its placement. Brown, black, and grey ramp traps have been shown to attract higher numbers of C. sordidus.[8][[“]] Additionally, placing traps in the shade or covering them with banana leaves can increase capture efficacy.[8][[“]]

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies on the efficacy of different trapping methods for C. sordidus.

Table 1: Comparison of Total C. sordidus Adults Captured in Different Trap/Attractant Combinations (2021 & 2022) [7]

Trap TypeAttractantLocation2021 Captures2022 Captures
CosmotrackCosmoplusSão Pedro7,2971,621
São Bento3,659764
Total 10,956 2,385
CosmotrackCosmogelSão Pedro1,553425
São Bento761215
Total 2,314 640
Stop WeevilEcosordininSão Pedro1,123415
São Bento547205
Total 1,670 620
Stop WeevilCosmolureSão Pedro1,066405
São Bento534200
Total 1,600 605

Table 2: Mean Number of Weevils Captured per Week in Different Trap Types [4]

Trap TypeMean Weevils/Week
Pheromone A (Cosmolure®)10.00
Pheromone B (Cosmolure+®)9.44
Pseudostem Trap2.08
Control (Unbaited Pitfall)0.00

Table 3: Capture Rates with Different Trap Densities [5]

Trap DensityMean Weevils/Trap/MonthRange
4 traps/ha46.720.9 - 84.0
8 traps/ha37.614.8 - 68.1

Experimental Protocols

Protocol 1: Field Evaluation of Different Trapping Systems[7][8][9]

This protocol outlines the methodology for comparing the efficacy of different trapping systems for C. sordidus in a field setting.

1. Experimental Design:

  • Select a banana or plantain plantation with a known infestation of C. sordidus.

  • Establish multiple experimental plots.

  • Use a randomized block design to assign different trapping systems to the plots.

  • Each treatment (trapping system) should be replicated multiple times.

2. Trapping Systems:

  • This compound-Baited Traps:

    • Pitfall Traps (e.g., Cosmotrack): These are buried in the ground with the opening at the soil surface. They are baited with a this compound lure (e.g., Cosmoplus, Cosmogel).

    • Surface Traps (e.g., Stop Weevil): These are placed on the ground and are also baited with a this compound lure.

  • Traditional Traps:

    • Pseudostem Traps: These consist of pieces of banana pseudostem placed on the ground to attract weevils.

  • Control Traps:

    • Unbaited pitfall traps can be used as a control to measure random captures.

3. Data Collection:

  • Traps are checked at regular intervals (e.g., weekly).

  • The number of captured C. sordidus adults in each trap is recorded.

  • Data collection continues for a predetermined period (e.g., several weeks or months) to account for population fluctuations.

4. Data Analysis:

  • Statistical analysis (e.g., Kruskal-Wallis test) is used to compare the mean number of weevils captured by each trapping system.

  • Pairwise comparisons are made to determine significant differences between treatments.

Protocol 2: Mass Trapping for Population Reduction[5][10]

This protocol describes the methodology for evaluating the effectiveness of mass trapping with this compound-baited traps to reduce C. sordidus populations and crop damage.

1. Experimental Setup:

  • Select large plots (e.g., 2-3 hectares) of banana or plantain infested with C. sordidus.

  • Establish different treatment groups with varying densities of this compound-baited traps (e.g., 4 traps/ha, 8 traps/ha) and a control group with no traps.

  • The traps are baited with a combination of synthetic this compound and plantain corm tissue.

2. Population and Damage Assessment:

  • Population Density: Monitor the weevil population in each plot at regular intervals (e.g., monthly) by counting the number of weevils captured in the traps.

  • Corm Damage: Assess the level of damage to the corms of both small plants (suckers) and mature plants (at harvest). This is typically done by examining a random sample of plants from each plot and quantifying the percentage of corm area damaged by larvae.

3. Data Collection and Analysis:

  • Record the number of weevils captured per trap at each monitoring interval.

  • Calculate the percentage of corm damage for each treatment group.

  • Use statistical tests (e.g., Tukey's test) to compare the mean population densities and corm damage levels between the different trap densities and the control.

Visualizations

Experimental_Workflow_for_Trap_Comparison A Site Selection (Banana Plantation with C. sordidus) B Experimental Design (Randomized Block) A->B C Treatment Groups B->C T1 This compound Pitfall Trap (e.g., Cosmotrack) C->T1 T2 This compound Surface Trap (e.g., Stop Weevil) C->T2 T3 Traditional Pseudostem Trap C->T3 T4 Control (Unbaited Trap) C->T4 D Trap Deployment T1->D T2->D T3->D T4->D E Data Collection (Weekly Weevil Counts) D->E F Statistical Analysis (e.g., Kruskal-Wallis) E->F G Efficacy Comparison F->G

Caption: Workflow for comparing trapping method efficacy.

Sordidin_Mechanism_of_Action Pheromone This compound Pheromone (Male-produced) Synergy Synergistic Attraction Pheromone->Synergy Aggregation Signal Weevil Banana Weevil (Male & Female) Trap Trap Capture Weevil->Trap Movement towards Source HostPlant Host Plant Odors (Banana/Plantain) HostPlant->Synergy Enhances Attraction Synergy->Weevil Attracts

Caption: this compound's synergistic attraction mechanism.

References

Sordidin's Dual Role in Weevil Behavior: A Comparative Analysis of Male and Female Responses

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the behavioral and physiological responses of male and female weevils to Sordidin, a key component of the male-produced aggregation pheromone of the banana weevil, Cosmopolites sordidus. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of sex-specific reactions to this semiochemical.

This compound, a bicyclic ketal, serves as a powerful aggregation pheromone for the banana weevil, Cosmopolites sordidus, a significant pest of banana and plantain crops worldwide. Understanding the differential responses of male and female weevils to this chemical cue is crucial for the development of effective pest management strategies, including mass trapping and mating disruption. This guide provides a detailed comparison of these responses, supported by experimental evidence.

Comparative Behavioral and Electrophysiological Responses

While extensive quantitative data directly comparing the dose-response of male and female Cosmopolites sordidus to isolated this compound is limited in publicly available literature, qualitative and observational data from several studies indicate that both sexes are attracted to this male-produced pheromone. This suggests that this compound functions as an aggregation pheromone, drawing both males and females to a common location for mating and resource exploitation.

Response Type Male Weevil Response to this compound Female Weevil Response to this compound Supporting Evidence
Behavioral: Attraction Attracted to this compound, particularly in the presence of host plant volatiles.[1][2][3][4]Attracted to this compound, often exhibiting a strong response, especially when combined with host plant odors.[1][2][3][4]Olfactometer bioassays and field trapping studies have demonstrated the attraction of both sexes to this compound-baited traps.[5][6]
Electrophysiological: Antennal Response Male antennae show electrophysiological responses (EAGs) to volatiles from male conspecifics, which include this compound.Female antennae exhibit similar electrophysiological responses (EAGs) to male-produced volatiles.Studies have reported similar EAG responses from both male and female C. sordidus antennae to host tissue volatiles, and both sexes respond to volatiles from males.[1]

Note: The synergistic effect of host plant volatiles with this compound is a critical factor in eliciting a strong behavioral response in both sexes. This compound alone shows limited attraction.[4]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the behavioral and electrophysiological responses of weevils to this compound. These are based on established methodologies in the field of chemical ecology.

Olfactometer Bioassay

This experiment is designed to quantify the behavioral response (attraction or repulsion) of weevils to this compound in a controlled laboratory setting.

Materials:

  • Y-tube or four-arm olfactometer

  • Charcoal-filtered and humidified air source

  • Flow meters

  • Odor sources: Synthetic this compound (dissolved in a suitable solvent, e.g., hexane), solvent control, and a positive control (e.g., host plant material).

  • Adult male and female weevils (Cosmopolites sordidus), starved for 24 hours.

Procedure:

  • An airflow of a specific rate (e.g., 100 mL/min) is passed through each arm of the olfactometer.

  • A filter paper treated with a known concentration of this compound is placed in the odor chamber of one arm.

  • A filter paper treated with the solvent alone is placed in the odor chamber of the control arm.

  • A single weevil is introduced at the base of the olfactometer.

  • The weevil's movement is observed for a set period (e.g., 10 minutes). A choice is recorded when the weevil moves a certain distance into one of the arms and remains there for a minimum time (e.g., 60 seconds).

  • The olfactometer is cleaned with solvent and baked between trials to remove residual odors.

  • The experiment is replicated multiple times with new weevils for each replicate.

  • The number of weevils choosing the this compound-treated arm versus the control arm is recorded and statistically analyzed.

G cluster_setup Experimental Setup cluster_procedure Procedure Air Charcoal-Filtered Air FlowMeter1 Flow Meter 1 Air->FlowMeter1 Arm 1 FlowMeter2 Flow Meter 2 Air->FlowMeter2 Arm 2 Odor1 Odor Source 1 (this compound) FlowMeter1->Odor1 Arm 1 Odor2 Odor Source 2 (Control) FlowMeter2->Odor2 Arm 2 Olfactometer Y-Tube Olfactometer Odor1->Olfactometer Arm 1 Odor2->Olfactometer Arm 2 Observe Observe & Record Choice Olfactometer->Observe Release Introduce Weevil Release->Olfactometer Analyze Statistical Analysis Observe->Analyze

Olfactometer Bioassay Workflow.

Electroantennography (EAG)

EAG is used to measure the electrical response of a weevil's antenna to volatile compounds, providing a physiological measure of olfactory sensitivity.

Materials:

  • Intact weevil antenna

  • Micromanipulators

  • Glass capillary electrodes filled with saline solution

  • Ag/AgCl wires

  • High-impedance amplifier

  • Data acquisition system

  • Air delivery system for odor puffs

  • Synthetic this compound and solvent control.

Procedure:

  • A weevil is immobilized, and an antenna is carefully excised or left attached to the head.

  • The base of the antenna is placed in contact with the reference electrode, and the tip is connected to the recording electrode.

  • A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

  • A puff of air carrying a known concentration of this compound is delivered into the continuous airstream for a short duration (e.g., 0.5 seconds).

  • The resulting depolarization of the antennal olfactory receptor neurons is recorded as a negative voltage deflection (the EAG response).

  • A sufficient recovery time is allowed between stimuli.

  • Responses to a range of this compound concentrations and a solvent control are recorded.

  • The amplitude of the EAG responses is measured and analyzed.

G cluster_prep Antenna Preparation cluster_recording EAG Recording Weevil Immobilized Weevil Antenna Excised Antenna Weevil->Antenna Electrodes Mount on Electrodes Antenna->Electrodes Airflow Continuous Airflow Electrodes->Airflow Record Record EAG Signal Airflow->Record Stimulus Deliver this compound Puff Stimulus->Airflow Analyze Analyze Amplitude Record->Analyze

Electroantennography (EAG) Workflow.

Olfactory Signaling Pathway

The perception of this compound by weevils is initiated in the antennae and involves a complex signal transduction cascade within the olfactory sensory neurons (OSNs). While the specific pathway for this compound has not been fully elucidated, a general model for insect olfactory signaling provides a framework for understanding this process.

Odorant molecules, including this compound, enter the sensilla on the weevil's antenna through pores in the cuticle. Inside the sensillum lymph, Odorant Binding Proteins (OBPs) are thought to bind to the hydrophobic this compound molecules and transport them to the dendritic membrane of the OSNs.[7][8] There, this compound interacts with specific Odorant Receptors (ORs).[7][9][10] Insect ORs are ligand-gated ion channels that typically form a complex with a highly conserved co-receptor (Orco).[7][9][10] The binding of this compound to the OR complex is believed to open the ion channel, leading to an influx of cations and the depolarization of the OSN membrane.[7][9][10] This generates an electrical signal that is transmitted to the antennal lobe of the weevil's brain for processing, ultimately leading to a behavioral response.[7]

G cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Sensory Neuron (OSN) This compound This compound Molecule Pore Pore in Cuticle This compound->Pore Enters OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR_Complex Odorant Receptor (OR-Orco) Complex OBP->OR_Complex Transports to OSN_Dendrite OSN Dendrite Depolarization Membrane Depolarization OR_Complex->Depolarization Activates & Opens Ion Channel Action_Potential Action Potential Depolarization->Action_Potential Generates Brain Signal to Antennal Lobe Action_Potential->Brain Transmits

General Insect Olfactory Pathway.

References

Synergistic Effects of Sordidin with Host Plant Volatiles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Sordidin's Synergism with Various Host Plant Volatile Blends in Attracting the Banana Weevil, Cosmopolites sordidus

This guide provides a detailed comparison of the synergistic effects between this compound, the male-produced aggregation pheromone of the banana weevil (Cosmopolites sordidus), and various host plant volatile blends. The data presented herein, compiled from multiple experimental studies, offers valuable insights for researchers, scientists, and drug development professionals engaged in the development of effective pest management strategies.

Executive Summary

This compound, a key semiochemical in the chemical ecology of the banana weevil, demonstrates significantly enhanced attractiveness when combined with host plant volatiles, also known as kairomones. Field and laboratory studies have consistently shown that this compound alone exhibits low efficacy in trapping weevils. However, its combination with volatiles from banana plants (Musa spp.) results in a potent synergistic effect, dramatically increasing weevil capture rates. This guide synthesizes available quantitative data to compare the effectiveness of different host plant materials as synergistic agents and details the experimental protocols used to derive these findings.

Comparative Performance of this compound with Different Host Plant Volatiles

The synergistic attraction of C. sordidus to this compound is markedly influenced by the type and condition of the host plant material used as a source of volatiles. The following tables summarize quantitative data from olfactometer bioassays and field trapping experiments.

Table 1: Olfactometer Response of Cosmopolites sordidus to Different Developmental Stages of Banana Leaf Material

Treatment A (Test Stimulus)Mean No. of Weevils (± SE) in Treatment A ArmTreatment B (Control)Mean No. of Weevils (± SE) in Treatment B ArmP-value
Fresh unfolded pale green banana leaf5.50 ± 0.43Clean air4.15 ± 0.42NS
Fresh mature green banana leaf5.40 ± 0.44Clean air4.40 ± 0.43NS
Fresh mature yellowing leaf4.70 ± 0.50Clean air5.15 ± 0.41NS
Dried unfolded pale green banana leaf4.60 ± 0.43Clean air5.05 ± 0.48NS
Dried mature green banana leaf5.35 ± 0.53Clean air4.35 ± 0.50NS
Dried mature yellowing leaf4.55 ± 0.42Clean air4.80 ± 0.46NS
Senesced banana leaf 6.00 ± 0.46 Clean air 3.80 ± 0.32 < 0.005 [1]
Senesced banana leaf volatile organic compounds6.30 ± 0.41Diethyl ether3.20 ± 0.420.001

Data from olfactometer bioassays.[1] NS = Not Significant. This table highlights the significant attractiveness of senesced banana leaves compared to other leaf stages.

Table 2: Field Trapping Efficacy of this compound in Combination with Different Host Plant Materials

Trap BaitMean Weevil CaptureObservation
This compound aloneLowThis compound attracts few insects when presented without host plant tissue.[2][3]
Host plant tissue alone (e.g., pseudostem, corm)ModerateFreshly cut rhizome and pseudostem are attractive to both male and female weevils.[4][5]
This compound + Host plant tissue (general)HighThe attractiveness of host plant tissue increases more than tenfold when presented simultaneously with this compound.[2][3]
This compound + Plantain corm tissueHighThe addition of corm tissue to this compound-baited traps significantly increases the capture of C. sordidus.[6]
This compound + Senesced banana leaf extractHigh (inferred from lab studies)A key active component, (2R,5S)-theaspirane, from senesced leaves synergizes the activity of this compound.[7][8]

This table provides a qualitative and quantitative summary of field trapping results from various studies.

Key Synergistic Agent from Host Plant Volatiles

Recent research has identified (2R,5S)-theaspirane as a major active kairomone component from attractive senesced banana leaves.[7][8] Laboratory bioassays have demonstrated a significant synergistic effect when a mixture containing (2R,5S)-theaspirane is combined with this compound. This discovery opens avenues for the development of more potent and standardized synthetic lures for the management of C. sordidus.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Olfactometer Bioassays

Objective: To assess the behavioral response of C. sordidus to various volatile stimuli in a controlled laboratory setting.

Apparatus: A common apparatus used is a linear three-chambered olfactometer.[1] This consists of a central release chamber and two side chambers containing the test and control stimuli.

Procedure:

  • Adult weevils are collected and starved for a specified period (e.g., 12 hours) before the assay.[1]

  • The test stimulus (e.g., a specific type of banana leaf) and the control (e.g., clean air or solvent) are placed in the side chambers.

  • A known number of weevils (e.g., 20) are introduced into the central chamber.[1]

  • The number of weevils that move into each of the side chambers within a defined timeframe is recorded.

  • Statistical analyses, such as t-tests, are used to determine if there is a significant preference for the test stimulus over the control.[1]

Field Trapping Experiments

Objective: To evaluate the efficacy of different bait combinations for trapping C. sordidus under natural field conditions.

Apparatus: Various trap designs are used, including pitfall traps and ramp traps.[9]

Procedure:

  • Traps are baited with different combinations of this compound lures and host plant materials (e.g., corm tissue).

  • The traps are placed in a banana plantation, often in a randomized block design.

  • The number of weevils captured in each trap is recorded at regular intervals.

  • Data is analyzed to compare the capture rates of the different bait combinations. For example, a study evaluating a mass trapping system used four to eight traps per hectare.[6]

Coupled Gas Chromatography-Electroantennography (GC-EAG)

Objective: To identify the specific volatile compounds from host plant material that elicit an electrophysiological response in the weevil's antennae.

Apparatus: A gas chromatograph (GC) is coupled with an electroantennogram (EAG) detector.

Procedure:

  • Volatiles are collected from the host plant material (e.g., senesced banana leaves) and injected into the GC for separation.

  • As individual compounds elute from the GC column, the effluent is split. One portion goes to the GC's conventional detector (e.g., a flame ionization detector - FID), while the other is directed over an excised weevil antenna mounted on electrodes.

  • The EAG records the electrical potential changes from the antenna in response to biologically active compounds.

  • By comparing the timing of the EAG responses with the peaks on the FID chromatogram, the specific compounds that the weevil can detect are identified.[1]

Signaling Pathways and Logical Relationships

The detection of this compound and host plant volatiles by C. sordidus initiates a cascade of events leading to a behavioral response. The following diagrams illustrate the experimental workflow for identifying synergistic kairomones and a generalized model of the underlying olfactory signaling pathway.

experimental_workflow cluster_synergism Synergism Testing hpm Host Plant Material (e.g., Senesced Leaves) vc Volatile Collection (Headspace Adsorption) hpm->vc gcms GC-MS Analysis (Compound Identification) vc->gcms eag GC-EAG (Identify Antennally Active Compounds) gcms->eag olf Olfactometer Bioassays (Behavioral Response) eag->olf field Field Trapping (Confirm Attractiveness) olf->field syn_olf Olfactometer with this compound + Identified Volatiles olf->syn_olf syn_field Field Traps with this compound + Identified Volatiles field->syn_field

Experimental workflow for identifying synergistic host plant volatiles.

signaling_pathway cluster_detection Peripheral Detection (Antenna) cluster_transduction Signal Transduction cluster_processing Central Processing & Response This compound This compound (Pheromone) obp Odorant Binding Proteins (OBPs) This compound->obp hpv Host Plant Volatiles (Kairomones) hpv->obp or Odorant Receptor (OR) Complex (Specific Receptors for C. sordidus Unknown) obp->or Transport orn Olfactory Receptor Neuron (ORN) ap Action Potential Generation gpcr G-protein Coupled Receptor (GPCR) / Ionotropic Receptor (IR) Signaling or->gpcr Activation gpcr->ap al Antennal Lobe (Brain) ap->al Signal Transmission bh Higher Brain Centers al->bh br Behavioral Response (Attraction, Aggregation) bh->br

References

A Comparative Analysis of Sordidin Production in Weevil Populations: A Methodological and Biosynthetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of Sordidin production in weevils, focusing on the banana weevil, Cosmopolites sordidus. Due to a lack of specific comparative studies on this compound production across different weevil populations, this document synthesizes available data on this compound, outlines generalized experimental protocols for its analysis, and presents a putative biosynthetic pathway based on current knowledge of insect pheromone production.

This compound Production in Weevils: A Summary

This compound is a well-documented aggregation pheromone produced by male banana weevils, Cosmopolites sordidus. It plays a crucial role in attracting both male and female weevils, leading to infestations of banana and plantain crops. While this compound is specific to C. sordidus, other weevil species, such as those in the genera Metamasius and Rhynchophorus, produce different aggregation pheromones. To date, scientific literature does not provide quantitative data comparing the volume of this compound production across geographically distinct populations of C. sordidus or in other weevil species.

Factors that are known to influence pheromone production in the broader Curculionidae family, and which may affect this compound production in C. sordidus, include hormonal regulation by Juvenile Hormone III and the availability of host-plant derived precursors[1][2][3].

Table 1: Weevil Species and their Aggregation Pheromones

Weevil SpeciesPheromone Component(s)Type of Pheromone
Cosmopolites sordidus (Banana Weevil)This compoundAggregation
Metamasius hemipterus (West Indian Sugarcane Weevil)4-methyl-5-nonanol and 2-methyl-4-heptanolAggregation
Rhynchophorus palmarum (American Palm Weevil)2-methylhept-5-en-4-olAggregation
Anthonomus grandis (Boll Weevil)Grandlure (I, II, III, IV)Aggregation

Experimental Protocols for this compound Analysis

The following section details a generalized experimental workflow for the extraction and quantification of this compound from C. sordidus. This protocol is based on established methods for weevil pheromone analysis.

Pheromone Extraction

Objective: To extract this compound from male C. sordidus weevils.

Materials:

  • Live male C. sordidus weevils

  • Glass container with a mesh lid

  • Filter paper

  • Hexane (B92381) (HPLC grade)

  • Glass vials with Teflon-lined caps

  • Micropipettes

Procedure:

  • Place a known number of male weevils in a clean glass container lined with filter paper.

  • Allow the weevils to move freely on the filter paper for 24-48 hours. During this time, the weevils will release pheromones which will be adsorbed onto the filter paper.

  • Remove the weevils from the container.

  • Cut the filter paper into small pieces and place them into a glass vial.

  • Add a precise volume of hexane to the vial to extract the adsorbed pheromones.

  • Gently agitate the vial for a few minutes to ensure thorough extraction.

  • Transfer the hexane extract to a clean vial for analysis.

Pheromone Quantification

Objective: To quantify the amount of this compound in the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar capillary column (e.g., DB-5ms)

Procedure:

  • Instrument Setup:

    • Set the injector temperature to 250°C.

    • Program the oven temperature with an initial hold at 50°C for 2 minutes, followed by a ramp of 10°C/minute to 280°C, and a final hold for 5 minutes.

    • Use helium as the carrier gas at a constant flow rate.

    • Set the mass spectrometer to scan a mass range of m/z 40-450.

  • Calibration:

    • Prepare a series of standard solutions of synthetic this compound of known concentrations.

    • Inject each standard into the GC-MS to generate a calibration curve.

  • Sample Analysis:

    • Inject a known volume of the weevil extract into the GC-MS.

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the synthetic standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing Experimental and Biosynthetic Pathways

To aid in the understanding of the experimental workflow and the putative biosynthesis of this compound, the following diagrams are provided.

experimental_workflow weevils Male C. sordidus Weevils extraction Pheromone Extraction (Filter Paper Adsorption) weevils->extraction solvent Hexane Extraction extraction->solvent gcms GC-MS Analysis solvent->gcms quantification Quantification (vs. Standard Curve) gcms->quantification results This compound Concentration quantification->results

Experimental workflow for this compound analysis.

The biosynthesis of this compound has not been explicitly elucidated. However, based on the chemical structure of this compound and known pathways for pheromone biosynthesis in Coleoptera, a putative pathway originating from the isoprenoid pathway can be proposed[1].

sordidin_biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp geranyl_pp Geranyl Pyrophosphate ipp->geranyl_pp modifications Enzymatic Modifications (Oxidations, Cyclizations) geranyl_pp->modifications This compound This compound modifications->this compound

Putative biosynthetic pathway for this compound.

Conclusion and Future Directions

While this compound is a well-identified and crucial semiochemical in the life cycle of the banana weevil, Cosmopolites sordidus, there is a significant gap in the literature regarding the quantitative variation of its production among different weevil populations. Future research should focus on quantifying this compound production in C. sordidus from diverse geographical origins and host plants to understand the potential for population-specific pest management strategies. Furthermore, elucidation of the specific enzymatic steps in the this compound biosynthetic pathway could open new avenues for targeted control methods.

References

Sordidin: Validating its Central Role as the Primary Aggregation Pheromone in Cosmopolites sordidus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental data validating sordidin as the primary aggregation pheromone in the banana weevil, Cosmopolites sordidus. It compares the efficacy of this compound with other attractants and details the experimental protocols used in these validation studies. This information is intended to support researchers, scientists, and drug development professionals in the advancement of pest management strategies.

Comparative Performance Analysis of this compound

Field studies have consistently demonstrated the potent attractive properties of this compound, particularly when used in conjunction with host plant volatiles, known as kairomones. The following tables summarize the quantitative data from key field experiments, highlighting the superior performance of this compound-based lures.

Table 1: Efficacy of this compound in Combination with Host Plant Material

TreatmentMean Weevil Captures (per trap)Fold Increase vs. ControlReference
Control (unbaited trap)5.2-[1]
Host Plant Tissue Alone15.83.0[1]
This compound Alone25.44.9[1]
This compound + Host Plant Tissue165.731.9[1]

Table 2: Comparison of Different this compound-Based Lure Formulations and Trap Types

Trap TypeLure FormulationMean Weevil Captures (per trap/month)Reference
Pitfall TrapThis compound (Cosmoplus)46.7[2][3]
Pitfall TrapThis compound (Cosmogel)35.2[2][3]
Surface TrapThis compound (Cosmolure)18.9[2][3]
Surface TrapThis compound (Ecosordinin)15.5[2][3]

The data unequivocally indicates that while this compound alone is a significant attractant, its combination with host plant kairomones results in a synergistic effect, dramatically increasing trap captures.[1] Furthermore, the choice of trap and lure formulation significantly impacts the efficacy of this compound-based trapping systems.[2][3] To date, no other endogenous compound from C. sordidus has been identified that rivals the aggregation-mediating activity of this compound, solidifying its status as the primary aggregation pheromone.

Experimental Protocols

The validation of this compound's role as an aggregation pheromone relies on robust bioassays. Below are detailed methodologies for two key experimental setups used in these studies.

Olfactometer Bioassay Protocol

This laboratory-based assay is crucial for determining the behavioral response of weevils to volatile compounds in a controlled environment.

Objective: To assess the attractiveness of this compound and other volatile compounds to Cosmopolites sordidus.

Materials:

  • Y-tube or four-arm olfactometer

  • Charcoal-filtered and humidified air source

  • Flow meters

  • Odor sources (e.g., synthetic this compound, host plant extracts, control solvent)

  • Adult Cosmopolites sordidus (starved for 24 hours)

  • Collection chambers

Procedure:

  • Acclimatization: Place adult weevils in the testing room for at least one hour prior to the bioassay to allow them to acclimate to the ambient conditions (typically 25°C and 60-70% relative humidity).

  • Airflow: Establish a constant, purified, and humidified airflow through each arm of the olfactometer (e.g., 200 mL/min).

  • Odor Introduction: Introduce the test odor into one arm of the olfactometer and a control (e.g., solvent only) into the other arm(s).

  • Weevil Introduction: Release a single weevil at the base of the main tube.

  • Observation: Record the time the weevil takes to make a choice and which arm it enters. A choice is considered made when the weevil moves a predetermined distance into an arm and remains there for a specified time (e.g., 1 minute).

  • Data Collection: Test a sufficient number of weevils (e.g., 50-100) for each treatment.

  • Rotation: Rotate the arms of the olfactometer between trials to avoid positional bias.

  • Cleaning: Thoroughly clean the olfactometer with a solvent (e.g., ethanol) and bake it between treatments to remove any residual odors.

Field Trapping Bioassay Protocol

This assay validates the laboratory findings under real-world conditions and assesses the practical efficacy of different lure and trap combinations.

Objective: To compare the capture rates of traps baited with this compound, host plant material, and their combination in a banana plantation.

Materials:

  • Pitfall or surface traps

  • This compound lures (e.g., commercially available controlled-release dispensers)

  • Fresh host plant material (e.g., banana pseudostem or corm)

  • Control lures (unbaited)

  • Data collection sheets

Procedure:

  • Site Selection: Choose a banana plantation with a known population of Cosmopolites sordidus.

  • Trap Deployment: Deploy the traps in a randomized block design, with each block containing one of each treatment type.

  • Spacing: Ensure a sufficient distance between traps (e.g., 20 meters) to minimize interference.

  • Baiting: Bait the traps according to the experimental design (this compound alone, host plant material alone, this compound + host plant material, control).

  • Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of captured weevils for each trap.

  • Trap Maintenance: Re-randomize the trap positions and replace the baits at appropriate intervals to maintain their effectiveness.

  • Duration: Continue the experiment for a sufficient period (e.g., several weeks or months) to account for variations in weevil activity and environmental conditions.

Visualizing the Mechanisms

To better understand the biological processes and experimental designs discussed, the following diagrams are provided.

experimental_workflow cluster_lab Laboratory Bioassay cluster_field Field Validation lab_start Acclimatize Weevils olfactometer Introduce to Olfactometer lab_start->olfactometer odor_intro Present Odor vs. Control olfactometer->odor_intro behavior Record Behavioral Choice odor_intro->behavior lab_end Analyze Data behavior->lab_end field_start Randomized Trap Deployment lab_end->field_start Validate Lab Findings baiting Bait with this compound +/- Kairomones field_start->baiting trapping Capture Weevils Over Time baiting->trapping field_end Analyze Capture Rates trapping->field_end

Experimental workflow for this compound validation.

signaling_pathway cluster_olfaction Olfactory Signal Transduction cluster_membrane Neuronal Membrane This compound This compound Molecule obp Odorant Binding Protein (OBP) This compound->obp Binding or_complex Odorant Receptor (OR) - Orco Complex obp->or_complex Transport & Delivery neuron Olfactory Receptor Neuron or_complex->neuron Ion Channel Activation or G-protein Cascade brain Brain neuron->brain Signal to Antennal Lobe behavior behavior brain->behavior Behavioral Response (Aggregation)

Generalized olfactory signaling pathway in insects.

References

Cross-reactivity of Sordidin with Other Weevil Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sordidin, the aggregation pheromone of the banana weevil (Cosmopolites sordidus), and its potential for cross-reactivity with other weevil species. While direct experimental data on this compound's interaction with other weevils is currently limited in published literature, this document synthesizes available information on weevil pheromone specificity and outlines the standard experimental protocols used to determine such cross-reactivity. This guide is intended to be a valuable resource for researchers investigating novel pest management strategies and for professionals in drug development exploring species-specific chemical communication.

This compound: The Aggregation Pheromone of the Banana Weevil

This compound is a male-produced aggregation pheromone that attracts both male and female banana weevils, Cosmopolites sordidus.[1] Its primary function is to signal suitable feeding and breeding sites, leading to the aggregation of conspecifics. The effectiveness of this compound in trapping C. sordidus is significantly enhanced by the presence of host plant volatiles, a common phenomenon in the chemical ecology of weevils.[2]

While this compound-based traps are a cornerstone of integrated pest management (IPM) programs for the banana weevil, their specificity is a critical factor in their environmental safety and efficacy.[3] Understanding the potential for this compound to attract non-target weevil species is essential for predicting its ecological impact and for the development of highly selective pest control solutions.

Pheromone Cross-Reactivity in Weevils (Coleoptera: Curculionidae)

The family Curculionidae is one of the largest in the animal kingdom, with many species utilizing aggregation pheromones for chemical communication. While these pheromones are often highly species-specific, instances of cross-attraction have been documented, particularly among closely related species that share similar pheromone components or receptor sensitivities.

Several factors can influence the degree of cross-reactivity:

  • Chemical Structure of the Pheromone: Weevil aggregation pheromones are often composed of multiple chemical compounds in specific ratios. Closely related species may produce structurally similar compounds, increasing the likelihood of cross-attraction.

  • Olfactory Receptor Specificity: The olfactory receptors on the antennae of weevils are tuned to detect specific chemical cues. The degree of specificity of these receptors determines whether a weevil will respond to the pheromone of another species.

  • Host Plant Volatiles: The synergistic effect of host plant volatiles can play a role in modulating the specificity of the pheromone signal. Some weevil species may only be attracted to a pheromone in the presence of specific host plant cues.

Case Studies of Cross-Reactivity in Other Weevil Genera:

To illustrate the phenomenon of cross-reactivity, the following table summarizes pheromone information for selected weevil species, highlighting instances of interspecific attraction.

Pheromone Component(s)Producing SpeciesKnown Attracted SpeciesCross-Reactivity NotedReference(s)
Grandisoic acidAnthonomus grandis (Boll weevil)A. grandis, A. eugenii (Pepper weevil)Yes[4]
Ferrugineol (4-methyl-5-nonanol)Rhynchophorus ferrugineus (Red palm weevil)R. ferrugineus, R. bilineatus, Dynamis borassiYes[5]
(2E)-6-methyl-2-hepten-4-olRhynchophorus palmarum (American palm weevil)R. palmarum, Dynamis borassiYes[5]
This compoundCosmopolites sordidus (Banana weevil)C. sordidusNot documentedN/A

This table is for illustrative purposes and is not an exhaustive list of all known weevil pheromones.

Experimental Protocols for Assessing Cross-Reactivity

Determining the cross-reactivity of a pheromone like this compound involves a combination of laboratory-based bioassays and field trials. The following are detailed methodologies for key experiments.

3.1. Electroantennography (EAG)

Electroantennography is an electrophysiological technique used to measure the response of an insect's antenna to volatile compounds. It is a powerful tool for screening potential attractants and assessing the sensitivity of a weevil's olfactory system to different pheromones.[6][7]

Methodology:

  • Insect Preparation: An adult weevil is immobilized, and one of its antennae is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. The test compound (e.g., this compound) is introduced into the airstream for a short duration.

  • Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative voltage deflection indicates a response of the olfactory receptor neurons to the stimulus.

  • Controls: A solvent blank and a known standard attractant are used as negative and positive controls, respectively.

Below is a diagram illustrating the typical workflow for an EAG experiment.

EAG_Workflow cluster_prep Antenna Preparation cluster_exp EAG Experiment cluster_analysis Data Analysis insect Immobilize Weevil excise Excise Antenna insect->excise mount Mount on Electrodes excise->mount airflow Continuous Airflow mount->airflow stimulus Introduce this compound airflow->stimulus record Record Antennal Response stimulus->record compare Compare Response to Controls record->compare determine Determine Olfactory Sensitivity compare->determine

EAG Experimental Workflow

3.2. Olfactometer Bioassays

Olfactometer bioassays are behavioral experiments designed to assess an insect's preference for different odors in a controlled environment.[8][9][10] A Y-tube olfactometer is a common apparatus used for two-choice assays.[11]

Methodology:

  • Apparatus Setup: A Y-shaped glass or plastic tube is used. Purified and humidified air is passed through each arm of the Y-tube.

  • Odor Introduction: The test odor (e.g., this compound) is introduced into the airflow of one arm (the "treatment" arm), while the other arm receives only the clean air (the "control" arm).

  • Insect Release: A single weevil is released at the base of the Y-tube and is allowed to move freely and choose one of the arms.

  • Data Collection: The time the weevil spends in each arm and its final choice are recorded.

  • Replication and Controls: The experiment is replicated with multiple individuals. The positions of the treatment and control arms are switched between trials to avoid positional bias.

The following diagram illustrates the workflow of a Y-tube olfactometer bioassay.

Olfactometer_Workflow cluster_setup Apparatus Setup cluster_trial Experimental Trial cluster_data Data Analysis setup_y Prepare Y-Tube setup_air Establish Airflow setup_y->setup_air add_odor Introduce this compound to One Arm setup_air->add_odor release_weevil Release Weevil at Base add_odor->release_weevil observe Observe Weevil's Choice release_weevil->observe record_choice Record Choice and Time observe->record_choice analyze Statistical Analysis of Preference record_choice->analyze

Y-Tube Olfactometer Bioassay Workflow

3.3. Field Trapping Assays

Field trapping assays are the definitive test for determining the attractiveness and specificity of a pheromone under natural conditions.[3][12][13]

Methodology:

  • Trap Deployment: Traps (e.g., pitfall traps) are deployed in a suitable habitat where both the target and non-target weevil species are present.

  • Baiting: Traps are baited with different lures:

    • This compound alone

    • This compound in combination with host plant volatiles

    • Host plant volatiles alone (as a control)

    • Unbaited traps (as a negative control)

  • Experimental Design: Traps are arranged in a randomized block design to account for spatial variability. A sufficient distance is maintained between traps to avoid interference.

  • Data Collection: Traps are checked at regular intervals, and the number and species of captured weevils are recorded.

  • Data Analysis: Statistical analysis is performed to compare the capture rates of different weevil species in the differently baited traps.

This diagram outlines the logical flow of a field trapping assay.

Field_Trapping_Logic start Define Study Site and Target Species design Randomized Block Design start->design traps Deploy Traps design->traps baiting Bait Traps with this compound and Controls traps->baiting collection Collect Captured Weevils Periodically baiting->collection identification Identify and Count Weevil Species collection->identification analysis Statistical Analysis of Capture Data identification->analysis conclusion Determine Cross-Reactivity analysis->conclusion

Logic Diagram for a Field Trapping Assay

Conclusion and Future Directions

Currently, there is a lack of direct, published experimental evidence to definitively assess the cross-reactivity of this compound with other weevil species. The high specificity of insect pheromones suggests that significant attraction of non-target species is unlikely, but this needs to be empirically verified.

Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to investigate the olfactory responses of various weevil species to this compound. Such studies would not only provide valuable data on the specificity of this important semiochemical but also contribute to the development of more effective and environmentally benign pest management strategies. Further research into the olfactory receptor genes of different weevil species could also provide a molecular basis for understanding and predicting pheromone cross-reactivity.

References

Sordidin in Integrated Pest Management: A Cost-Benefit Analysis for Banana Weevil Control

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The banana weevil (Cosmopolites sordidus) stands as a significant impediment to banana and plantain production globally, inflicting substantial economic losses through larval boring activity in the corm.[1] Traditional control methods have often relied on synthetic insecticides, which, despite their efficacy, pose considerable environmental and health risks.[2][3][4][5][6][7] This guide provides a comprehensive cost-benefit analysis of Sordidin, the male-produced aggregation pheromone of the banana weevil, and compares its performance with alternative pest control strategies.[2][8][9][10][11] Experimental data and detailed methodologies are presented to offer an objective evaluation for researchers and professionals in the field.

Performance and Efficacy of this compound

This compound-based trapping systems have demonstrated significant efficacy in monitoring and controlling banana weevil populations. Field studies have consistently shown that traps baited with this compound capture a considerably higher number of weevils compared to traditional methods like pseudostem traps.[10][12] The effectiveness of this compound is synergistically enhanced when used in conjunction with host plant volatiles (kairomones).[8][13]

Key Performance Metrics:

  • Increased Trap Captures: Pheromone traps can be 5 to 25 times more effective than conventional pseudostem traps.[10][12]

  • Reduced Crop Damage: The use of this compound-based trapping has been shown to lower corm damage from 20-30% with insecticides to 10% or less.[12]

  • Economic Viability: In one study, the annual cost of pheromone trapping was estimated at approximately $185 per hectare, with a potential increase in yield value of around $4,240 per hectare. The investment in pheromone trapping becomes profitable with just a 1% average increase in bunch weight per year.[9][12]

Comparative Analysis of Pest Control Strategies

The following tables provide a quantitative comparison of this compound with other common pest control methods for the banana weevil.

Table 1: Efficacy of Different Pest Control Methods for Cosmopolites sordidus

Control MethodEfficacy MetricReported EfficacySource(s)
This compound Pheromone Traps Reduction in corm damageFrom 20-30% down to ≤10%[12]
Increase in trap capture vs. pseudostem traps5-25 times more weevils[10][12]
Population reduction (1-year trapping)43-61%[14]
Chemical Insecticides
FipronilReduction in central cylinder damage95%[3]
ImidaclopridReduction in central cylinder damage100%[3]
ChlorpyrifosReduction in adult densitySignificant decrease[3]
Biological Control
Beauveria bassiana (endophytic)Reduction in weevil population53.4-57.7%[15]
Reduction in plant damage29.1-62.7%[15]
Beauveria bassiana / M. anisopliae (field application)Adult mortality (field)~31% (variable)[16]
Adult mortality (lab)>80%[16][17][18]
Cultural Controls
Paring of planting materialWeevil elimination from planting materialEffective for resource-poor farmers[19]
Trapping & SanitationReduction in weevil population43-61% (after 1 year)[14]

Table 2: Cost-Benefit and Environmental Impact Comparison

Control MethodEstimated CostEconomic BenefitEnvironmental Impact
This compound Pheromone Traps ~$185 / hectare / year[9][12]~$4,240 / hectare / year increase in yield value[12]Low; species-specific, reduces need for broad-spectrum insecticides.
Chemical Insecticides Variable, can be high.High efficacy can lead to significant yield protection.High; risk of water contamination, harm to non-target organisms, and pesticide resistance.[2][4][5][6][7]
Biological Control Cost of inoculum production and application can be a bottleneck.[17]Can be effective, but field performance is variable.[16]Low; generally safe for non-target species and the environment.
Cultural Controls Labor-intensive.Can be effective, especially as part of an IPM program.Low; relies on sustainable farming practices.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Regulation

This compound, a sesquiterpenoid, is synthesized in the banana weevil via the mevalonate (B85504) (MVA) pathway.[9][11][12][20][21][22][23][24] This pathway is also responsible for the production of Juvenile Hormone III (JH III), which plays a regulatory role in pheromone production.[12][20][24] Nutritional status, mediated by the insulin/TOR signaling pathway, also influences JH III synthesis and, consequently, this compound production.[21][25]

sordidin_biosynthesis cluster_mva Mevalonate (MVA) Pathway cluster_this compound Pheromone Biosynthesis cluster_regulation Regulation acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp Multiple steps fpp_this compound Farnesyl Pyrophosphate (FPP) This compound This compound fpp_this compound->this compound Terminal Enzymes jh_iii Juvenile Hormone III jh_iii->hmg_coa Regulates transcription insulin_tor Insulin/TOR Pathway (Nutritional Status) insulin_tor->jh_iii

Biosynthesis of this compound via the Mevalonate Pathway.
Experimental Workflow for Efficacy Testing

A typical workflow for evaluating the efficacy of this compound involves laboratory-based electrophysiological and behavioral assays, followed by field trapping experiments.

experimental_workflow cluster_lab Laboratory Assays cluster_field Field Trials eag Electroantennography (EAG) - Assess antennal response olfactometer Olfactometer Bioassay - Quantify behavioral attraction eag->olfactometer Identifies active compounds trap_design Trap Design & Lure Formulation olfactometer->trap_design Confirms attraction field_deployment Field Deployment - Randomized block design trap_design->field_deployment data_collection Data Collection - Weevil counts, crop damage field_deployment->data_collection analysis Data Analysis & Comparison data_collection->analysis

Workflow for this compound Efficacy Evaluation.

Experimental Protocols

Electroantennography (EAG) Protocol

Objective: To measure the electrical response of the banana weevil's antenna to this compound and its analogues.

  • Insect Preparation: Anesthetize an adult C. sordidus by chilling. Under a stereomicroscope, carefully excise one antenna at its base.[1]

  • Electrode Preparation: Prepare two glass capillary electrodes filled with a conductive saline solution (e.g., 0.1 M KCl).[26]

  • Antenna Mounting: Mount the basal end of the antenna onto the reference electrode and the distal tip onto the recording electrode. A small amount of conductive gel can be used to ensure good contact.[1]

  • Air Delivery: Direct a continuous stream of humidified, purified air over the mounted antenna.[1]

  • Stimulus Preparation: Prepare serial dilutions of synthetic this compound in a suitable solvent (e.g., hexane). Apply a known volume of each dilution onto a filter paper strip and insert it into a Pasteur pipette. A solvent-only pipette serves as the control.

  • Stimulus Delivery: Insert the tip of the stimulus pipette into the continuous airflow and deliver a puff of air to introduce the odorant to the antenna.

  • Recording and Analysis: Record the resulting negative voltage deflection (EAG response) in millivolts. Compare the responses to different concentrations of this compound and the control to determine the antenna's sensitivity.[1]

Olfactometer Bioassay Protocol

Objective: To assess the behavioral response (attraction or repulsion) of C. sordidus to this compound in a controlled environment.

  • Apparatus: Utilize a Y-tube or multi-arm olfactometer. The apparatus should allow for the delivery of purified, humidified air through each arm.[8][27][28]

  • Stimulus and Control: Introduce the this compound-baited lure into the airflow of one arm and a control (solvent only) into the other arm(s).

  • Insect Release: Release an individual adult weevil at the downwind end of the olfactometer.

  • Observation: Record the time the weevil takes to make a choice and which arm it enters. A choice is typically defined as the weevil moving a certain distance up an arm.

  • Data Analysis: Use statistical tests (e.g., Chi-square) to determine if there is a significant preference for the arm containing this compound compared to the control arm. Replicate the experiment multiple times with different individual weevils.

Field Trapping Protocol

Objective: To evaluate the efficacy of this compound-baited traps in capturing C. sordidus under field conditions and to compare different trap designs or lure formulations.

  • Site Selection: Choose a banana plantation with a known history of weevil infestation.

  • Experimental Design: Use a randomized complete block design to account for potential spatial variability in weevil populations. Each block should contain all the trap treatments being tested.

  • Trap Deployment: Deploy the traps at a specified density (e.g., 4 traps per hectare).[10] Traps should be placed at a consistent height and distance from banana mats.[29]

  • Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of captured weevils. At the beginning and end of the trial, assess crop damage by examining a sample of banana corms for larval tunneling.

  • Trap Maintenance: Replace lures and service traps according to the manufacturer's recommendations (typically every 4-5 weeks for pheromone lures).[30]

  • Data Analysis: Use analysis of variance (ANOVA) or other appropriate statistical methods to compare the mean number of weevils captured per trap and the levels of crop damage among the different treatments.

Conclusion

The use of this compound presents a highly effective, economically viable, and environmentally sustainable component of an Integrated Pest Management (IPM) program for the banana weevil. While chemical insecticides can offer rapid knockdown of weevil populations, their associated environmental and health costs are substantial. Biological and cultural controls are valuable tools, but their efficacy can be variable. This compound-based pheromone trapping offers a targeted and potent method for reducing weevil populations and crop damage, thereby enhancing the sustainability and profitability of banana cultivation. Further research should focus on optimizing lure formulations, trap designs, and their integration with other IPM strategies.

References

Navigating Banana Weevil Management: A Comparative Environmental Impact Assessment of Sordidin and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a data-driven comparison of Sordidin-based strategies and alternative methods for controlling the banana weevil (Cosmopolites sordidus), with a focus on their environmental impact. The following analysis synthesizes available experimental data to offer a comprehensive overview for informed decision-making in agricultural pest management.

The banana weevil is a significant pest in banana and plantain production worldwide, causing substantial yield losses. Traditional control has heavily relied on synthetic chemical pesticides, but concerns over environmental contamination and human health risks have spurred the exploration of more sustainable alternatives. This compound, the male-produced aggregation pheromone of the banana weevil, has emerged as a promising component of Integrated Pest Management (IPM) strategies. This guide compares the environmental footprint of this compound with chemical, biological, and cultural control methods.

Data Presentation: A Comparative Analysis

The following tables summarize the environmental and toxicological profiles of this compound and its primary alternatives.

Table 1: Environmental Fate and General Impact

Control MethodActive Agent/PrincipleEnvironmental PersistenceGreenhouse Gas Emissions (Production)General Environmental Impact
Pheromone-based This compound (Aggregation Pheromone)Data not available for this compound specifically. Insect pheromones are generally considered biodegradable and non-persistent.Biotechnological production can reduce GHG emissions by up to 90% compared to chemical synthesis (typically 5-10 kg CO₂e/kg of pheromone).[1]Considered environmentally benign; does not pollute the environment or harm non-targeted species.[2]
Chemical Control Chlorpyrifos (Organophosphate)Can persist in the environment; 90% lost from impregnated bags within 10 days, primarily through evaporation.[3][4]General estimates for insecticides range from 14-19 kg CO₂e/kg produced.High risk to aquatic ecosystems and potential for groundwater contamination. Poses risks to workers and surrounding communities.[5][6][7]
Chemical Control Carbofuran (Carbamate)Not persistent in soil but may persist in water under certain conditions. High potential for leaching to groundwater.[8]General estimates for insecticides range from 14-19 kg CO₂e/kg produced.[8]High risk to aquatic ecosystems and human health.[2][9][10]
Biological Control Beauveria bassiana (Fungus)Persistence varies with soil type and environmental conditions. Half-life can be short (e.g., 9 days), but can persist for over a year in some soils.[11][12]Not available.Generally considered environmentally friendly with minimal impact on non-target organisms.[9][13][14]
Biological Control Metarhizium anisopliae (Fungus)Generally more persistent in agricultural soils than B. bassiana, with a half-life of up to 41 days and can persist for over a year.[11][12]Not available.Considered environmentally friendly with low risk to non-target organisms.[9][13]
Cultural Control Trapping, sanitation, clean planting materialNot applicable.Not applicable.Environmentally friendly and sustainable.[14]

Table 2: Ecotoxicity Profile

Control MethodActive AgentAcute Toxicity to BirdsAcute Toxicity to FishAcute Toxicity to Aquatic InvertebratesToxicity to Honeybees
Pheromone-based This compoundNo specific data available. Pheromones are generally considered to have low toxicity to non-target organisms.[2]No specific data available.No specific data available.No specific data available.
Chemical Control ChlorpyrifosHighly toxic.Highly toxic.Highly toxic.Highly toxic.
Chemical Control CarbofuranHighly toxic; one granule can be lethal to a small bird.[15]Highly toxic (96-hour LC50 for rainbow trout is 0.38 mg/L).[15]Highly toxic (48-hour EC50 for Daphnia magna is 0.0187 mg/L).[16]Highly toxic.[8]
Biological Control Beauveria bassianaGenerally considered safe.Generally considered safe.Some studies show potential effects, but generally considered low risk.Generally considered safe, though some studies suggest potential for harm.
Biological Control Metarhizium anisopliaeGenerally considered safe.Generally considered safe.Generally considered safe.Generally considered safe.
Cultural Control Not applicableNo direct toxicity.No direct toxicity.No direct toxicity.No direct toxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols relevant to the assessment of banana weevil control methods.

Field Efficacy Trial of Pheromone Traps vs. Conventional Traps
  • Objective: To compare the efficacy of this compound-baited traps against traditional pseudostem traps for capturing C. sordidus.

  • Experimental Design: A randomized block design is typically used in a banana plantation with a known weevil infestation.[17]

  • Treatments:

    • This compound-baited pitfall traps.

    • Conventional pseudostem traps.

    • Control (no trap).

  • Procedure:

    • Traps are placed at a standardized distance from each other (e.g., 20 meters apart) within each block.[17]

    • The number of weevils captured in each trap is recorded weekly for a specified period (e.g., 8-12 weeks).

    • Data on weevil damage to corms may also be collected at the beginning and end of the trial. Damage can be assessed by examining cross-sections of the corm and calculating a damage index.[17]

  • Data Analysis: Analysis of variance (ANOVA) is used to compare the mean number of weevils captured per trap type.

Assessment of Pesticide Residues in Water from Banana Plantations
  • Objective: To quantify the concentration of pesticide residues (e.g., chlorpyrifos, carbofuran) in water bodies adjacent to banana plantations.

  • Sampling:

    • Water samples are collected from multiple points, including streams running through plantations, drainage channels, and nearby rivers.[2][6][9]

    • Samples are collected in amber glass bottles to prevent photodegradation of the pesticides.

    • Sampling is often conducted before and after pesticide application events and during different seasons to capture variability.

  • Sample Preparation and Analysis:

    • Solid-phase extraction (SPE) is commonly used to extract and concentrate the pesticide residues from the water samples.

    • The extracted residues are then analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[9][10]

  • Data Interpretation: The measured concentrations are compared to established water quality guidelines and toxicological endpoints for aquatic organisms to assess the environmental risk.[2][6]

Evaluation of the Soil Persistence of Entomopathogenic Fungi
  • Objective: To determine the persistence of Beauveria bassiana or Metarhizium anisopliae in agricultural soil following application.

  • Experimental Setup:

    • The fungal agent is applied to soil plots at a known concentration.

    • Control plots receive no fungal application.

  • Sampling and Analysis:

    • Soil samples are collected from different depths at regular intervals (e.g., weekly or monthly) after application.[12][18]

    • The population of the entomopathogenic fungus in the soil is quantified using two main methods:

      • Galleria mellonella bait method: Soil samples are baited with wax moth larvae, which are highly susceptible to these fungi. The mortality of the larvae due to fungal infection is recorded.[12][19]

      • Selective plating: Soil dilutions are plated on a selective agar (B569324) medium that promotes the growth of the target fungus while inhibiting other microorganisms. The number of colony-forming units (CFUs) is then counted.[8][19]

  • Data Analysis: The decline in the fungal population over time is modeled to calculate its half-life in the soil.

Mandatory Visualization

Experimental_Workflow cluster_setup Experimental Setup cluster_data Data Collection cluster_analysis Data Analysis & Conclusion start Site Selection: Banana Plantation with Known Weevil Infestation design Randomized Block Design start->design treatments Treatment Allocation: 1. This compound Traps 2. Chemical Control 3. Biological Control 4. Cultural Control 5. Untreated Control design->treatments efficacy Efficacy Assessment: - Weevil capture rates - Corm damage index treatments->efficacy env_impact Environmental Impact Assessment: - Soil & water pesticide residues - Non-target organism counts treatments->env_impact stat_analysis Statistical Analysis: - ANOVA - T-tests efficacy->stat_analysis env_impact->stat_analysis comparison Comparative Evaluation of Efficacy and Environmental Impact stat_analysis->comparison conclusion Conclusion: Recommendation for IPM Strategy comparison->conclusion

Caption: Experimental workflow for a comparative study of banana weevil control methods.

Sordidin_Signaling_Pathway This compound This compound (Pheromone) Released by Male Weevil antenna Odorant Receptors on Female & Male Antennae This compound->antenna Binding signal_transduction Signal Transduction Cascade in Olfactory Sensory Neurons antenna->signal_transduction Activation brain Antennal Lobe of Brain: Signal Processing signal_transduction->brain Neural Signal behavior Behavioral Response: Chemotaxis towards Pheromone Source brain->behavior Initiation of Movement

Caption: Simplified signaling pathway of this compound in the banana weevil.

IPM_Strategy cluster_monitoring Monitoring cluster_prevention Prevention cluster_intervention Intervention ipm Integrated Pest Management (IPM) for Banana Weevil sordidin_traps This compound-baited Traps ipm->sordidin_traps corm_assessment Corm Damage Assessment ipm->corm_assessment clean_planting Use of Clean Planting Material ipm->clean_planting sanitation Field Sanitation ipm->sanitation mass_trapping Mass Trapping (this compound or Pseudostem) sordidin_traps->mass_trapping biological_control Biological Control (e.g., B. bassiana) corm_assessment->biological_control chemical_control Judicious Use of Chemical Pesticides (Last Resort) corm_assessment->chemical_control clean_planting->mass_trapping sanitation->mass_trapping

Caption: Logical relationship of an IPM strategy for banana weevil control.

References

Comparing synthetic Sordidin to natural pheromone extracts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the efficacy, synthesis, and bioactivity of synthetic sordidin against natural pheromone extracts for researchers and drug development professionals. This document provides an objective analysis supported by experimental data and detailed protocols.

Introduction to this compound

This compound is the male-produced aggregation pheromone of the banana weevil, Cosmopolites sordidus, a significant pest in banana and plantain cultivation worldwide.[1][2] The primary function of this compound is to attract both male and female weevils to a common location, facilitating mating and aggregation. The major naturally occurring and most active component has been identified as (1S,3R,5R,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane.[3] Synthetic versions of this compound are widely used in pest management strategies, primarily in baited traps for monitoring and mass trapping of the weevil population.[4][5] This guide compares the synthetic pheromone to natural extracts in terms of biological activity and application.

Methodologies and Experimental Protocols

Precise and replicable experimental protocols are fundamental to comparing the efficacy of synthetic and natural pheromones. Below are detailed methodologies for pheromone extraction, chemical synthesis, and bioassays.

Natural Pheromone Extraction

The collection of natural this compound is performed by capturing the volatile compounds released by live, male C. sordidus weevils.

  • Insect Rearing : Male and female weevils are separated at the pupal stage to ensure virginity and housed in controlled environment chambers.

  • Volatile Collection (Aeration) :

    • A group of several hundred male weevils is placed in a glass chamber.

    • Purified, charcoal-filtered air is passed through the chamber at a controlled flow rate.

    • The effluent air, now containing the male-produced volatiles, is drawn through a cartridge containing a porous polymer adsorbent (e.g., Porapak Q or Tenax®).

    • Aeration is typically conducted for 24-48 hours to collect a sufficient quantity of the pheromone.

  • Elution and Concentration :

    • The adsorbent trap is washed with a high-purity solvent, such as hexane (B92381) or dichloromethane, to elute the trapped volatile compounds.

    • The resulting solution is carefully concentrated under a gentle stream of nitrogen to a small volume for analysis and use in bioassays.

Chemical Synthesis of this compound

Synthetic this compound is typically produced as a racemic mixture of its four diastereoisomers. Commercial synthesis allows for the large-scale production required for agricultural applications.[6]

  • Starting Material : A common precursor for the synthesis is commercially available 4-methylpent-4-en-2-ol.[7][8]

  • Key Synthesis Steps :

    • Epoxidation : The starting material undergoes stereocontrolled epoxidation to create syn and anti epoxide intermediates.[7][8]

    • Alkylation : Silyloxy derivatives of the epoxides are alkylated using anions of N-cyclohexyldiethylketimine or 3-pentanone (B124093) N,N-dimethylhydrazone.[7][8]

    • Cyclization : An acidic work-up of the alkylation product promotes cyclization, which forms the core 2,8-dioxabicyclo[3.2.1]octane structure of this compound.[7][8][9]

  • Purification : The final product is a mixture of isomers, which can be purified using techniques like preparative gas chromatography if specific isomers are required for research purposes.

Bioassay Protocols

Bioassays are critical for evaluating and comparing the attractiveness of pheromone formulations.

  • Electroantennography (EAG) : This technique measures the electrical response of a weevil's antenna to an odorant, providing a direct measure of olfactory receptor activation.

    • An antenna is carefully excised from a live weevil.

    • The antenna is mounted between two electrodes filled with a saline solution.[10]

    • A puff of air containing the test compound (natural extract or synthetic this compound) is delivered over the antenna.

    • The resulting change in electrical potential (depolarization) is amplified and recorded. The amplitude of the response indicates the level of antennal stimulation.

  • Olfactometer Bioassay : A laboratory-based behavioral assay to test choice and attraction.

    • A multi-arm olfactometer (e.g., a four-arm or Y-tube design) is used, which allows the weevil to choose between different air streams.[11]

    • One arm carries a stream of purified air (control), while another carries air passed over the test substance (e.g., a filter paper treated with synthetic this compound).

    • A single weevil is released at the center of the olfactometer.

    • The time spent in each arm and the final choice of the weevil are recorded. A statistically significant preference for the test arm indicates attraction.[11]

  • Field Trapping Bioassay : The definitive test of a pheromone's effectiveness under real-world conditions.

    • Trap Design : Pitfall traps are commonly used, which consist of a container buried in the ground, often containing soapy water to retain captured weevils.[5][12]

    • Lure Preparation : A slow-release dispenser containing the synthetic this compound formulation is placed in the trap.

    • Experimental Setup : Traps are placed in a grid pattern within a banana plantation. A common experimental design involves a randomized block design to account for spatial variability.

    • Data Collection : The number of weevils captured in each trap is recorded at regular intervals (e.g., weekly). Data are typically analyzed using ANOVA to compare the performance of different lures.[12]

Comparative Data: Synthetic vs. Natural this compound

Direct quantitative comparisons between natural extracts and synthetic this compound are scarce in published literature. Field studies primarily focus on the efficacy of different synthetic isomer blends, often in combination with host-plant volatiles (kairomones). However, electrophysiological and field data strongly indicate that synthetic this compound effectively mimics the function of the natural pheromone.

Table 1: Field Performance of Synthetic this compound Formulations (Note: Data are synthesized from multiple field studies to illustrate typical performance. Direct comparison with a "natural extract" lure is generally not feasible due to the difficulty in standardizing and deploying natural extracts in the field.)

Lure FormulationMean Weevil Captures / Trap / WeekHost Plant Co-attractantKey Finding
Control (Unbaited Trap) 0.5 - 2NoneBaseline capture rate is very low.
Synthetic this compound (Isomer Mix) 15 - 30NoneSynthetic pheromone significantly increases trap capture over control.[7][8]
Synthetic this compound + Banana Corm Tissue 50 - 100+YesThe addition of host plant material can have a strong synergistic effect, dramatically increasing captures.[4]
Major Isomers Only (1c + 1d) 12 - 25NoneThe major naturally occurring isomers are highly attractive on their own.[7][8]
All Four Synthetic Isomers (1a-d) 18 - 35NoneA mixture of all four isomers is often the most effective synthetic lure.[7][8]

Table 2: Electroantennography (EAG) Response Comparison

StimulusRelative EAG Response Amplitude (Normalized)Notes
Purified Air (Control) 0%No response.
Natural Male Volatile Extract 100%Strong antennal response from both male and female antennae.
Synthetic this compound Isomer 1a HighAll four synthetic stereoisomers are antennally active.[9][13]
Synthetic this compound Isomer 1b HighAntennal response confirms perception of the synthetic molecule.
Synthetic this compound Isomer 1c HighThe olfactory system of the weevil recognizes the key synthetic components.
Synthetic this compound Isomer 1d HighThis demonstrates the viability of synthetic this compound as a mimic of the natural pheromone at the receptor level.

Visualizations: Workflows and Signaling Pathways

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for comparing pheromone formulations, from initial generation to field validation.

G Figure 1. Workflow for Pheromone Comparison cluster_0 Pheromone Generation cluster_1 Analysis & Bioassay cluster_2 Field Validation cluster_3 Outcome a1 Natural Pheromone Extraction (Aeration) b1 GC-MS & GC-EAG Analysis a1->b1 a2 Chemical Synthesis of this compound Isomers a2->b1 b2 Laboratory Olfactometer Behavioral Assay b1->b2 c1 Field Trapping Trials b2->c1 c2 Data Analysis (ANOVA) c1->c2 d1 Efficacy Comparison c2->d1

Workflow for comparing natural and synthetic pheromones.
Pheromone Signaling Pathway

While the specific receptors for this compound in C. sordidus have not been identified, the following diagram illustrates a generalized model of insect pheromone signal transduction in an olfactory sensory neuron.

G Figure 2. Generalized Insect Pheromone Signaling Pathway cluster_0 Sensillum Lymph cluster_1 Dendritic Membrane PBP Pheromone Binding Protein (PBP) Receptor Odorant Receptor (OR) + Orco PBP->Receptor Transport & Delivery Pheromone This compound Pheromone->PBP Binding IonChannel Ion Channel (Na+, Ca2+) Receptor->IonChannel Conformational Change Opens Channel Neuron Neuron Depolarization (Action Potential) IonChannel->Neuron Influx

A model of insect pheromone reception at the neuron level.

Conclusion

The available evidence strongly supports the use of synthetic this compound as a highly effective and practical substitute for natural pheromone extracts in the management of the banana weevil, Cosmopolites sordidus.

  • Efficacy : Field trials consistently demonstrate that traps baited with synthetic this compound capture significantly more weevils than unbaited traps. Its effectiveness is comparable to the presumed activity of the natural pheromone and can be synergistically enhanced with the addition of host plant kairomones.

  • Feasibility : Chemical synthesis provides a reliable, scalable, and cost-effective source of this compound, which is essential for widespread agricultural use. In contrast, collecting sufficient quantities of the natural pheromone for field applications is impractical.

  • Bioactivity : Both electrophysiological and behavioral assays confirm that synthetic this compound effectively activates the olfactory pathways of C. sordidus, successfully mimicking the natural aggregation signal. All four primary stereoisomers have been shown to be antennally active.

For researchers and drug development professionals, synthetic this compound represents a robust tool for developing and implementing integrated pest management (IPM) programs. Future research may focus on optimizing isomer ratios for enhanced attraction and developing more efficient slow-release formulations.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Sordidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of laboratory chemicals are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Sordidin, ensuring laboratory safety and regulatory compliance. By adhering to these protocols, you contribute to a safe and sustainable research environment.

This compound: Chemical and Safety Data Overview

This compound is an aggregation pheromone of the banana weevil.[1] While it is classified as a non-hazardous substance, proper handling and disposal are still necessary to maintain a safe laboratory environment.[2] The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC11H20O2[2][3]
Molecular Weight184.28 g/mol [2][3]
CAS Number162490-88-2[2][3]
Hazard ClassificationNot a hazardous substance or mixture[2]

Experimental Protocols for Safe Disposal

While specific experimental protocols for the disposal of this compound are not extensively detailed in published literature due to its non-hazardous nature, the following procedures are derived from its Safety Data Sheet (SDS) and general best practices for non-hazardous laboratory chemical waste disposal.

Personal Protective Equipment (PPE) Protocol:

Before handling this compound for disposal, it is mandatory to wear the following PPE:

  • Gloves: Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]

  • Lab Coat: A standard lab coat should be worn to protect from potential splashes.

Disposal of Unused this compound (Solid):

  • Waste Collection:

    • Collect solid this compound waste in a designated, non-leaking, and sealable container.

    • The container must be compatible with the chemical.

    • Label the container clearly as "Non-hazardous Solid Chemical Waste" and specify "this compound."

  • Storage:

    • Store the waste container in a designated waste accumulation area within the laboratory.

    • Ensure the container is kept closed except when adding waste.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste contractor.

    • Do not dispose of solid this compound in regular laboratory trash cans that will be handled by custodial staff.[3]

Disposal of Empty this compound Containers:

  • Decontamination:

    • If the container held a significant amount of this compound, rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residue.

    • Collect the rinseate as chemical waste.

  • Container Preparation:

    • Deface or remove the original product label to prevent misidentification.

    • Ensure no freestanding liquid remains inside the container.[3]

  • Final Disposal:

    • Once clean and properly defaced, the empty container may be disposed of in the regular trash.[3]

Disposal of Contaminated Materials (e.g., Gloves, Wipes):

  • Segregation:

    • Collect any materials, such as gloves or absorbent pads, that have come into contact with this compound separately.

  • Waste Collection:

    • Place these materials in a designated, sealed waste bag or container.

    • Label the container clearly as "Contaminated Laboratory Waste."

  • Final Disposal:

    • Dispose of contaminated materials in accordance with applicable laws and good laboratory practices, typically through your institution's EHS program.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste materials.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_paths Disposal Procedures cluster_solid Unused this compound / Contaminated Solids cluster_container Empty this compound Container start Start: this compound Waste for Disposal ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type collect_solid Collect in a Labeled, Sealable Container waste_type->collect_solid Unused this compound or Contaminated Materials decontaminate Decontaminate/Rinse (if necessary) waste_type->decontaminate Empty Container store_solid Store in Designated Waste Area collect_solid->store_solid dispose_solid Dispose via Institutional EHS Program store_solid->dispose_solid end End: Disposal Complete dispose_solid->end deface Deface or Remove Label decontaminate->deface dispose_container Dispose in Regular Trash deface->dispose_container dispose_container->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Sordidin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sordidin

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. It is designed to offer procedural, step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals.

This compound, a volatile substance used as an attractant for the banana corm weevil, is not classified as a hazardous substance or mixture according to the available safety data sheet (SDS)[1]. However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, wearing appropriate PPE is a fundamental aspect of good laboratory practice. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile glovesTo prevent direct skin contact.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from potential splashes.
Body Protection Standard laboratory coatTo protect skin and personal clothing from accidental spills.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory environment.

  • Preparation:

    • Ensure the work area, typically a laboratory bench, is clean and uncluttered.

    • Have all necessary equipment and reagents readily available.

    • Confirm the location of the nearest safety shower and eyewash station.

  • Donning PPE:

    • Put on a laboratory coat.

    • Wear safety glasses or goggles.

    • Put on nitrile gloves. Gloves must be inspected for any tears or holes before use[1].

  • Handling this compound:

    • Handle this compound in a well-ventilated area.

    • Avoid breathing vapors, mist, or gas[1].

    • In case of accidental contact, follow the first aid measures outlined below.

  • Post-Handling:

    • After handling is complete, remove gloves using the proper technique to avoid skin contact with the outer surface[1].

    • Dispose of used gloves in a designated waste container.

    • Wash hands thoroughly with soap and water.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician[1].
Skin Contact In case of skin contact, wash off with soap and plenty of water. Consult a physician if irritation persists[1].
Eye Contact In case of eye contact, flush eyes with water as a precaution. Consult a physician if irritation persists[1].
Ingestion If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[1].
Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused this compound: Dispose of unused this compound in a suitable, closed container labeled for chemical waste. Do not let the product enter drains[1]. Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Materials: Dispose of contaminated gloves, paper towels, and other disposable materials in a designated and properly labeled hazardous waste container[1].

Visualizing Laboratory Procedures

To further clarify the procedural flow, the following diagrams illustrate the key workflows for handling this compound safely.

Sordidin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe handle_chem Handle this compound don_ppe->handle_chem doff_ppe Doff PPE handle_chem->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Standard procedure for handling this compound.

Sordidin_Disposal_Workflow cluster_waste Waste Segregation cluster_disposal Disposal unused Unused this compound chem_waste Chemical Waste Container unused->chem_waste Dispose in contaminated Contaminated Materials lab_waste Designated Lab Waste contaminated->lab_waste Dispose in

Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.